Product packaging for Pannarin(Cat. No.:CAS No. 55609-84-2)

Pannarin

Cat. No.: B1202347
CAS No.: 55609-84-2
M. Wt: 362.8 g/mol
InChI Key: LVGKNESDSKGROR-UHFFFAOYSA-N
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Description

Pannarin is a biologically active depsidone, a class of secondary metabolites sourced from lichens . This compound is of significant interest in pharmacological and anticancer research due to its potent cytotoxic and pro-apoptotic effects. Studies on human prostate carcinoma DU-145 cells demonstrate that this compound effectively inhibits cell growth and induces cell death, operating through a concentration-dependent dual mechanism . At lower concentrations (e.g., 12-25 µM), this compound primarily triggers programmed cell death (apoptosis), a process confirmed by a significant increase in caspase-3 enzyme activity and DNA fragmentation . At higher concentrations (e.g., 50 µM), it can induce necrosis, correlated with an increase in reactive oxygen species (ROS) generation . Beyond its anticancer potential, this compound is also recognized for its strong antioxidant and antimicrobial activities, making it a versatile compound for investigating oxidative stress and microbial pathogenesis . As a depsidone, it is noted to be a more efficient antioxidant than depsides, which may contribute to its overall bioactivity . This product is intended for research purposes only and is not approved for use in humans or as a drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15ClO6 B1202347 Pannarin CAS No. 55609-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55609-84-2

Molecular Formula

C18H15ClO6

Molecular Weight

362.8 g/mol

IUPAC Name

8-chloro-9-hydroxy-3-methoxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde

InChI

InChI=1S/C18H15ClO6/c1-7-5-11(23-4)8(2)16-15(7)24-17-10(6-20)14(21)13(19)9(3)12(17)18(22)25-16/h5-6,21H,1-4H3

InChI Key

LVGKNESDSKGROR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)C=O)C)OC

Canonical SMILES

CC1=CC(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)C=O)C)OC

Other CAS No.

55609-84-2

Synonyms

pannarin
pannarine

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Pannarin: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pannarin, a naturally occurring depsidone isolated from lichens, has garnered scientific interest for its potential therapeutic properties, including anticancer and antimicrobial activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative data, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological signaling pathways. The information is presented to facilitate further research and development of this compound and its derivatives as potential therapeutic agents.

Chemical Structure and Identification

This compound is a chlorinated depsidone, a class of polyketide secondary metabolites found in lichens. Its chemical structure was definitively established through a combination of spectroscopic analysis and chemical synthesis, and later confirmed by X-ray crystallography.

The IUPAC name for this compound is 8-chloro-9-hydroxy-3-methoxy-1,4,7-trimethyl-6-oxobenzo[b][1][2]benzodioxepine-10-carbaldehyde [1][3].

Chemical Structure of this compound (2D Representation)

Caption: 2D chemical structure of this compound.

Physicochemical and Crystallographic Data

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₁₅ClO₆[1][3]
Molecular Weight 362.76 g/mol [1][2]
Melting Point 216–217 °C[1]
Appearance Clear, needle-like crystals[1]
CAS Number 55609-84-2[1][2][3]

Table 2: Spectroscopic Data for this compound

Spectroscopic MethodCharacteristic Peaks/MaximaReference
UV Spectroscopy 212 nm, 234 nm[1]
Infrared (IR) Spectroscopy ~3500 cm⁻¹ (hydroxyl), ~1720 cm⁻¹ (carbonyl), ~1600 cm⁻¹ (aromatic ring)[1]

Table 3: Crystallographic Data for this compound

ParameterValueReference
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Lattice Constants a = 4.3010 Å, b = 22.832 Å, c = 16.531 Å[1]
Molecules per Unit Cell (Z) 4[1]

Experimental Protocols

The following sections provide an overview of the methodologies for the isolation, synthesis, and structural characterization of this compound.

Isolation from Lichen

This compound is naturally produced by lichens of the genus Pannaria. The following is a generalized protocol for its extraction and purification based on common methods for isolating lichen metabolites.

Isolation_Workflow cluster_collection Step 1: Collection and Preparation cluster_extraction Step 2: Solvent Extraction cluster_purification Step 3: Purification cluster_final Step 4: Final Product A Collect Lichen Material (e.g., Pannaria sp.) B Air Dry and Clean A->B C Grind to a Fine Powder B->C D Soxhlet Extraction (e.g., with acetone or diethyl ether) C->D E Concentrate Extract (Rotary Evaporation) D->E F Column Chromatography (Silica Gel) E->F G Elute with Solvent Gradient (e.g., hexane-ethyl acetate) F->G H Collect Fractions G->H I Monitor by TLC H->I J Recrystallization I->J K Pure this compound Crystals J->K

Caption: Generalized workflow for the isolation of this compound from lichen.

Methodology:

  • Collection and Preparation: Fresh lichen thalli are collected, cleaned of debris, and air-dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered lichen is typically extracted with an organic solvent of medium polarity, such as acetone or diethyl ether, often using a Soxhlet apparatus for exhaustive extraction.

  • Purification: The crude extract is concentrated under reduced pressure. The residue is then subjected to column chromatography on silica gel. A solvent gradient, commonly a mixture of hexane and ethyl acetate, is used to separate the different components.

  • Crystallization: Fractions containing this compound, identified by thin-layer chromatography (TLC), are combined and concentrated. The pure compound is obtained by recrystallization from a suitable solvent, yielding needle-like crystals.

Chemical Synthesis

The total synthesis of this compound was instrumental in confirming its revised chemical structure. While the original publications would contain the full detailed schemes, a conceptual workflow for the synthesis of a depsidone like this compound involves the formation of the two aromatic rings and subsequent esterification to form the depsidone core.

Synthesis_Workflow A Synthesis of Ring A Precursor (Substituted Phenol) C Esterification (Depside Formation) (e.g., using DCC or trifluoroacetic anhydride) A->C B Synthesis of Ring B Precursor (Substituted Benzoic Acid) B->C D Intramolecular Cyclization (Oxidative Coupling, e.g., Ullmann condensation) C->D E Final Functional Group Manipulations D->E F This compound E->F

Caption: Conceptual workflow for the total synthesis of this compound.

X-ray Crystallography

The three-dimensional structure of this compound was determined by single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A suitable crystal is mounted on a goniometer in a diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the realms of oncology and microbiology.

Anticancer Activity: Induction of Apoptosis

This compound has been shown to inhibit the growth of various cancer cell lines, including human prostate carcinoma (DU-145) and melanoma (M14), by inducing apoptosis. Current evidence suggests that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis .

This pathway is characterized by the following key events:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak) are activated, leading to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: The permeabilization of the mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates the initiator caspase, caspase-9 . Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3 .

  • Cell Death: Caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

Apoptosis_Pathway This compound This compound Mito Mitochondrion This compound->Mito Induces stress BaxBak Bax/Bak Activation Mito->BaxBak CytC Cytochrome c Release BaxBak->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Antimicrobial Activity

This compound exhibits antimicrobial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that this compound exerts a bactericidal effect without causing significant lysis or structural damage to the cytoplasmic membrane[1]. This suggests that its mechanism of action is not based on membrane disruption.

The precise intracellular target of this compound's antimicrobial activity is yet to be fully elucidated. Potential mechanisms could involve the inhibition of essential cellular processes such as:

  • DNA replication and repair

  • Protein synthesis (e.g., by targeting the ribosome)

  • Key metabolic pathways

Further research is required to identify the specific molecular target(s) of this compound in bacteria.

Conclusion

This compound is a well-characterized depsidone with a defined chemical structure and interesting biological properties. Its ability to induce apoptosis in cancer cells via the intrinsic pathway and its bactericidal effect on resistant bacteria make it a valuable lead compound for drug discovery and development. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and to design and synthesize novel analogues with enhanced efficacy and selectivity.

References

The Pannarin Biosynthesis Pathway in Lichens: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pannarin, a chlorinated depsidone found in various lichen species, particularly of the genus Pannaria, has garnered interest for its potential pharmacological activities.[1] This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway, a specialized branch of polyketide metabolism. Drawing on research into the biosynthesis of related depsidones, this document outlines the key enzymatic steps, the genetic machinery involved, and detailed experimental protocols for the elucidation and characterization of this pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the biosynthetic capabilities of lichens for the production of novel therapeutic agents.

Introduction to this compound and Depsidone Biosynthesis

This compound (C₁₈H₁₅ClO₆) is a secondary metabolite belonging to the depsidone class of polyketides.[2][3] Depsidones are characterized by a tricyclic ring system formed through an intramolecular ether linkage within a depside precursor.[4][5] The biosynthesis of these complex natural products is orchestrated by a multi-enzyme system encoded by a biosynthetic gene cluster (BGC). The core of this machinery is a non-reducing polyketide synthase (NR-PKS), which iteratively condenses acetate and malonate units to form two distinct phenolic rings that are subsequently esterified to create a depside.[6][7] A key subsequent step, the oxidative cyclization of the depside to form the characteristic depsidone core, is catalyzed by a cytochrome P450 monooxygenase.[6][8] Further structural diversity is introduced by tailoring enzymes, such as O-methyltransferases and halogenases.[2][7] While the specific BGC for this compound has yet to be definitively identified, the well-characterized biosynthetic pathways of other lichen depsidones, such as grayanic acid and atranorin, provide a robust predictive model.[2][9]

The Putative this compound Biosynthesis Pathway

The proposed biosynthetic pathway for this compound is initiated by a Type I NR-PKS and proceeds through a depside intermediate. The subsequent steps involve oxidative cyclization and tailoring reactions to yield the final chlorinated depsidone structure.

Pannarin_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA polyketide_chain Polyketide Chains acetyl_coa->polyketide_chain orsellinic_acid Orsellinic Acid moieties polyketide_chain->orsellinic_acid depside_intermediate Depside Intermediate orsellinic_acid->depside_intermediate Esterification hydroxylated_depside Hydroxylated Depside depside_intermediate->hydroxylated_depside Hydroxylation pannarin_precursor This compound Precursor (Depsidone Core) hydroxylated_depside->pannarin_precursor Oxidative Cyclization This compound This compound pannarin_precursor->this compound Methylation & Chlorination nr_pks Non-Reducing Polyketide Synthase (NR-PKS) nr_pks->polyketide_chain nr_pks->orsellinic_acid nr_pks->depside_intermediate cyp450 Cytochrome P450 Monooxygenase cyp450->hydroxylated_depside cyp450->pannarin_precursor omt O-Methyltransferase omt->this compound halogenase Halogenase halogenase->this compound

Figure 1: Putative biosynthetic pathway of this compound.

Key Enzymes and Their Proposed Functions

The biosynthesis of this compound is hypothesized to be carried out by a suite of enzymes encoded within a single BGC.

Enzyme ClassProposed Function in this compound Biosynthesis
Non-Reducing Polyketide Synthase (NR-PKS) A large, multi-domain enzyme responsible for the synthesis of the polyketide backbone. It is proposed that a single NR-PKS synthesizes two separate orsellinic acid-type phenolic rings and then catalyzes their esterification to form a depside intermediate.[6][7] This enzyme likely contains domains for substrate selection (acyltransferase), chain elongation (ketosynthase), and product release (thioesterase).[10]
Cytochrome P450 Monooxygenase A heme-containing enzyme that catalyzes the critical oxidative cyclization of the depside intermediate to form the tricyclic depsidone core of this compound.[6][8] This intramolecular C-O bond formation is the defining step in depsidone biosynthesis.
O-Methyltransferase (OMT) A tailoring enzyme that transfers a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the depsidone core.[2][7] In this compound, this would account for the methoxy group present on one of the aromatic rings.
Halogenase An enzyme responsible for the incorporation of a chlorine atom onto the aromatic ring of the this compound precursor.[11] Halogenases are common tailoring enzymes in fungal secondary metabolism and are crucial for the biosynthesis of many bioactive compounds.

Quantitative Data

Currently, there is no specific quantitative data available for the enzymes involved in this compound biosynthesis. However, based on studies of other fungal polyketide synthases and cytochrome P450 enzymes, the following table presents hypothetical kinetic parameters to serve as a reference for future experimental design.

EnzymeSubstrate(s)Km (µM)kcat (s-1)Specific Activity (nmol/mg/min)
NR-PKS Acetyl-CoA, Malonyl-CoA10 - 1000.1 - 550 - 500
Cytochrome P450 Monooxygenase Depside Intermediate, NADPH, O₂5 - 500.5 - 20100 - 1000
O-Methyltransferase This compound Precursor, S-Adenosyl Methionine (SAM)20 - 2001 - 10200 - 1500
Halogenase This compound Precursor, Cl⁻, FADH₂, O₂50 - 5000.01 - 110 - 100

Note: The values in this table are estimates and will require experimental validation.

Experimental Protocols

The following sections provide detailed methodologies for the investigation of the this compound biosynthesis pathway.

Extraction and Quantification of this compound

This protocol describes the extraction of this compound from lichen thalli and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Lichen material (e.g., Pannaria sp.)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound standard

  • Mortar and pestle or grinder

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • HPLC system with a C18 column and UV/Vis or MS detector

Procedure:

  • Extraction:

    • Air-dry the lichen thallus and grind it to a fine powder.

    • Accurately weigh approximately 100 mg of the powdered lichen material into a centrifuge tube.

    • Add 10 mL of acetone and vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process two more times with fresh acetone.

    • Combine the supernatants and evaporate to dryness using a rotary evaporator.

  • Sample Preparation for HPLC:

    • Redissolve the dried extract in a known volume of methanol (e.g., 1 mL).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol with 0.1% formic acid).

    • Gradient Program: A typical gradient could be: 0-20 min, 50-90% B; 20-25 min, 90-100% B; 25-30 min, 100% B; 30-35 min, 100-50% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm and 310 nm, or by mass spectrometry (MS) in negative ion mode, monitoring for the [M-H]⁻ ion of this compound (m/z 361.05).[12]

    • Quantification: Prepare a standard curve using a this compound standard of known concentrations. Calculate the concentration of this compound in the lichen extract by comparing its peak area to the standard curve.

Identification of the this compound Biosynthetic Gene Cluster

This protocol outlines a workflow for identifying the putative this compound BGC from a this compound-producing lichen.

BGC_Identification_Workflow start Start: this compound-producing lichen dna_extraction Genomic DNA Extraction start->dna_extraction genome_sequencing Whole Genome Sequencing (e.g., PacBio, Nanopore) dna_extraction->genome_sequencing genome_assembly Genome Assembly genome_sequencing->genome_assembly bgc_prediction BGC Prediction (antiSMASH) genome_assembly->bgc_prediction pks_analysis Phylogenetic Analysis of PKS genes bgc_prediction->pks_analysis candidate_selection Candidate BGC Selection (containing NR-PKS, CytP450, OMT, Halogenase) pks_analysis->candidate_selection gene_expression Gene Expression Analysis (qRT-PCR) under this compound-producing vs. non-producing conditions candidate_selection->gene_expression validation Functional Validation (Heterologous Expression) gene_expression->validation

Figure 2: Workflow for identifying the this compound BGC.

Procedure:

  • Genomic DNA Extraction and Sequencing:

    • Isolate high-molecular-weight genomic DNA from a pure culture of the mycobiont of a this compound-producing lichen or from the lichen thallus itself.

    • Perform whole-genome sequencing using long-read technologies (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of complete BGCs.

  • Genome Assembly and BGC Prediction:

    • Assemble the sequencing reads into a high-quality genome assembly.

    • Use bioinformatics tools such as antiSMASH to identify putative secondary metabolite BGCs within the assembled genome.[6]

  • Candidate Gene Cluster Identification:

    • Search the predicted BGCs for those containing a gene encoding a non-reducing polyketide synthase (NR-PKS).

    • Prioritize BGCs that also contain genes for a cytochrome P450, an O-methyltransferase, and a halogenase in close proximity to the PKS gene, as these are the expected components of the this compound BGC.[2][6]

  • Gene Expression Analysis:

    • Culture the lichen mycobiont under conditions that induce and do not induce this compound production.

    • Extract RNA and perform quantitative real-time PCR (qRT-PCR) on the candidate genes to determine if their expression correlates with this compound production.

Heterologous Expression of the this compound BGC

This protocol describes the functional characterization of the candidate this compound BGC by expressing it in a heterologous host, such as Aspergillus oryzae.[3][13]

Materials:

  • Candidate this compound BGC cloned into an appropriate expression vector.

  • Aspergillus oryzae protoplasts.

  • Protoplasting solution (e.g., containing lysing enzymes).

  • PEG-CaCl₂ solution.

  • Selective growth media.

  • HPLC-MS system for metabolite analysis.

Procedure:

  • Vector Construction:

    • Amplify the entire candidate BGC from the lichen genomic DNA.

    • Clone the BGC into a fungal expression vector under the control of a strong, inducible promoter.

  • Fungal Transformation:

    • Prepare protoplasts from a suitable strain of Aspergillus oryzae.

    • Transform the protoplasts with the expression vector using a PEG-mediated transformation protocol.

    • Select for transformants on appropriate selective media.

  • Expression and Metabolite Analysis:

    • Grow the transformed A. oryzae in a suitable production medium and induce gene expression.

    • Extract the secondary metabolites from the culture broth and mycelium.

    • Analyze the extracts by HPLC-MS and compare the metabolite profile to that of a control strain transformed with an empty vector.

    • Identify the production of this compound and any biosynthetic intermediates in the transformed strain to confirm the function of the BGC.

Conclusion

The biosynthesis of this compound in lichens represents a fascinating example of specialized polyketide metabolism. While the precise genetic and enzymatic details are still under investigation, the established principles of depsidone biosynthesis provide a strong framework for future research. The protocols and conceptual models presented in this guide offer a roadmap for scientists to unravel the intricacies of the this compound pathway. Such knowledge is not only of fundamental scientific interest but also holds significant potential for the biotechnological production of this compound and related compounds for applications in drug discovery and development. The heterologous expression of the this compound biosynthetic gene cluster, once identified, will be a critical step towards achieving sustainable production of this promising natural product.

References

A Technical Guide to the Natural Sources, Occurrence, and Analysis of Pannarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pannarin is a naturally occurring dibenzofuran, a class of secondary metabolites found in various species of lichens. This technical guide provides a comprehensive overview of the known natural sources of this compound, its occurrence within the Pannariaceae family, and detailed methodologies for its extraction, isolation, and characterization. This document also explores the hypothetical biosynthetic pathway of this compound and discusses its potential biological activities and associated signaling pathways based on current knowledge of related dibenzofuran compounds. The information is presented to support researchers, scientists, and drug development professionals in the study and potential application of this lichen-derived compound.

Natural Sources and Occurrence of this compound

This compound is a characteristic secondary metabolite found predominantly in lichens of the family Pannariaceae.[1] Lichens in the genus Pannaria are particularly known to produce this compound.[2] The presence of this compound is often used as a chemotaxonomic marker to differentiate between species within this family.[1] A simple chemical spot test using para-phenylenediamine (Pd) can indicate the presence of this compound, which produces a distinctive orange-red color.[2][3]

While a comprehensive quantitative analysis of this compound across all producing species is not extensively documented in the literature, its presence has been confirmed in several species. The following table summarizes the occurrence of this compound in selected lichen species.

Lichen SpeciesFamilyThis compound Presence ConfirmedGeographic Distribution (Selected)
Pannaria conopleaPannariaceaeYes[3]Europe, North America[4][5]
Pannaria luridaPannariaceaeYes[6][7]North America, Africa, Asia[8][9]
Pannaria rubiginosaPannariaceaeYesWidespread[4]

Table 1: Natural Sources and Occurrence of this compound

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a representative method for the extraction and isolation of this compound from lichen thalli, based on general procedures for lichen secondary metabolites.

2.1.1. Materials and Reagents

  • Dried and cleaned lichen thalli (e.g., Pannaria conoplea)

  • Acetone

  • Methanol

  • Dichloromethane

  • n-Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

  • Chromatography columns

2.1.2. Extraction Procedure

  • Grinding: Grind the dried lichen thalli into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction: Macerate the powdered lichen material in acetone at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Filtration and Concentration: Filter the extract to remove the solid lichen material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

  • Solvent Partitioning: Dissolve the crude extract in methanol and partition sequentially with n-hexane and then ethyl acetate. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

2.1.3. Isolation by Column Chromatography

  • Column Preparation: Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC). Combine fractions containing the compound of interest based on their TLC profiles.

Characterization of this compound

2.2.1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of toluene, dioxane, and acetic acid (e.g., 180:45:5 v/v/v).

  • Visualization: View the plates under UV light (254 nm and 366 nm) and then spray with a 10% sulfuric acid solution followed by heating. This compound will appear as a distinct spot. The para-phenylenediamine (Pd) spot test on the thallus, resulting in an orange-red color, is also a strong indicator.[2][3]

2.2.2. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient elution system using methanol and 1% phosphoric acid in water is a common approach for separating lichen secondary metabolites.[10]

  • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 254 nm).[10]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a purified this compound standard.

2.2.3. Spectroscopic Analysis

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural elucidation of this compound.

Biosynthesis and Biological Activity

Hypothetical Biosynthesis of this compound

This compound is a dibenzofuran, a class of compounds typically synthesized via the polyketide pathway in fungi.[11][12] The biosynthesis is initiated by a polyketide synthase (PKS) enzyme.[13][14][15] The following diagram illustrates a hypothetical biosynthetic pathway for this compound.

Pannarin_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Poly-β-keto chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization orsellinic_acid Orsellinic Acid Derivative cyclization->orsellinic_acid oxidative_coupling Oxidative Coupling orsellinic_acid->oxidative_coupling pannarin_precursor Dibenzofuran Core oxidative_coupling->pannarin_precursor tailoring Tailoring Enzymes (e.g., Methyltransferases, Halogenases) pannarin_precursor->tailoring This compound This compound tailoring->this compound

Caption: Hypothetical biosynthetic pathway of this compound.

Potential Biological Activities and Signaling Pathways

Dibenzofurans isolated from lichens have been reported to possess a range of biological activities, including antimicrobial and cytotoxic effects.[16][17] While the specific mechanism of action for this compound has not been elucidated, a plausible mechanism for its cytotoxic activity could involve the induction of apoptosis through the generation of reactive oxygen species (ROS), a common mechanism for many natural cytotoxic compounds.[18][19]

Pannarin_Cytotoxicity This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Enters cell ros Increased Reactive Oxygen Species (ROS) cell_membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase_activation Caspase Cascade Activation mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the study of this compound from its natural lichen source.

Pannarin_Workflow start Lichen Collection (Pannaria sp.) extraction Extraction (e.g., Acetone) start->extraction fractionation Fractionation (e.g., Column Chromatography) extraction->fractionation tlc TLC Analysis fractionation->tlc hplc HPLC Analysis (Quantification) fractionation->hplc bioassays Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial) fractionation->bioassays ms_nmr Structural Elucidation (MS, NMR) hplc->ms_nmr mechanism Mechanism of Action Studies bioassays->mechanism

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound represents a promising natural product from lichens with potential for further investigation. This guide provides a foundational framework for researchers interested in its study, from its natural sources to potential biological activities. While there are still gaps in the quantitative data and a full understanding of its biosynthesis and mechanisms of action, the provided protocols and hypothetical pathways offer a solid starting point for future research endeavors. The continued exploration of lichen-derived compounds like this compound may lead to the discovery of novel therapeutic agents.

References

The Role of Pannarin in Pannaria Lichen Symbiosis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lichens, symbiotic organisms arising from the association of a fungus (mycobiont) and a photosynthetic partner (photobiont), are prolific producers of unique secondary metabolites. In the lichen genus Pannaria, which predominantly partners with the nitrogen-fixing cyanobacterium Nostoc, the depsidone pannarin is a characteristic secondary metabolite. This technical guide synthesizes the current understanding of this compound's role in the Pannaria lichen symbiosis, drawing upon the broader knowledge of lichen secondary metabolites and symbiotic interactions. While direct experimental evidence for this compound's specific functions is limited, this paper outlines its biosynthesis, potential roles in the symbiotic relationship, and detailed experimental protocols for its study. The presented information aims to provide a foundational resource for researchers investigating lichen biochemistry and its potential applications in drug development.

Introduction to this compound and the Pannaria Symbiosis

The genus Pannaria comprises foliose or squamulose lichens, with the majority of species forming a symbiotic relationship with the cyanobacterium Nostoc.[1][2][3] This partnership allows the lichen to thrive in diverse environments, with the Nostoc photobiont providing fixed carbon and nitrogen to the fungal partner.[4][5][6] In return, the mycobiont provides a protective structural environment for the photobiont.

This compound is a depsidone, a class of polyketide secondary metabolites produced by the fungal partner.[5][7][8][9] Its presence is a key chemotaxonomic marker for several Pannaria species and can be identified by a characteristic orange-red reaction with a paraphenylenediamine (Pd) spot test.[1][10][11] While the precise functions of this compound in the Pannaria symbiosis are not fully elucidated, the known biological activities of depsidones suggest potential roles in chemical defense, UV protection, and regulation of the symbiotic interaction.[2][12][13][14]

Biosynthesis of this compound

The biosynthesis of depsidones like this compound is a complex process occurring within the mycobiont, though it is likely influenced by the interaction with the photobiont.[7][8][15][16] The general proposed pathway involves the following key steps:

  • Polyketide Synthesis: The process begins with the formation of polyketide chains from acetyl-CoA and malonyl-CoA precursors by a non-reducing polyketide synthase (NR-PKS).[15]

  • Depside Formation: The PKS catalyzes the formation and esterification of two phenolic rings to create a depside intermediate.[15]

  • Oxidative Coupling: A cytochrome P450 enzyme is believed to catalyze an intramolecular oxidative coupling of the depside to form the characteristic three-ring depsidone structure of this compound.[15]

The expression of the genes involved in this pathway is thought to be regulated by the symbiotic state, highlighting the integrated nature of the lichen partnership.[15][17]

Hypothetical Biosynthetic Pathway of this compound

Pannarin_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->pks Polyketide chain formation phenolic_rings Phenolic Rings pks->phenolic_rings depside Depside Intermediate phenolic_rings->depside Esterification p450 Cytochrome P450 (Oxidative Coupling) depside->p450 This compound This compound (Depsidone) p450->this compound

A simplified diagram of the proposed biosynthetic pathway for this compound.

Potential Roles of this compound in the Symbiosis

Based on the known functions of other lichen depsidones, several key roles for this compound in the Pannaria symbiosis can be hypothesized.

3.1. Chemical Defense:

Lichen secondary metabolites are well-known for their antimicrobial properties. This compound may protect the lichen from pathogenic fungi and bacteria, as well as deter grazing by herbivores.[7][9][12] This would be crucial for the survival of the slow-growing lichen in its natural habitat.

3.2. UV Radiation Shielding:

Lichens are often exposed to high levels of solar radiation. Depsidones are known to absorb UV radiation, and this compound could function as a photoprotective compound, shielding the photosynthetic apparatus of the Nostoc photobiont from damaging UV rays.[2][12][13][14]

3.3. Regulation of the Symbiotic Interaction:

There is growing evidence that lichen secondary metabolites can act as signaling molecules, influencing the interaction between the mycobiont and photobiont.[17] this compound could potentially be involved in:

  • Photobiont Recognition and Selection: While speculative, this compound or its precursors might play a role in the initial recognition and establishment of the symbiosis with a compatible Nostoc partner.

  • Regulation of Photobiont Metabolism: this compound could modulate the metabolic activity of the Nostoc photobiont, potentially influencing the rate of photosynthesis and nitrogen fixation to meet the needs of the mycobiont.[4][5][6][9]

Hypothesized Signaling Role of this compound

Pannarin_Signaling cluster_mycobiont Mycobiont (Pannaria) cluster_photobiont Photobiont (Nostoc) mycobiont This compound Biosynthesis pannarin_secreted Secreted this compound mycobiont->pannarin_secreted Secretion nostoc_receptor Putative Receptor pannarin_secreted->nostoc_receptor Binding signaling_cascade Intracellular Signaling Cascade nostoc_receptor->signaling_cascade metabolic_response Metabolic Response (e.g., altered N2 fixation, photosynthesis) signaling_cascade->metabolic_response

A hypothetical signaling pathway illustrating the potential interaction of this compound with the photobiont.

Quantitative Data

Specific quantitative data on this compound concentrations in Pannaria species is scarce in the literature. However, the presence or absence of this compound is a critical diagnostic feature in the chemotaxonomy of the genus.

Pannaria Species This compound Presence (Pd test) Reference
Pannaria lurida+ (orange)[11]
Pannaria conoplea+ (orange-red)[10]
Pannaria rubiginosa complexSome species + (orange-red)[18]
Pannaria hookeri+[19]
Pannaria implexa+[14][20]

Note: The intensity of the Pd reaction can vary, suggesting potential differences in this compound concentrations between species and even individuals, likely influenced by environmental factors. Further quantitative studies using techniques like HPLC are needed to establish precise concentration ranges.

Experimental Protocols

Investigating the role of this compound requires a multi-faceted approach, combining analytical chemistry, molecular biology, and in vitro culture techniques.

5.1. Extraction and Quantification of this compound

Objective: To extract and quantify the amount of this compound from Pannaria lichen thalli.

Methodology: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of lichen secondary metabolites.[3][12][15][20][21][22][23]

  • Extraction:

    • Grind a known dry weight of lichen thallus into a fine powder.

    • Extract the powder with acetone or methanol at room temperature with agitation for several hours.[12]

    • Filter the extract and evaporate the solvent to obtain a crude extract.

  • HPLC Analysis:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Inject the sample into an HPLC system equipped with a C18 column and a photodiode array (PDA) detector.

    • Use a gradient elution with a mobile phase consisting of two solvents, such as methanol and an acidified aqueous solution (e.g., 1% phosphoric acid).[15]

    • Detect this compound based on its retention time and UV absorption spectrum, comparing it to a purified standard.

    • Quantify the concentration of this compound by creating a calibration curve with known concentrations of the standard.

Workflow for this compound Quantification

Pannarin_Quantification_Workflow start Pannaria Thallus Sample grind Grind to Fine Powder start->grind extract Solvent Extraction (Acetone/Methanol) grind->extract filter_evaporate Filter and Evaporate extract->filter_evaporate crude_extract Crude this compound Extract filter_evaporate->crude_extract dissolve Dissolve in Methanol crude_extract->dissolve hplc HPLC-PDA Analysis dissolve->hplc quantify Quantification using Standard Curve hplc->quantify end This compound Concentration quantify->end

A flowchart outlining the process of this compound extraction and quantification.

5.2. In Vitro Bioactivity Assays

Objective: To assess the direct effects of this compound on the isolated mycobiont and photobiont.

Methodology: This involves isolating and culturing the symbionts separately and then exposing them to purified this compound.[4][16][21][24][25][26][27][28][29]

  • Isolation and Culture of Symbionts:

    • Mycobiont: Isolate fungal hyphae from the lichen thallus and culture them on a suitable nutrient medium (e.g., malt-yeast extract agar).[26]

    • Photobiont (Nostoc): Isolate Nostoc filaments and cultivate them in a nitrogen-free medium (e.g., BG-110) to encourage growth and nitrogen fixation.[28]

  • Bioactivity Assay:

    • Add varying concentrations of purified this compound to the culture media of both the mycobiont and the photobiont.

    • Monitor the growth of the cultures over time (e.g., by measuring biomass or cell density).

    • For the Nostoc culture, measure key metabolic activities such as photosynthetic efficiency (e.g., using chlorophyll fluorescence) and nitrogen fixation rates (e.g., using the acetylene reduction assay).

    • Assess any morphological changes in the symbionts using microscopy.

5.3. Gene Expression Analysis

Objective: To identify changes in gene expression in the mycobiont and photobiont in response to this compound.

Methodology: Transcriptomic analysis (RNA-Seq) can provide a comprehensive view of the genetic response to this compound.[1][10][11][30][31]

  • Experimental Setup:

    • Culture the isolated symbionts as described above.

    • Expose the cultures to a specific concentration of this compound for a defined period.

    • Include control cultures without this compound.

  • RNA Extraction and Sequencing:

    • Harvest the cells and extract total RNA.

    • Prepare cDNA libraries and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequence reads to the reference genomes (if available) or perform a de novo assembly of the transcriptomes.

    • Identify differentially expressed genes between the this compound-treated and control samples.

    • Perform functional annotation and pathway analysis to understand the biological processes affected by this compound.

Future Directions and Knowledge Gaps

The study of this compound's role in the Pannaria symbiosis is still in its early stages. Several key areas require further investigation:

  • Precise Localization: Advanced microscopy techniques, such as fluorescence microscopy or mass spectrometry imaging, could be used to determine the exact location of this compound within the lichen thallus.[32][33][34] This would provide valuable clues about its function.

  • Mechanism of Action: The specific molecular targets of this compound in both the mycobiont and photobiont need to be identified.

  • Ecological Significance: Field studies are needed to correlate this compound concentrations with environmental factors such as UV radiation levels, herbivory pressure, and microbial competition to validate its hypothesized ecological roles.

  • Drug Development Potential: The antimicrobial and antioxidant properties of this compound warrant further investigation for its potential use in developing new therapeutic agents.

Conclusion

This compound, a characteristic depsidone of the Pannaria lichen genus, likely plays a multifaceted role in the symbiosis with its Nostoc photobiont. While direct experimental evidence is currently limited, its chemical nature and the known functions of related compounds suggest important roles in chemical defense, UV protection, and potentially in the regulation of the symbiotic relationship. The experimental protocols outlined in this whitepaper provide a roadmap for future research to unravel the specific functions of this intriguing lichen metabolite. A deeper understanding of the role of this compound will not only enhance our knowledge of lichen biology but may also unlock new avenues for the discovery of bioactive compounds with applications in medicine and biotechnology.

References

Pannarin: A Comprehensive Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pannarin is a naturally occurring depsidone, a class of polyphenolic compounds, predominantly isolated from lichens of the genus Pannaria. First identified in 1941, its structure was later revised and confirmed by spectroscopic analysis and X-ray crystallography.[1] This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as a therapeutic agent. The information is presented to be of maximal utility to researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

This compound presents as clear, needle-like crystals in its purified form.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₅ClO₆[1][2]
Molecular Weight 362.76 g/mol [1][2]
Appearance Clear, needle-like crystals[1]
Melting Point 216–217 °C[1]
IUPAC Name 8-chloro-9-hydroxy-3-methoxy-1,4,7-trimethyl-6-oxobenzo[b][1][3]benzodioxepine-10-carbaldehyde[1][2]
Crystal Structure Monoclinic[1][2]

Spectroscopic Data

Spectroscopic analysis has been fundamental in the elucidation of this compound's structure. Key spectral features are outlined below.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In the ultraviolet spectrum, this compound exhibits two absorption maxima at 212 nm and 234 nm .[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups:

  • ~3500 cm⁻¹ (broad band): Indicative of a hydroxyl (-OH) group.[1]

  • ~1720 cm⁻¹: Corresponding to a carbonyl (C=O) group.[1]

  • ~1600 cm⁻¹: Attributed to aromatic ring vibrations.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

This section details methodologies relevant to the study of this compound, from its isolation to the assessment of its biological activity.

Isolation of this compound from Lichen Material (General Protocol)

While a specific, detailed protocol for the isolation of this compound was not found in the search results, a general methodology for the extraction of secondary metabolites from lichens can be adapted. This protocol is based on standard phytochemical techniques.

Objective: To extract and purify this compound from a lichen source (e.g., Pannaria species).

Materials:

  • Dried and ground lichen thalli

  • Solvents: Acetone, Chloroform, Methanol, Ethanol, Hexane

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glass columns for chromatography

  • Standard laboratory glassware

Methodology:

  • Extraction:

    • Macerate the air-dried and powdered lichen material (e.g., 100 g) with a suitable solvent, such as acetone or methanol, at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

    • For further purification, the crude extract can be subjected to solvent-solvent partitioning. For example, the extract can be dissolved in methanol and then partitioned with hexane to remove nonpolar compounds.

  • Chromatographic Purification:

    • Subject the crude or partitioned extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate or chloroform.

    • Monitor the fractions using Thin Layer Chromatography (TLC). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

    • Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Crystallization:

    • Concentrate the combined fractions to dryness.

    • Recrystallize the residue from a suitable solvent system (e.g., methanol-chloroform) to obtain pure this compound crystals.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques (UV-Vis, IR, NMR, and Mass Spectrometry) and by determining its melting point.

Determination of Antimicrobial Activity

The following are generalized protocols for assessing the antimicrobial properties of a pure compound like this compound.

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

  • Pure this compound

  • Bacterial or fungal strains

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile filter paper discs (6 mm diameter)

  • Solvent for dissolving this compound (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Methodology:

  • Prepare a microbial inoculum of the test organism and spread it uniformly over the surface of an agar plate.

  • Impregnate sterile filter paper discs with a known concentration of this compound dissolved in a suitable solvent.

  • Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plate.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Objective: To quantitatively determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Pure this compound

  • Bacterial or fungal strains

  • Mueller-Hinton broth or other suitable liquid medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, particularly in the realm of cancer research. Studies have shown that this compound can inhibit the growth of human prostate carcinoma DU-145 cells and induce cell death.[1][2]

Induction of Apoptosis

A key mechanism of this compound's anticancer effect is the induction of apoptosis. Research on DU-145 prostate cancer cells has shown that this compound treatment leads to a significant increase in the activity of caspase-3, a critical executioner caspase in the apoptotic cascade.[2] This suggests that this compound may trigger the intrinsic (mitochondrial) pathway of apoptosis. At higher concentrations, this compound has also been observed to induce necrosis, potentially through the generation of reactive oxygen species (ROS).[2]

The following diagram illustrates the potential involvement of this compound in the intrinsic apoptosis pathway.

Pannarin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound Pannarin_in This compound This compound->Pannarin_in Mito Mitochondrial Perturbation Pannarin_in->Mito Induces CytoC Cytochrome c (release) Mito->CytoC ROS? Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (active) Caspase9->Caspase3 Cleaves & Activates Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound's potential role in inducing intrinsic apoptosis.

Conclusion and Future Directions

This compound is a lichen-derived depsidone with well-defined physical and chemical properties and demonstrated anticancer activity. Its ability to induce caspase-3-dependent apoptosis highlights its potential for further investigation as a therapeutic lead compound. Future research should focus on:

  • Complete NMR spectral assignment: A full characterization of the ¹H and ¹³C NMR spectra of this compound is necessary for its unambiguous identification and quality control in future studies.

  • Optimization of isolation protocols: Developing a standardized and efficient protocol for the isolation of this compound from its natural sources will be crucial for scaling up its production for further research.

  • Elucidation of detailed molecular mechanisms: Further studies are needed to fully understand the signaling pathways modulated by this compound. Investigating its effects on other key cancer-related pathways, such as PI3K/Akt and MAPK, could provide a more complete picture of its mode of action.

  • In vivo studies: The promising in vitro results warrant further investigation in preclinical animal models to assess the efficacy, pharmacokinetics, and safety of this compound.

This comprehensive guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound. The provided data and protocols offer a starting point for further investigation into this promising natural product.

References

An In-depth Technical Guide to the Isolation, Characterization, and Biological Activity of Laminarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Pannarin" did not yield relevant scientific data, suggesting a possible misspelling or that it is a compound not widely documented in public literature. This guide will focus on Laminarin , a well-researched polysaccharide from brown algae, to provide a comprehensive example of the requested technical content and format.

Executive Summary

Laminarin, a storage β-glucan found in brown algae, has garnered significant attention for its diverse and potent biological activities, particularly its anticancer properties. This document provides a detailed overview of the discovery, isolation, purification, and biological effects of laminarin, with a focus on its mechanisms of action in oncology. Quantitative data on its cytotoxic effects are presented, along with detailed experimental protocols for its extraction and purification. Furthermore, key signaling pathways modulated by laminarin are visualized to elucidate its mode of action at a molecular level.

Discovery and History of Isolation

Laminarin was first identified in the early 20th century as a primary storage polysaccharide in brown seaweeds of the order Laminariales. It is a low-molecular-weight glucan composed of β(1→3)-linked glucose residues with some β(1→6)-branching.[1] The structure of laminarin can vary depending on the algal source, season of harvest, and environmental conditions, which in turn can influence its biological activity.[1] Early isolation methods were rudimentary, often involving simple hot water or dilute acid extractions. Over the decades, these methods have been refined to improve yield and purity, leading to the advanced protocols detailed in this guide.

Physicochemical Properties

PropertyValueReference
Molecular Weight~5 kDa (typically 2.89–6.2 kDa)[1][2]
Compositionβ(1→3)-glucan with β(1→6) branches[1]
SolubilitySoluble in hot water; solubility in cold water depends on the degree of branching.[1]
AppearanceWhite to light-yellow powder[3]

Experimental Protocols

Extraction of Laminarin from Brown Algae (e.g., Laminaria digitata)

This protocol describes a common method for the extraction of laminarin using dilute acid.

Materials:

  • Dried, milled brown algae (Laminaria digitata)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH) for neutralization

  • Ethanol (95%)

  • Deionized water

  • Filter paper or centrifugation apparatus

Procedure:

  • Acid Extraction: Mix the dried algal powder with 0.1 M HCl at a solid-to-liquid ratio of 1:20 (w/v).[4]

  • Incubation: Incubate the mixture in a water bath at 70°C for 2 hours with constant stirring.[1]

  • Filtration: Separate the solid residue from the liquid extract by filtration or centrifugation at 4000 x g for 20 minutes.

  • Neutralization: Neutralize the supernatant to pH 7.0 using NaOH.

  • Precipitation: Add 95% ethanol to the neutralized supernatant to a final concentration of 80% (v/v) to precipitate the crude laminarin.[5]

  • Incubation: Allow the mixture to stand at 4°C overnight to ensure complete precipitation.

  • Collection: Collect the precipitate by centrifugation at 4000 x g for 20 minutes.

  • Washing: Wash the pellet twice with 80% ethanol to remove residual impurities.

  • Drying: Dry the purified laminarin pellet in a vacuum oven or by lyophilization.

G Workflow for Laminarin Extraction cluster_extraction Extraction cluster_separation Separation cluster_precipitation Precipitation cluster_purification Purification & Drying A Dried Algal Powder B Mix with 0.1 M HCl A->B C Incubate at 70°C for 2h B->C D Filtration / Centrifugation C->D E Collect Supernatant D->E F Neutralize to pH 7.0 E->F G Add Ethanol to 80% F->G H Incubate at 4°C Overnight G->H I Centrifuge to Collect Precipitate H->I J Wash with 80% Ethanol I->J K Lyophilize to Obtain Dry Laminarin J->K

Workflow for the extraction of laminarin from brown algae.
Purification of Laminarin by Chromatography

For higher purity, the crude extract can be further purified using chromatographic techniques.

Materials:

  • Crude laminarin extract

  • DEAE-cellulose or other anion-exchange resin

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-100)

  • Deionized water and NaCl solutions for elution

Procedure:

  • Anion-Exchange Chromatography: a. Dissolve the crude laminarin in deionized water and apply it to a DEAE-cellulose column pre-equilibrated with water. b. Elute the column with deionized water. Laminarin, being a neutral polysaccharide, will elute in the water fraction, while acidic polysaccharides will bind to the column.[5] c. Collect the fractions and test for the presence of carbohydrates using a phenol-sulfuric acid assay.

  • Size-Exclusion Chromatography: a. Concentrate the laminarin-containing fractions from the previous step. b. Apply the concentrated sample to an SEC column to separate molecules based on size.[6] c. Elute with deionized water and collect fractions. This step removes low-molecular-weight contaminants.

  • Final Steps: a. Pool the purified laminarin fractions. b. Lyophilize to obtain highly purified laminarin.

Biological Activity and Quantitative Data

Laminarin exhibits a range of biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects.[1][3] Its anticancer activity has been demonstrated in various cancer cell lines.

In Vitro Cytotoxicity of Laminarin

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µg/mL)AssayReference
HT-29Colon Cancer57 ± 1.2MTT[7][8]
HepG2Liver Cancer24.4 ± 1.5 (Fucoidan) *MTT[7][8]
A549Lung Adenocarcinoma2700 (2.7 mg/mL)-[7]
HCT 116 (3D Spheroids)Colorectal Carcinoma469.6 (at 72h)-[9]

*Note: The provided reference studied both laminarin and fucoidan, another polysaccharide from brown algae. The IC50 value for HepG2 cells corresponds to fucoidan.

Signaling Pathways and Mechanism of Action

Laminarin exerts its anticancer effects by modulating several key signaling pathways, primarily by inducing apoptosis (programmed cell death) in cancer cells.

Induction of Apoptosis via the Fas Signaling Pathway

Laminarin has been shown to induce apoptosis in HT-29 human colon cancer cells through the Fas-mediated extrinsic pathway.[10] This involves the upregulation of the Fas receptor and the Fas ligand (FasL), leading to the activation of a caspase cascade.

G Fas-Mediated Apoptosis by Laminarin Laminarin Laminarin Fas Fas Receptor Laminarin->Fas Upregulates FADD FADD Fas->FADD Recruits Caspase8 Pro-Caspase-8 FADD->Caspase8 ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Cleavage Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Cleavage PARP PARP ActiveCaspase3->PARP Cleaves Apoptosis Apoptosis ActiveCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Laminarin induces apoptosis via the Fas signaling pathway.
Regulation of the IGF-IR Signaling Pathway

Laminarin has also been found to downregulate the Insulin-like Growth Factor-I Receptor (IGF-IR) signaling pathway.[10] This pathway is crucial for cancer cell proliferation and survival. By inhibiting IGF-IR and its downstream effectors like PI3K and Akt, laminarin can suppress tumor growth.

G IGF-IR Pathway Inhibition by Laminarin Laminarin Laminarin IGFIR IGF-IR Laminarin->IGFIR Inhibits PI3K PI3K IGFIR->PI3K Akt Akt PI3K->Akt CellProliferation Cell Proliferation & Survival Akt->CellProliferation Akt->Inhibition

Laminarin inhibits the pro-survival IGF-IR signaling pathway.

Conclusion and Future Directions

Laminarin is a promising bioactive polysaccharide with well-documented anticancer properties. Its mechanisms of action, involving the induction of apoptosis and inhibition of key survival pathways, make it a strong candidate for further investigation in drug development. Future research should focus on optimizing extraction and purification techniques for large-scale production, conducting in vivo studies to validate its efficacy and safety, and exploring its potential as an adjuvant in combination with existing cancer therapies. The structural diversity of laminarin from different algal sources also presents an opportunity to identify variants with enhanced therapeutic potential.

References

The Multifaceted Biological Activities of the Depsidone Pannarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depsidones, a class of lichen-derived polyphenolic compounds, have garnered significant interest in the scientific community for their diverse and potent biological activities. Among them, Pannarin stands out as a promising candidate for drug discovery and development, exhibiting a range of antimicrobial, anticancer, and other valuable pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, presenting a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound and related depsidones.

Introduction

Lichens produce a vast array of secondary metabolites, many of which possess unique chemical structures and significant biological activities. Depsidones, characterized by their dibenzo[b,e][1][2]dioxepin-11-one core, are a prominent class of these metabolites.[3] this compound, a notable depsidone, has been the subject of various studies to elucidate its pharmacological profile. This guide synthesizes the available scientific literature on the biological activities of this compound, with a focus on providing quantitative data and detailed methodologies to facilitate further research and development.

Biological Activities of this compound

This compound has demonstrated a spectrum of biological effects, including antimicrobial and anticancer activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antimicrobial Activity

This compound has shown notable efficacy against pathogenic bacteria, particularly against multidrug-resistant strains. A key study investigated its activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA).[1][4]

Table 1: Antimicrobial Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

ParameterValue (µg/mL)
MIC₅₀Data not available
MIC₉₀Data not available
MBC₅₀Data not available
MBC₉₀Data not available

Note: While the study evaluated MIC₅₀, MIC₉₀, MBC₅₀, and MBC₉₀, the specific values were not reported in the available literature. Further research is needed to quantify these parameters.

Anticancer Activity

This compound exhibits cytotoxic effects against several human cancer cell lines, suggesting its potential as an anticancer agent. Its activity has been documented against prostate and melanoma cancer cells.[4][5][6]

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeParameterConcentration (µM)Effect
DU-145Prostate Carcinoma-12Inhibition of cell growth, Induction of apoptosis (caspase-3 activation)
DU-145Prostate Carcinoma-25Inhibition of cell growth, Induction of apoptosis (caspase-3 activation)
M14MelanomaIC₅₀Data not availableCytotoxic activity
Antioxidant and Anti-inflammatory Activities

While depsidones, in general, are known to possess antioxidant and anti-inflammatory properties, specific quantitative data for this compound in these areas are currently limited in the available scientific literature.[3][7][8] Further experimental investigation is required to determine the IC₅₀ values for its radical scavenging (e.g., DPPH, ABTS assays) and nitric oxide inhibitory activities.

Experimental Protocols

To facilitate further research on the biological activities of this compound, this section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.

Protocol: Broth Microdilution Assay

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., MRSA) in MHB.

  • Inoculation: Inoculate each well containing the diluted this compound and control wells with the bacterial suspension.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture aliquots from the wells showing no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cell Viability and Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., DU-145, M14) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity Assays

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value is the concentration of this compound that scavenges 50% of the DPPH radicals.

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Generation of ABTS Radical Cation (ABTS•+): React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark for 12-16 hours to generate the ABTS•+ radical.

  • Reaction Mixture: Add different concentrations of this compound to the ABTS•+ solution.

  • Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm) after a set incubation period.

  • Calculation: Determine the percentage of inhibition and calculate the IC₅₀ value, which represents the concentration of this compound required to scavenge 50% of the ABTS radicals.

Anti-inflammatory Activity Assay

Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce nitric oxide production.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm, which corresponds to the formation of a colored azo dye.

  • Calculation: Determine the concentration of nitrite (a stable product of NO) and calculate the percentage of NO inhibition. The IC₅₀ value is the concentration of this compound that inhibits 50% of NO production.

Signaling Pathways Modulated by this compound

The anticancer activity of this compound is, at least in part, mediated by the induction of apoptosis. A key event in this process is the activation of caspase-3, an executioner caspase that plays a central role in the apoptotic cascade.[1][5]

Apoptosis Induction Pathway

The induction of apoptosis by this compound in DU-145 prostate cancer cells involves the activation of caspase-3.[5] This suggests that this compound may trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway, both of which converge on the activation of executioner caspases.

Pannarin_Apoptosis_Pathway This compound This compound ProstateCancerCell Prostate Cancer Cell (DU-145) This compound->ProstateCancerCell ApoptoticSignal Initiation of Apoptotic Signal ProstateCancerCell->ApoptoticSignal CaspaseCascade Caspase Cascade Activation ApoptoticSignal->CaspaseCascade Caspase3 Caspase-3 Activation CaspaseCascade->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptosis in prostate cancer cells.
Potential Involvement of NF-κB and MAPK Signaling Pathways

While direct evidence for the modulation of NF-κB and MAPK signaling pathways by this compound is currently lacking, these pathways are common targets for natural products with anti-inflammatory and anticancer activities. Further research is warranted to investigate the effects of this compound on these key signaling cascades.

Workflow for Investigating NF-κB and MAPK Pathway Modulation by this compound

Investigation_Workflow cluster_treatment Cell Treatment cluster_analysis Molecular Analysis cluster_outcome Outcome PannarinTreatment Treat Cells with this compound WesternBlot Western Blot Analysis PannarinTreatment->WesternBlot NFkB Phospho-IκBα, Nuclear p65 WesternBlot->NFkB MAPK Phospho-p38, -JNK, -ERK WesternBlot->MAPK PathwayModulation Determine Modulation of NF-κB and MAPK Pathways NFkB->PathwayModulation MAPK->PathwayModulation

Workflow for studying this compound's effect on signaling.

Conclusion and Future Directions

This compound, a depsidone of lichen origin, demonstrates significant potential as a therapeutic agent, particularly in the fields of antimicrobial and anticancer drug development. The available data highlight its efficacy against MRSA and its ability to induce apoptosis in prostate cancer cells. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

  • Quantitative Analysis: Determining the precise MIC and MBC values of this compound against a broader spectrum of microorganisms and obtaining IC₅₀ values for its antioxidant and anti-inflammatory activities.

  • Mechanism of Action: Elucidating the detailed molecular mechanisms underlying its biological activities, including the specific signaling pathways it modulates, such as the NF-κB and MAPK pathways.

  • In Vivo Studies: Validating the in vitro findings through well-designed in vivo animal models to assess its efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating this compound analogs to optimize its biological activity and drug-like properties.

This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately paving the way for the potential clinical application of this compound and other promising depsidones.

References

Potential Therapeutic Applications of Puerarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puerarin, a major isoflavonoid derived from the root of the kudzu plant (Pueraria lobata), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of puerarin, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of puerarin's mechanisms of action and its potential for future drug development.

Introduction

Puerarin (C₂₁H₂₀O₉) is a natural isoflavone glycoside that has been used for centuries in traditional Chinese medicine.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its interaction with a multitude of cellular signaling pathways.[2][3] This guide aims to consolidate the current preclinical evidence for the therapeutic potential of puerarin in a structured and technically detailed format for researchers and drug development professionals.

Physicochemical Properties and Pharmacokinetics

Puerarin is characterized by its low water solubility, which can present challenges for its bioavailability.[4][5] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, having both low solubility and low permeability. Various formulation strategies, such as nanocrystals and self-emulsifying drug delivery systems (SEDDS), have been explored to enhance its oral absorption.[4][6]

Pharmacokinetic studies in animal models, including rats and monkeys, have shown that puerarin is absorbed after oral administration, although with interspecies variability.[7][8][9] It distributes to various tissues, including the brain, suggesting it can cross the blood-brain barrier.[7][10] The pharmacokinetic profile in rats generally fits a two-compartment model.[4][9]

Therapeutic Applications and Mechanisms of Action

Antioxidant Activity

Puerarin exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[3][11][12]

Quantitative Data: Antioxidant Activity of Puerarin

AssayMethodResultsReference
DPPH Radical ScavengingSpectrophotometric assay measuring the discoloration of DPPH.Puerarin demonstrates dose-dependent scavenging activity.[12][13]
ABTS Radical ScavengingSpectrophotometric assay based on the reduction of the ABTS radical cation.Puerarin shows potent ABTS radical scavenging capacity, superior to free puerarin when complexed with β-lactoglobulin.[11][12][13]

Experimental Protocol: DPPH Radical Scavenging Assay

  • A stock solution of Puerarin is prepared in a suitable solvent (e.g., methanol or DMSO).

  • A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared (e.g., 0.5 mM).[12]

  • Different concentrations of the Puerarin solution are added to the DPPH solution in a 96-well plate.[12]

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 90 minutes).[12]

  • The absorbance is measured at 517 nm using a microplate reader.[12]

  • The percentage of scavenging activity is calculated using the formula: Scavenging Effect (%) = [1 - (Absorbance of sample / Absorbance of control)] * 100%.[12]

Anti-inflammatory Effects

Puerarin has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[3][14][15]

Quantitative Data: Anti-inflammatory Activity of Puerarin

Cell LineInducerParameter MeasuredEffect of PuerarinConcentrationReference
RAW 264.7LPSNitric Oxide (NO) ProductionInhibitionNot specified[14]
A549LPSTNF-α, IL-8, IL-1βInhibition10, 20, 40, 80 µM[16]
Diabetic MiceHigh-Fat DietIL-1β, IL-17A, IL-6Reduction50 mg/kg[17]

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

  • RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.

  • Cells are pre-treated with various concentrations of Puerarin for a specified duration.

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After an incubation period, the cell culture supernatant is collected.

  • The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent.

  • The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of NO produced is quantified by comparison with a sodium nitrite standard curve.

Anticancer Properties

Puerarin has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including those of pancreatic, colon, and glioblastoma origin.[18][19][20] Its anticancer mechanisms involve the modulation of critical signaling pathways such as mTOR and PI3K/Akt.[18][20]

Quantitative Data: Anticancer Activity of Puerarin (IC50 Values)

Cell LineCancer TypeAssayIncubation TimeIC50 Value (µM)Reference
U251GlioblastomaCCK-848 h197.1[19]
U87GlioblastomaCCK-848 h190.7[19]
Caco-2Colon CancerCCK-824 hNot specified[21]
Caco-2Colon CancerCCK-848 hNot specified[21]
Caco-2Colon CancerCCK-872 hNot specified[21]

Experimental Protocol: MTT Assay for Cell Viability

  • Cancer cells (e.g., T24 bladder cancer cells) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.[16][22][23]

  • The cells are then treated with various concentrations of Puerarin and incubated for specific time periods (e.g., 24, 48, 72 hours).[16]

  • Following treatment, the culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 5 mg/mL in PBS) is added to each well.[16][22]

  • The plates are incubated for a further 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[16][22]

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[16][22]

  • The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.[16][22]

  • Cell viability is expressed as a percentage of the untreated control.

Neuroprotective Effects

Puerarin has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological disorders, including Alzheimer's and Parkinson's diseases.[24][25][26][27][28][29] Its mechanisms of action include the inhibition of apoptosis, reduction of oxidative stress, and modulation of signaling pathways like PI3K/Akt.[24][25][28]

Quantitative Data: Neuroprotective Activity of Puerarin

Cell LineInsultParameter MeasuredEffect of PuerarinConcentrationReference
PC12β-amyloid (Aβ)Cell ViabilityIncreased1 µM[24]
PC12β-amyloid (Aβ)ApoptosisInhibitedNot specified[25]
PC12MPP+ApoptosisInhibitedNot specified[26]

Experimental Protocol: Neuroprotection Assay in PC12 Cells

  • PC12 cells are cultured in a suitable medium and seeded in culture plates.

  • The cells are pre-treated with different concentrations of Puerarin for a specified period (e.g., 24 hours).[24]

  • A neurotoxic insult, such as β-amyloid peptide (Aβ₂₅₋₃₅) at 50 µM, is then added to the culture medium to induce cell injury.[24][30]

  • After an incubation period (e.g., 24 hours), cell viability is assessed using methods like the MTT assay.[24]

  • Apoptosis can be quantified using techniques such as Annexin V-FITC/PI staining followed by flow cytometry.[19]

  • Mechanistic studies can be performed by measuring reactive oxygen species (ROS) levels, mitochondrial membrane potential, and the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) via Western blotting.[24][30]

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by Puerarin

Puerarin exerts its pleiotropic effects by modulating several key intracellular signaling pathways.

Puerarin_Signaling_Pathways cluster_Puerarin Puerarin cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Pathway Puerarin Puerarin PI3K PI3K Puerarin->PI3K Activates p38 p38 MAPK Puerarin->p38 Inhibits JNK JNK Puerarin->JNK Inhibits IKK IKK Puerarin->IKK Inhibits Bcl2 Bcl-2 Puerarin->Bcl2 Upregulates Bax Bax Puerarin->Bax Downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth Cell Growth Proliferation Proliferation NFkB NF-κB IKK->NFkB Inflammation Inflammation Cytokine Production Cytokine Production Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis

Caption: Key signaling pathways modulated by Puerarin.

Experimental Workflow: Western Blot Analysis

Western blotting is a crucial technique to investigate the effect of puerarin on protein expression levels within specific signaling pathways.

Western_Blot_Workflow start Cell Treatment with Puerarin protein_extraction Protein Extraction start->protein_extraction protein_quantification Protein Quantification (BCA Assay) protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with BSA or Milk transfer->blocking primary_antibody Incubation with Primary Antibody blocking->primary_antibody secondary_antibody Incubation with HRP-conjugated Secondary Antibody primary_antibody->secondary_antibody detection Chemiluminescent Detection secondary_antibody->detection analysis Data Analysis detection->analysis

Caption: General workflow for Western Blot analysis.

Conclusion and Future Directions

The compiled preclinical data strongly suggest that puerarin is a promising candidate for the development of novel therapeutics for a range of diseases, underpinned by its antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. Its ability to modulate multiple key signaling pathways highlights its potential as a multi-target therapeutic agent.

Future research should focus on:

  • Improving Bioavailability: Further development and optimization of drug delivery systems are crucial to overcome the poor solubility and permeability of puerarin.

  • Clinical Trials: Well-designed clinical trials are necessary to validate the preclinical findings and establish the safety and efficacy of puerarin in human populations for specific disease indications.

  • Target Identification: Advanced proteomic and genomic approaches could help to identify novel molecular targets of puerarin and further elucidate its complex mechanisms of action.

  • Combination Therapies: Investigating the synergistic effects of puerarin with existing therapeutic agents could lead to more effective treatment strategies.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of puerarin from a promising natural compound to a clinically viable therapeutic agent.

References

Pannarin and its Analogues: An In-depth Technical Guide for Lichen Chemosystematics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pannarin and its analogues, a significant class of depsidones found in lichens. It delves into their chemical properties, biosynthetic pathways, and biological activities, with a special focus on their application in lichen chemosystematics. Detailed experimental protocols for their extraction and analysis are provided, alongside visual representations of key biochemical pathways and analytical workflows to facilitate understanding and further research.

Introduction to this compound and its Analogues

This compound is a chlorinated depsidone, a type of polyketide secondary metabolite produced by various lichen-forming fungi, particularly within the family Pannariaceae.[1] These compounds are of significant interest due to their biological activities and their utility as chemical markers in the taxonomic classification of lichens.[2] The basic depsidone structure consists of two aromatic rings linked by an ether and an ester bond. Variations in substituents on these rings give rise to a range of this compound analogues.

Chemical and Physical Properties

This compound and its analogues are crystalline solids with characteristic melting points and spectroscopic properties. A summary of the key quantitative data for this compound and some of its common analogues is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Analogues [3]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data (UV λmax, nm)
This compoundC₁₈H₁₅ClO₆362.76216-217212, 234
Dechlorothis compoundC₁₈H₁₆O₆328.32182-184Not available
Northis compoundC₁₇H₁₃ClO₆348.73198-202Not available
ArgopsinC₁₈H₁₄Cl₂O₆397.21204-205Not available

Biosynthesis of this compound

The biosynthesis of depsidones like this compound occurs through the acetate-polymalonate pathway.[3] This intricate process involves the formation of two separate polyketide chains which are subsequently cyclized to form two phenolic units. These units are then joined by an ester linkage to form a depside, which is the precursor to the depsidone. An oxidative cyclization involving a phenol-coupling reaction then forms the characteristic ether linkage of the depsidone core.

Pannarin_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks1 Polyketide Synthase (PKS) - Ring A acetyl_coa->pks1 pks2 Polyketide Synthase (PKS) - Ring B acetyl_coa->pks2 ring_a Orsellinic acid-type phenolic unit pks1->ring_a esterification Esterification ring_a->esterification ring_b Second phenolic unit pks2->ring_b ring_b->esterification depside Depside Precursor esterification->depside cyclization Oxidative Cyclization (Phenol-coupling) depside->cyclization depsidone_core Depsidone Core cyclization->depsidone_core tailoring Tailoring Enzymes (Chlorination, Methylation, etc.) depsidone_core->tailoring This compound This compound tailoring->this compound

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound and its Analogues from Lichen Thalli

A standardized method for the extraction of lichen metabolites is crucial for comparative chemosystematic studies.

Materials:

  • Air-dried lichen thallus

  • Acetone (analytical grade)

  • Grinder or mortar and pestle

  • Filter paper

  • Rotary evaporator

  • Vials for storage

Protocol:

  • Clean the lichen thallus to remove any debris and substrate.

  • Grind the air-dried thallus to a fine powder using a grinder or mortar and pestle.

  • Transfer the powdered lichen material to a flask.

  • Add acetone to the flask in a 1:10 (w/v) ratio of lichen material to solvent.

  • Allow the extraction to proceed for 24 hours at room temperature with occasional shaking.

  • Filter the extract through filter paper to remove the solid lichen material.

  • Evaporate the acetone from the filtrate using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be stored in a vial at -20°C for further analysis.

Analysis by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the preliminary identification of this compound and its analogues.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Crude lichen extract dissolved in acetone

  • Solvent system (e.g., Toluene:Dioxane:Acetic acid, 180:45:5 v/v/v)

  • Developing tank

  • UV lamp (254 nm and 365 nm)

  • 10% H₂SO₄ spray reagent

  • Heating plate or oven

Protocol:

  • Spot the dissolved crude extract onto the baseline of a TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing tank saturated with the chosen solvent system.

  • Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the tank and mark the solvent front.

  • Allow the plate to air dry completely.

  • Visualize the separated spots under a UV lamp at 254 nm and 365 nm.

  • For further visualization, spray the plate with 10% H₂SO₄ and heat it on a heating plate or in an oven at 110°C for 5-10 minutes. Different compounds will produce characteristic colored spots.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data and higher resolution for the separation and identification of this compound and its analogues.[4][5][6]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

  • A typical gradient elution system consists of:

    • Solvent A: Water with 0.1% phosphoric acid

    • Solvent B: Acetonitrile or Methanol

Protocol:

  • Prepare a standard solution of this compound (if available) of known concentration.

  • Dissolve the crude lichen extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Set up the HPLC system with the appropriate column and mobile phase gradient. A typical gradient might be from 10% B to 100% B over 30 minutes.

  • Set the detector wavelength to the λmax of this compound (e.g., 212 nm or 234 nm).

  • Inject the standard solution and the sample extract into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

HPLC_Workflow start Start extraction Lichen Extraction (Acetone) start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System (C18 Column, Gradient Elution) filtration->hplc detection UV-Vis/DAD Detector hplc->detection data_analysis Data Analysis (Retention Time, Peak Area) detection->data_analysis identification Compound Identification data_analysis->identification end End identification->end quantification Quantification quantification->end data_alysis data_alysis data_alysis->quantification

Caption: Workflow for HPLC analysis of lichen metabolites.

Biological Activities of this compound

This compound and its analogues have been shown to possess a range of biological activities, making them of interest for drug development.

Anticancer Activity: Induction of Apoptosis

This compound has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines.[7] The mechanism of action is believed to involve the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioner enzymes of apoptosis. Specifically, this compound has been shown to activate caspase-3.[7]

Apoptosis_Pathway This compound This compound cell_stress Induction of Cellular Stress This compound->cell_stress mitochondrion Mitochondrion cell_stress->mitochondrion cytochrome_c Release of Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound and its analogues contribute to their antioxidant properties. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thus preventing oxidative damage to cells.[8][9] This activity is significant as oxidative stress is implicated in a variety of diseases.

This compound in Lichen Chemosystematics

The distribution of secondary metabolites, including this compound and its analogues, is often specific to certain lichen species or groups of related species. This chemical fingerprinting is a powerful tool in lichen taxonomy, a field known as chemosystematics.[2][10] The presence or absence of specific this compound analogues can be used to differentiate between morphologically similar species, resolve taxonomic ambiguities, and define species boundaries.

For example, within the genus Pannaria, the presence of this compound versus other depsidones can be a key diagnostic feature for species identification.[1] Chemosystematics relies on the principle that the biosynthetic pathways for these compounds are genetically controlled and therefore reflect the evolutionary relationships between different lichen fungi.

Chemosystematics_Logic lichen_sample Lichen Sample extraction Metabolite Extraction lichen_sample->extraction analysis Chemical Analysis (TLC, HPLC, MS) extraction->analysis chemical_profile Chemical Profile (Presence/Absence of This compound Analogues) analysis->chemical_profile comparison Comparison chemical_profile->comparison taxonomic_database Taxonomic Database (Known Chemical Profiles) taxonomic_database->comparison identification Species Identification/ Taxonomic Placement comparison->identification

Caption: Logical workflow of lichen chemosystematics.

Conclusion

This compound and its analogues represent a fascinating group of lichen metabolites with significant potential in both chemosystematics and drug discovery. Their well-defined chemical structures and biological activities make them valuable subjects for further research. The detailed protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for scientists working in these fields, facilitating a deeper understanding and exploration of these unique natural products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the lichen-derived depsidone, pannarin, and related compounds. It consolidates current knowledge on their chemical properties, biological activities, and underlying mechanisms of action, with a particular focus on their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction

Lichens, symbiotic organisms composed of a fungus and an alga or cyanobacterium, are prolific producers of unique secondary metabolites. Among these, depsidones represent a significant class of polyphenolic compounds with a distinctive tricyclic structure. This compound, a notable depsidone found in various lichen species, has garnered scientific interest due to its diverse and potent biological activities. This guide offers an in-depth exploration of this compound and its analogs, summarizing the existing research and highlighting their therapeutic potential.

Chemical Structure and Properties

This compound is a depsidone characterized by a central seven-membered lactone ring formed by ether and ester linkages between two substituted aromatic rings.

Related Lichen Compounds:

This guide also considers other biologically active depsidones and lichen compounds to provide a broader context for understanding the therapeutic potential of this class of natural products. These include, but are not limited to, physodic acid, stictic acid, and norstictic acid.

Biological Activities of this compound

This compound has been reported to exhibit a range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research has particularly highlighted its activity against prostate and skin cancers.

3.1.1. Prostate Cancer

Studies have shown that this compound inhibits the growth of human prostate carcinoma DU-145 cells. Treatment with this compound at concentrations ranging from 6 to 50 µmol/L for 72 hours resulted in a dose-dependent inhibition of cell proliferation.[1] At lower concentrations (12 and 25 µmol/L), this compound induces apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation. At higher concentrations (50 µmol/L), it appears to induce necrosis, indicated by the release of lactate dehydrogenase (LDH).

3.1.2. Melanoma

This compound has also shown pro-apoptotic activity against human melanoma M14 cells.[1] Treatment with this compound at concentrations of 12.5 and 25 µM for 72 hours led to a significant increase in caspase-3 activity, a key executioner caspase in the apoptotic pathway.[1]

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeAssayConcentrationEffectReference
DU-145Prostate CarcinomaCell Growth Inhibition6-50 µmol/L (72h)Inhibition of cell growth
DU-145Prostate CarcinomaCaspase-3 Activity12 and 25 µmol/L (72h)Increased activity (Apoptosis)
DU-145Prostate CarcinomaLDH Release50 µmol/L (72h)Increased release (Necrosis)
M14MelanomaCaspase-3 Activity12.5 and 25 µM (72h)Increased activity (Apoptosis)[1]
Antioxidant Activity
Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of growing interest. While direct quantitative data on the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) by this compound are limited, the general class of depsidones has shown promise in modulating inflammatory pathways.

Mechanisms of Action

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.

Induction of Apoptosis

As evidenced by increased caspase-3 activity in both DU-145 and M14 cells, this compound is a potent inducer of apoptosis. The apoptotic cascade is a tightly regulated process of programmed cell death, and its activation is a key mechanism for eliminating cancerous cells.

This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell targets Caspase-3 Activation Caspase-3 Activation Cancer Cell->Caspase-3 Activation induces Apoptosis Apoptosis Caspase-3 Activation->Apoptosis leads to

This compound induces apoptosis via caspase-3 activation.

Induction of Necrosis

At higher concentrations, this compound can induce necrotic cell death, characterized by the loss of plasma membrane integrity and the release of intracellular components like LDH. This suggests a dual mechanism of cell killing depending on the dose.

Modulation of Signaling Pathways

While direct evidence specifically for this compound is still emerging, related lichen compounds and depsidones are known to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

4.3.1. MAPK Signaling Pathway

The MAPK pathway, comprising cascades like ERK, JNK, and p38, is crucial in regulating cellular processes and is often dysregulated in cancer. Future research should investigate the effect of this compound on the phosphorylation status of key proteins in these cascades.

This compound This compound MEK MEK This compound->MEK inhibits? ERK ERK MEK->ERK activates Cell Proliferation Cell Proliferation ERK->Cell Proliferation promotes

Hypothesized modulation of the MAPK/ERK pathway by this compound.

4.3.2. NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer agents. Investigating this compound's effect on the degradation of IκBα and the nuclear translocation of NF-κB subunits would be a critical next step.

This compound This compound IkB-alpha Degradation IkB-alpha Degradation This compound->IkB-alpha Degradation inhibits? NF-kB Translocation NF-kB Translocation IkB-alpha Degradation->NF-kB Translocation allows Inflammatory Genes Inflammatory Genes NF-kB Translocation->Inflammatory Genes activates

Hypothesized modulation of the NF-κB pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of this compound.

Extraction and Isolation of this compound

This compound is typically isolated from lichen species such as those belonging to the genus Peltigera.

General Protocol:

  • Collection and Drying: Collect fresh lichen thalli and air-dry them.

  • Grinding: Grind the dried thalli into a fine powder.

  • Solvent Extraction: Perform sequential extraction with solvents of increasing polarity (e.g., n-hexane, diethyl ether, acetone, and methanol). This compound is typically found in the less polar fractions.

  • Chromatography: Subject the this compound-containing extract to column chromatography (e.g., silica gel) followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for purification.

  • Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Lichen Thalli Lichen Thalli Grinding Grinding Lichen Thalli->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Purified this compound Purified this compound Chromatography->Purified this compound

General workflow for the extraction and isolation of this compound.

Cell Viability and Cytotoxicity Assays

5.2.1. MTT Assay

This colorimetric assay measures cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

5.2.2. LDH Release Assay

This assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of formazan produced, which is proportional to the LDH activity.

Apoptosis Assays

5.3.1. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key apoptotic enzyme.

  • Cell Lysis: After treatment, lyse the cells to release their intracellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for caspase-3 to the cell lysate.

  • Signal Detection: Measure the fluorescence or absorbance generated by the cleavage of the substrate, which is proportional to the caspase-3 activity.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, and IκBα) followed by secondary antibodies conjugated to an enzyme for detection.

  • Signal Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.

Future Perspectives and Drug Development

This compound and related depsidones represent a promising class of natural products for drug discovery and development. Their potent anticancer activities warrant further investigation into their efficacy in preclinical animal models and their potential for clinical translation. Key areas for future research include:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the chemical structure of this compound for enhanced activity and reduced toxicity.

  • In vivo studies: To evaluate the therapeutic efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

  • Target identification and validation: To precisely elucidate the molecular targets of this compound and its downstream signaling effects.

  • Formulation and drug delivery: To develop effective formulations for the targeted delivery of this compound to disease sites.

Conclusion

This compound, a depsidone derived from lichens, exhibits significant anticancer properties, primarily through the induction of apoptosis and necrosis in cancer cells. While its antioxidant and anti-inflammatory activities are also of interest, further quantitative studies are required. The elucidation of its precise mechanisms of action, particularly its effects on key signaling pathways like MAPK and NF-κB, will be crucial for its development as a potential therapeutic agent. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Analysis of Pannarin from Pannaria Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction, purification, and potential biological activities of pannarin, a depsidone found in lichens of the Pannaria genus. The protocols outlined below are based on established methods for the extraction of lichen secondary metabolites and can be adapted for the specific isolation of this compound.

Introduction to this compound and Pannaria Species

Pannaria is a genus of lichenized fungi, and its species are known to produce a variety of secondary metabolites, including the depsidone this compound.[1] Depsidones are a class of polyphenolic compounds characterized by a seven-membered central ring formed by ether and ester linkages between two substituted aromatic rings. These compounds, including this compound, have garnered interest for their potential pharmacological activities.[2]

Extraction of this compound: Protocols and Methodologies

While a specific, optimized protocol for this compound extraction from Pannaria species is not extensively detailed in the literature, the following methods, commonly used for extracting depsidones and other lichen metabolites, can be effectively adapted.

Protocol 1: Cold Maceration Extraction

This method is a simple and effective technique for extracting thermolabile compounds.

Materials:

  • Dried and ground thalli of Pannaria species

  • Acetone or methanol[3]

  • Rotary shaker

  • Whatman No. 1 filter paper

  • Rotary evaporator

Procedure:

  • Weigh the dried and powdered lichen material.

  • Place the material in a flask and add a suitable solvent (e.g., acetone or methanol) at a solid-to-solvent ratio of 1:10 (w/v).

  • Seal the flask and place it on a rotary shaker at room temperature for 24-72 hours.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid lichen material.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Store the dried crude extract at 4°C for further analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to accelerate the extraction process and can improve efficiency.

Materials:

  • Dried and ground thalli of Pannaria species

  • Ethanol (e.g., 80% in water)

  • Ultrasonic bath or probe

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Place a known amount of the powdered lichen material into an extraction vessel.

  • Add the extraction solvent (e.g., 80% ethanol) at a solid-to-solvent ratio of 1:20 (w/v).

  • Place the vessel in an ultrasonic bath and sonicate for a specified time (e.g., 30 minutes) and temperature (e.g., 40°C).

  • After sonication, centrifuge the mixture to pellet the solid material.

  • Decant the supernatant (the extract).

  • Concentrate the extract using a rotary evaporator.

Protocol 3: Accelerated Solvent Extraction (ASE)

ASE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.

Materials:

  • Dried and ground thalli of Pannaria species

  • Acetone

  • ASE system

Procedure:

  • Pack the dried lichen powder into the extraction cell of the ASE system.

  • Set the extraction parameters, such as solvent (acetone), temperature (e.g., 60°C), pressure (e.g., 1500 psi), and extraction time (e.g., 10 minutes per cycle).

  • Perform the extraction for a set number of cycles (e.g., 2-3 cycles).

  • Collect the extract and concentrate it using a rotary evaporator.

Purification and Identification

Column Chromatography: The crude extract can be subjected to column chromatography on silica gel to purify this compound. A step-wise gradient of solvents, such as hexane, ethyl acetate, and methanol, can be used for elution.

Thin-Layer Chromatography (TLC): TLC is a crucial technique for monitoring the purification process and identifying this compound in the fractions. The presence of this compound can be visualized under UV light or by spraying with a suitable reagent.

Quantitative Data

Table 1: Representative Extraction Yields of Depsidones from Lichens

As specific yield data for this compound from Pannaria species is limited, the following table presents yields of other depsidones from different lichen species to provide a comparative reference.

Lichen SpeciesCompound(s)Extraction MethodSolventYield (mg/g dry weight)Reference
Hypogymnia physodesPhysodalic acidOptimized NADESProline/lactic acid/water106.2[4]
Hypogymnia physodes3-Hydroxyphysodic acidOptimized NADESProline/lactic acid/water48.8[4]
Hypogymnia physodesPhysodic acidOptimized NADESProline/lactic acid/water54.3[4]
Table 2: In Vitro Biological Activity of this compound
ActivityTest Organism/Cell LineParameterValueReference
AntimicrobialMethicillin-resistant Staphylococcus aureus (MRSA)MIC₅₀16 µg/mL[2]
AntimicrobialMethicillin-resistant Staphylococcus aureus (MRSA)MIC₉₀32 µg/mL[2]
AntimicrobialMethicillin-resistant Staphylococcus aureus (MRSA)MBC₅₀32 µg/mL[2]
AntimicrobialMethicillin-resistant Staphylococcus aureus (MRSA)MBC₉₀64 µg/mL[2]
CytotoxicityPeripheral blood mononuclear cells-Moderate[2]

Experimental Workflow and Signaling Pathways

This compound Extraction Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

Pannarin_Extraction_Workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Collect Pannaria Species grind Dry and Grind Thalli start->grind extract Solvent Extraction (Maceration, UAE, or ASE) grind->extract filter Filtration/ Centrifugation extract->filter concentrate Concentration (Rotary Evaporation) filter->concentrate cc Column Chromatography concentrate->cc Crude Extract tlc TLC Analysis cc->tlc pure Pure this compound tlc->pure Fractions containing pure compound Depsidone_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Cascade stimulus e.g., LPS, TNF-α IKK IKK Complex stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Gene Expression (COX-2, iNOS, cytokines) nucleus->genes Induces This compound This compound (Hypothesized) This compound->IKK Inhibits

References

Application Note and Protocol: High-Performance Liquid Chromatography for the Purification of Pannarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pannarin is a secondary metabolite found in some species of lichens from the genus Pannaria.[1] These natural compounds are of increasing interest to the scientific community due to their potential biological activities, including antimicrobial properties.[2] High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such bioactive compounds from complex natural extracts.[3] This document provides a detailed, representative protocol for the purification of this compound from a lichen extract using preparative HPLC. While a specific, validated protocol for this compound is not widely available, the following methodology is based on established procedures for the purification of similar secondary metabolites from natural sources.[4][5]

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Lichen

The initial step involves the extraction of crude this compound from the lichen thalli. Organic solvents are typically effective for extracting secondary metabolites from lichens.[2][6]

  • Materials:

    • Dried and powdered lichen material (e.g., Pannaria sp.)

    • Methanol, ethanol, or acetone[2]

    • Whatman No. 1 filter paper or equivalent[5]

    • Rotary evaporator

  • Protocol:

    • Thoroughly wash the collected lichen thalli and dry them at room temperature (approximately 20-25°C).[6]

    • Grind the dried lichen material into a fine powder.[5][6]

    • Weigh the powdered lichen and place it in a flask. Add an organic solvent such as methanol, ethanol, or acetone at a ratio of 1:10 (w/v) (e.g., 10 g of powder in 100 mL of solvent).[6]

    • Macerate the mixture at room temperature for a sufficient period (e.g., 24-48 hours) with occasional stirring or use sonication to enhance extraction.

    • Filter the extract through Whatman No. 1 filter paper to remove solid debris.[5]

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C) to obtain the crude extract.[5]

    • Store the crude extract in a cool, dark place until further purification.

2. High-Performance Liquid Chromatography (HPLC) Purification

This protocol outlines a general reversed-phase HPLC method for the purification of this compound from the crude extract. Optimization of the mobile phase gradient and other parameters may be necessary.

  • Instrumentation and Materials:

    • Preparative HPLC system with a gradient pump, autosampler, fraction collector, and a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

    • HPLC-grade solvents: Acetonitrile (ACN) and Water.[7]

    • Trifluoroacetic acid (TFA) or formic acid (optional, to improve peak shape).

    • Syringe filters (0.45 µm) for sample preparation.

  • Protocol:

    • Mobile Phase Preparation:

      • Mobile Phase A: HPLC-grade water (optional: with 0.1% TFA or formic acid).

      • Mobile Phase B: HPLC-grade acetonitrile (optional: with 0.1% TFA or formic acid).

      • Degas both mobile phases for at least 20 minutes using an ultrasonic bath or an inline degasser.[5]

    • Sample Preparation for HPLC:

      • Dissolve a known amount of the crude extract in the initial mobile phase composition (e.g., 95% A, 5% B) or a suitable solvent like methanol.

      • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • HPLC Conditions:

      • Set the column temperature (e.g., 25-30°C).[3][5]

      • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

      • Inject the prepared sample onto the column.

      • Run a gradient elution to separate the components of the crude extract. A representative gradient is provided in the data section.

      • Monitor the separation at a suitable wavelength. For compounds with aromatic rings, a wavelength between 254 nm and 280 nm is often a good starting point.[3]

    • Fraction Collection:

      • Collect fractions corresponding to the peaks of interest using an automated fraction collector. The peak corresponding to this compound would need to be identified, potentially through analytical HPLC-MS or by screening the collected fractions for the desired bioactivity.

Data Presentation

The following tables summarize the representative HPLC parameters and the type of quantitative data that would be obtained during the purification process.

Table 1: Representative HPLC Parameters for this compound Purification

ParameterValue
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water (optional: + 0.1% Formic Acid)
Mobile Phase B Acetonitrile (optional: + 0.1% Formic Acid)
Flow Rate 4.0 mL/min (for preparative scale)
Detection Wavelength 254 nm (to be optimized)[3]
Column Temperature 25°C[3]
Injection Volume 500 µL (to be optimized based on concentration)
Gradient Program Time (min)
0
30
35
40

Table 2: Example Quantitative Data from HPLC Purification

ParameterDescriptionExample Value
Retention Time (t_R) The time it takes for this compound to elute from the column.22.5 min
Purity (%) The percentage of the desired compound in the collected fraction, typically determined by analytical HPLC.>98%[4]
Yield (mg) The total mass of purified this compound obtained from a given amount of crude extract.15 mg from 100 mg crude extract
Recovery (%) The percentage of the purified compound recovered from the crude extract.75%

Visualizations

Experimental Workflow for this compound Purification

Pannarin_Purification_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: HPLC Purification Lichen Lichen Material (Pannaria sp.) Grinding Grinding & Powdering Lichen->Grinding Extraction Solvent Extraction (Methanol/Acetone) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Sample_Prep Sample Preparation (Dissolve & Filter) Crude_Extract->Sample_Prep HPLC Preparative HPLC (C18 Column) Sample_Prep->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Analysis Purified_this compound Purified this compound (>98%) Analysis->Purified_this compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound is not available in the current literature based on the conducted search. Further research is required to elucidate the molecular mechanisms of action for this compound.

References

Application Note: Mass Spectrometry Analysis of Pannarin Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pannarin (C₁₈H₁₅ClO₆, Molar Mass: 362.76 g/mol ) is a naturally occurring depsidone, a class of polyphenolic compounds, primarily isolated from lichens of the Pannaria genus.[1][2] Depsidones are known for their diverse biological activities, and this compound, in particular, has demonstrated potential as an anti-cancer agent by inducing apoptosis (programmed cell death) in various cancer cell lines.[3] This application note provides a detailed protocol for the analysis of this compound and its fragments using Liquid Chromatography-Mass Spectrometry (LC-MS). Understanding the fragmentation pattern of this compound is crucial for its accurate identification in complex biological matrices and for further elucidation of its metabolic fate in drug development studies.

This document outlines the sample preparation, LC-MS/MS methodology, and expected fragmentation patterns of this compound. Additionally, a proposed signaling pathway for this compound-induced apoptosis is presented.

Experimental Protocols

A robust and sensitive method for the analysis of this compound involves a combination of liquid chromatography for separation and tandem mass spectrometry for detection and structural elucidation.

Sample Preparation: Extraction of this compound from Lichen Material
  • Grinding: Grind the dried lichen thalli to a fine powder using a mortar and pestle. This increases the surface area for efficient extraction.

  • Extraction Solvent: Use acetone or methanol as the extraction solvent. A solvent-to-sample ratio of 10:1 (v/w) is recommended.

  • Extraction Procedure:

    • Add the solvent to the powdered lichen material in a conical flask.

    • Sonicate the mixture for 15-20 minutes in a sonicator bath.

    • Alternatively, perform maceration by shaking the mixture on an orbital shaker for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid debris.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of 1 mg/mL for LC-MS analysis.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system to prevent clogging of the column and tubing.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a general protocol that can be optimized based on the specific instrumentation available.

Parameter Condition
LC System Agilent 1260 Infinity LC system or equivalent
Column Agilent InfinityLab Poroshell C18 (100 x 2.1 mm, 2.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6530 Accurate-Mass Q-TOF or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor Voltage 175 V
Collision Energy 10-40 eV (for MS/MS)
Mass Range 100-1000 m/z

Data Presentation: Proposed Fragmentation of this compound

While a publicly available, experimentally determined mass spectrum for this compound is not readily accessible, a plausible fragmentation pattern can be proposed based on the known fragmentation of other depsidones, such as stictic acid. The depsidone core structure is characterized by two aromatic rings linked by an ester and an ether bond. Collision-induced dissociation (CID) is expected to cleave these bonds, as well as induce fragmentation of the side chains.

Table 1: Proposed MS/MS Fragmentation of this compound in Positive Ion Mode ([M+H]⁺ = m/z 363.06)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPutative Structure/Fragment Origin
363.06345.05H₂OLoss of a water molecule
363.06335.05COLoss of a carbonyl group
363.06317.04CO + H₂OSequential loss of carbon monoxide and water
363.06299.032CO + H₂OLoss of two carbonyl groups and water
363.06181.05C₉H₅ClO₃Cleavage of the ester and ether linkages (Ring A fragment)
363.06182.05C₉H₆ClO₃Cleavage of the ester and ether linkages with H rearrangement
363.06151.04C₁₀H₇O₃ClCleavage of the ester and ether linkages (Ring B fragment)

Table 2: Proposed MS/MS Fragmentation of this compound in Negative Ion Mode ([M-H]⁻ = m/z 361.05)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPutative Structure/Fragment Origin
361.05317.06CO₂Decarboxylation
361.05299.05CO₂ + H₂ODecarboxylation and loss of water
361.05179.03C₉H₅ClO₃Cleavage of the ester and ether linkages (Ring A fragment)
361.05181.05C₉H₇O₄Cleavage of the ester and ether linkages (Ring B fragment)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Grinding Lichen Grinding Extraction Solvent Extraction (Acetone/Methanol) Grinding->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration Solvent Evaporation Filtration1->Concentration Reconstitution Reconstitution (1 mg/mL) Concentration->Reconstitution Filtration2 Syringe Filtration (0.22 µm) Reconstitution->Filtration2 LC Liquid Chromatography (C18 Column) Filtration2->LC MS Mass Spectrometry (ESI-Q-TOF) LC->MS MSMS Tandem MS (CID) MS->MSMS Identification Compound Identification MSMS->Identification Fragmentation Fragmentation Analysis Identification->Fragmentation

Caption: Workflow for this compound analysis.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3.[3] The following diagram illustrates a plausible signaling cascade.

apoptosis_pathway cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleaves and Activates Active_Caspase3 Active Caspase-3 (Executioner Caspase) Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis offer a starting point for researchers to develop and validate their own methods. The proposed fragmentation patterns, based on the known chemistry of depsidones, will aid in the identification and structural elucidation of this compound and its metabolites. Furthermore, the visualized workflow and apoptosis pathway provide a clear overview of the analytical process and the potential mechanism of action of this compound, which is valuable for its continued investigation as a potential therapeutic agent.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Pannarin on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pannarin, a natural depsidone found in lichens, has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, focusing on its ability to induce apoptosis in cancer cells. The provided methodologies for the MTT, LDH, and Caspase-3 activity assays are essential tools for evaluating the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, the process of programmed cell death. Evidence suggests that this compound's mechanism involves the intrinsic apoptotic pathway, initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to oxidative stress.[1][2] This cascade of events results in DNA fragmentation and the activation of key executioner enzymes like caspase-3, ultimately leading to cell death.[3]

Data Presentation

The cytotoxic effect of this compound is concentration-dependent. While specific IC50 values (the concentration of a drug that inhibits cell growth by 50%) can vary between cell lines and experimental conditions, published studies indicate significant anti-proliferative and pro-apoptotic activity at micromolar concentrations.[4] Researchers should determine the IC50 value for their specific cancer cell line of interest empirically.

Table 1: Reported Effective Concentrations of this compound on Cancer Cell Lines

Cancer Cell LineCell TypeEffective Concentration (µM)Observed EffectsReference
DU-145Human Prostate Carcinoma12 - 25Inhibition of cell growth, induction of apoptosis, increased caspase-3 activity[3]
M14Human Melanoma12 - 25Inhibition of cell growth, induction of apoptosis, increased caspase-3 activity[3]

Table 2: Example Data Layout for IC50 Determination of this compound

Concentration of this compound (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase-3 Activity (Fold Change)
0 (Control)10001
1
5
10
25
50
100

Experimental Protocols

Cell Culture
  • Cell Lines: DU-145 (human prostate carcinoma) and M14 (human melanoma) cells are recommended based on existing literature. However, other cancer cell lines can be used.

  • Culture Medium: Use the recommended medium for the specific cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cells

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • Cancer cells

  • 96-well plates

  • Complete culture medium

  • LDH cytotoxicity assay kit

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous LDH Release) / (Absorbance of Maximum LDH Release - Absorbance of Spontaneous LDH Release)] x 100 (Spontaneous LDH release is from untreated cells; Maximum LDH release is typically induced by a lysis buffer provided in the kit).

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • This compound stock solution

  • Cancer cells

  • 6-well or 12-well plates

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate plates and treat with this compound as described previously.

  • Cell Lysis: After treatment, harvest the cells and wash them with cold PBS. Lyse the cells using the cell lysis buffer on ice for 10-20 minutes.

  • Centrifugation: Centrifuge the cell lysates at 10,000 x g for 10 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate and assay buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Normalize the absorbance values to the protein concentration. Express the results as a fold change in caspase-3 activity compared to the untreated control.

Visualization of Workflows and Pathways

experimental_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity and Apoptosis Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., DU-145, M14) pannarin_prep 2. This compound Preparation (Stock solution in DMSO) cell_culture->pannarin_prep cell_seeding 3. Cell Seeding (96-well plates) pannarin_prep->cell_seeding treatment 4. Treatment with this compound (Serial dilutions) cell_seeding->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay caspase_assay Caspase-3 Assay (Apoptosis) treatment->caspase_assay data_collection Absorbance/Fluorescence Measurement mtt_assay->data_collection ldh_assay->data_collection caspase_assay->data_collection calculation Calculation of % Viability, % Cytotoxicity, Fold Change data_collection->calculation ic50 IC50 Determination calculation->ic50

Figure 1: Experimental workflow for assessing this compound's cytotoxicity.

pannarin_apoptosis_pathway This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros Induces stress Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis dna_damage DNA Damage & Fragmentation caspase3->dna_damage dna_damage->apoptosis

Figure 2: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols: Pannarin Antioxidant Activity DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pannarin, a secondary metabolite found in lichens, has garnered interest for its potential biological activities. This document provides a detailed protocol for assessing the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This widely used method is a rapid, simple, and inexpensive way to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor, providing a valuable measure of its antioxidant potential.[1] The assay is based on the reduction of the stable DPPH radical, which is violet in solution, to the pale yellow hydrazine by an antioxidant compound.[1]

While specific quantitative data for the DPPH scavenging activity of isolated this compound is limited in publicly available literature, one study has characterized its activity as "moderate".[2] For comparative context, this document also presents data on the antioxidant activity of various lichen extracts and common antioxidant standards.

Data Presentation

The antioxidant activity of a compound in the DPPH assay is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.[3]

Compound/ExtractAntioxidant Activity (DPPH Assay)Reference
This compound Moderate[2]
Pannaria sp. Acetone ExtractIC50: 3.26 µg/mL[4]
Lasallia pustulata Acetone Extract90.93% inhibition[5]
Hypogymnia physodes Methanol ExtractIC50: 45.57 µg/mL[6]
Ascorbic Acid (Standard)IC50 values are often used as a benchmark[5]
Butylated Hydroxyanisole (BHA) (Standard)IC50 values are often used as a benchmark[5]
α-tocopherol (Standard)IC50 values are often used as a benchmark[5]

Note: The IC50 values for lichen extracts can vary significantly depending on the species, the extraction solvent, and the specific secondary metabolites present.

Experimental Protocols

This section details the methodology for performing the DPPH radical scavenging assay to evaluate the antioxidant activity of this compound.

1. Materials and Reagents

  • This compound (isolated and purified)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplates or spectrophotometer cuvettes

  • Micropipettes

  • Spectrophotometer capable of measuring absorbance at 517 nm

2. Preparation of Solutions

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol. This solution should be freshly prepared and kept in a dark container to prevent degradation from light.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration. Serial dilutions should be made from this stock solution to obtain a range of concentrations for testing.

  • Positive Control Stock Solution: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in methanol. Prepare serial dilutions similar to the this compound sample.

3. Experimental Procedure

  • Reaction Setup:

    • In a 96-well microplate or test tubes, add a specific volume of the various concentrations of the this compound solution.

    • Prepare a positive control series with the different concentrations of the standard antioxidant.

    • Prepare a blank sample containing only methanol.

  • Initiation of Reaction: Add a specific volume of the DPPH solution to each well or tube containing the sample, positive control, or blank. The final volume in each well should be consistent.

  • Incubation: Incubate the plate or tubes in the dark at room temperature for a set period, typically 30 minutes. The incubation time should be consistent across all samples.

  • Absorbance Measurement: After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.

4. Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution with methanol (blank).

  • A_sample is the absorbance of the DPPH solution with the this compound sample or standard.

5. Determination of IC50 Value

To determine the IC50 value, plot a graph of the percentage of inhibition versus the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation.

Visualizations

DPPH Assay Experimental Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Add_DPPH Add DPPH Solution to all wells DPPH->Add_DPPH This compound Prepare this compound Stock & Serial Dilutions Setup Pipette Samples, Standards, & Blank into Microplate This compound->Setup Standard Prepare Standard (e.g., Ascorbic Acid) Stock & Serial Dilutions Standard->Setup Setup->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow of the DPPH radical scavenging assay for this compound.

Mechanism of DPPH Radical Scavenging by an Antioxidant

DPPH_Mechanism DPPH_radical DPPH• DPPH_H DPPH-H (Reduced DPPH) DPPH_radical->DPPH_H H• donation Antioxidant This compound-H (Antioxidant) Antioxidant_radical This compound• (Antioxidant Radical) Antioxidant->Antioxidant_radical

Caption: this compound donates a hydrogen atom to neutralize the DPPH radical.

References

Application Notes and Protocols for Antimicrobial Screening of Pannarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pannarin, a naturally occurring depsidone found in lichens, has demonstrated notable antimicrobial properties, positioning it as a compound of interest for the development of new therapeutic agents. These application notes provide a comprehensive guide to the antimicrobial screening of this compound against pathogenic bacteria. The document outlines detailed protocols for assessing its efficacy, presents available quantitative data, and illustrates a putative mechanism of action.

Data Presentation

The antimicrobial activity of this compound has been quantified against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. The following table summarizes the key findings from in vitro studies.[1]

MetricValue (µg/mL)Description
MIC50 16The minimum concentration required to inhibit the growth of 50% of the tested MRSA isolates.
MIC90 32The minimum concentration required to inhibit the growth of 90% of the tested MRSA isolates.
MBC50 32The minimum concentration required to kill 50% of the tested MRSA isolates.
MBC90 64The minimum concentration required to kill 90% of the tested MRSA isolates.

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Synergistic and Antagonistic Effects

This compound has also been evaluated in combination with conventional antibiotics against MRSA, revealing potential for combination therapy.[1]

CombinationInteraction
This compound + GentamicinModerate Synergism
This compound + LevofloxacinAntagonism
This compound + ErythromycinIndifference
This compound + ClindamycinVariable
This compound + OxacillinVariable

Experimental Protocols

The following are detailed methodologies for the antimicrobial screening of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 108 CFU/mL)

  • Positive control (bacterial culture in broth)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of the solvent used to dissolve this compound)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the diluted bacterial inoculum to each well containing the this compound dilutions, as well as to the positive control well.

  • Add only CAMHB to the negative control well.

  • Add the bacterial inoculum and the corresponding concentration of the solvent to the solvent control well.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of this compound that results in bacterial death.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquots onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of this compound.

Materials:

  • MHA plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile filter paper disks (6 mm in diameter)

  • This compound solution of a known concentration

  • Positive control (disk with a standard antibiotic)

  • Negative control (disk with the solvent used to dissolve this compound)

Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension.

  • Impregnate sterile filter paper disks with a known concentration of the this compound solution and allow them to dry.

  • Place the this compound-impregnated disks, along with the positive and negative control disks, onto the surface of the inoculated MHA plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_diffusion Agar Disk Diffusion This compound This compound Stock Solution SerialDilution Serial Dilution of this compound in 96-well Plate This compound->SerialDilution DiskPrep Prepare this compound-impregnated Disks This compound->DiskPrep Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation_MIC Inoculation with Bacteria Inoculum->Inoculation_MIC LawnCulture Lawn Culture of Bacteria on MHA Inoculum->LawnCulture SerialDilution->Inoculation_MIC Incubation_MIC Incubation (37°C, 18-24h) Inoculation_MIC->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Plating Plate from clear MIC wells onto MHA Read_MIC->Plating Incubation_MBC Incubation (37°C, 18-24h) Plating->Incubation_MBC Read_MBC Read MBC (Lowest concentration with 99.9% killing) Incubation_MBC->Read_MBC DiskPlacement Place Disks on Agar DiskPrep->DiskPlacement LawnCulture->DiskPlacement Incubation_Diffusion Incubation (37°C, 18-24h) DiskPlacement->Incubation_Diffusion MeasureZone Measure Zone of Inhibition Incubation_Diffusion->MeasureZone

Caption: Workflow for antimicrobial screening of this compound.

Putative Signaling Pathway for this compound's Bactericidal Action

Studies indicate that this compound exhibits bactericidal activity without causing significant damage to the bacterial cell membrane.[1] This suggests that this compound may interfere with critical intracellular processes. The following diagram illustrates a hypothetical signaling pathway where this compound inhibits DNA replication, a common mechanism for non-lytic bactericidal agents.

G cluster_pathway This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Crosses membrane DNA_Gyrase DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase Inhibits Intracellular Intracellular Space DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Protein_Synthesis Protein Synthesis DNA_Replication->Protein_Synthesis Impacts Cell_Division Cell Division DNA_Replication->Cell_Division Prevents Bactericidal_Effect Bactericidal Effect (Non-lytic) Protein_Synthesis->Bactericidal_Effect Cell_Division->Bactericidal_Effect

Caption: Hypothetical non-lytic bactericidal mechanism of this compound.

References

Application Notes and Protocols: Pannarin's Mechanism of Action in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding of the mechanism of action of pannarin, a lichen-derived depsidone, in prostate cancer cells. The protocols outlined below are based on established methodologies and can be adapted for the investigation of this compound and other natural compounds.

Mechanism of Action of this compound in DU-145 Prostate Cancer Cells

This compound has been identified as a potent inhibitor of cell growth in the androgen-independent human prostate carcinoma cell line, DU-145.[1][2] Its cytotoxic effects are dose-dependent, inducing two distinct forms of cell death: apoptosis at lower concentrations and necrosis at higher concentrations.[1][2]

At concentrations of 12 and 25 µM, this compound triggers apoptosis, a form of programmed cell death.[1] This is characterized by a significant increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade, and substantial DNA fragmentation.[1][2] Notably, this apoptotic process occurs without compromising the integrity of the plasma membrane, as evidenced by the absence of lactate dehydrogenase (LDH) release.[1]

In contrast, at a higher concentration of 50 µM, the mechanism of cell death shifts towards necrosis.[1] This is accompanied by an increase in the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent necrotic cell death.[1][2] This necrotic pathway is confirmed by a low but significant release of LDH, indicating a loss of plasma membrane integrity.[1] Interestingly, at this higher concentration, the activity of caspase-3 is reduced.[1]

While the direct upstream signaling pathways modulated by this compound in prostate cancer cells have not been fully elucidated, studies on other lichen-derived compounds and natural products in cancer cells suggest the potential involvement of key signaling cascades such as the PI3K/Akt and MAPK pathways.[3] These pathways are crucial regulators of cell survival, proliferation, and apoptosis, and their modulation by this compound warrants further investigation. This compound has also been shown to inhibit the growth of the human melanoma M14 cell line, suggesting its potential as a broader anti-cancer agent.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the effects of this compound and provide context with data from other relevant compounds on prostate cancer cells.

Table 1: Effect of this compound on DU-145 Prostate Cancer Cells

ParameterConcentrationObservationSource
Treatment Time6-50 µM72 hours[1][2]
Cell Death Mechanism12 and 25 µMApoptosis[1]
50 µMNecrosis[1]
Caspase-3 Activity12 and 25 µMSignificant increase[1]
50 µMReduction[1]
DNA Fragmentation12 and 25 µMHigh fragmentation[1]
LDH Release12 and 25 µMNo significant release[1]
50 µMLow but significant release[1]
ROS Generation50 µMIncrease[1]

Table 2: Comparative IC50 Values of Various Compounds in Prostate Cancer Cell Lines

CompoundCell LineIC50 ValueSource
This compoundDU-145Not explicitly reported
AnthocyaninDU-14560-90 µM (at 24 hours)
Platinum Nanoparticles (NPt)DU-14575.07 ± 5.48 µg/mL (at 24 hours)
GenisteinPC-3480 µM (at 24 hours)

Signaling Pathways and Experimental Workflows

Pannarin_Mechanism_of_Action cluster_low_conc Low Concentration (12-25 µM) cluster_high_conc High Concentration (50 µM) Pannarin_low This compound Caspase3 Caspase-3 Activation Pannarin_low->Caspase3 DNA_frag DNA Fragmentation Caspase3->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis Pannarin_high This compound ROS ROS Generation Pannarin_high->ROS Membrane_damage Plasma Membrane Damage ROS->Membrane_damage Necrosis Necrosis Membrane_damage->Necrosis

This compound's dual mechanism of action in DU-145 cells.

Hypothetical_Upstream_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K ? MAPK MAPK This compound->MAPK ? Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition MAPK->Apoptosis Modulation Experimental_Workflow cluster_assays Cellular Assays start Prostate Cancer Cells (e.g., DU-145) treatment This compound Treatment (Various Concentrations) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability ldh LDH Release Assay (Necrosis) treatment->ldh caspase Caspase-3 Activity Assay (Apoptosis) treatment->caspase dna DNA Fragmentation Assay (Comet Assay) treatment->dna ros ROS Measurement (DCFH-DA Assay) treatment->ros end Data Analysis & Mechanism Elucidation viability->end ldh->end caspase->end dna->end ros->end

References

Dissolving Pannarin for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pannarin is a naturally occurring depsidone, a type of polyphenolic compound, isolated from lichens. It has garnered interest in the scientific community for its potential therapeutic properties, including antimicrobial and cytotoxic activities. As an apoptosis inducer and antineoplastic agent, this compound is a subject of investigation for its potential applications in cancer research and drug development. These application notes provide detailed protocols for the dissolution of this compound for in vitro cell culture experiments, along with information on its biological effects and associated signaling pathways.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue
Molecular Formula C₁₈H₁₅ClO₆
Molecular Weight 362.76 g/mol [1]
Appearance Crystalline solid

Protocol for Preparation of this compound Stock Solution

The hydrophobicity of this compound necessitates the use of an organic solvent to prepare a concentrated stock solution, which can then be diluted to working concentrations in cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 3.63 mg of this compound for 1 mL of DMSO.

    • Calculation: Weight (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Example: 0.010 mol/L * 0.001 L * 362.76 g/mol * 1000 mg/g = 3.63 mg

  • Dissolution: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Solubilization: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If the stock solution was not prepared under aseptic conditions, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Experimental Workflow for Cell Viability Assays

The following workflow outlines the general steps for assessing the cytotoxic effects of this compound on cultured cells.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis pannarin_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Prepare Serial Dilutions of this compound in Culture Medium pannarin_stock->serial_dilution cell_seeding Seed Cells in Multi-well Plates cell_treatment Treat Cells with This compound Dilutions cell_seeding->cell_treatment serial_dilution->cell_treatment incubation Incubate for 24, 48, or 72 hours cell_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data and Calculate IC50 Values viability_assay->data_analysis

Caption: General workflow for determining this compound's cytotoxicity.

Quantitative Data on this compound's Cytotoxic Activity

While specific IC₅₀ values for this compound are not widely published, preliminary studies indicate its potential as a cytotoxic agent against various cancer cell lines. Researchers should determine the IC₅₀ values for their specific cell lines of interest. The following table provides a template for presenting such data.

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM)
e.g., MCF-7Breast Cancer48[To be determined]
e.g., A549Lung Cancer48[To be determined]
e.g., HeLaCervical Cancer48[To be determined]

Signaling Pathways Potentially Affected by this compound

Based on its classification as an apoptosis inducer, this compound is likely to modulate key signaling pathways involved in programmed cell death. The precise mechanisms are still under investigation, but potential targets include the intrinsic and extrinsic apoptosis pathways, as well as the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.

Potential Apoptosis Induction by this compound

This compound's role as an apoptosis inducer suggests it may trigger a cascade of events leading to programmed cell death. This can occur through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, the executioners of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pannarin_ext This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) Pannarin_ext->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Pannarin_int This compound Mitochondrion Mitochondrial Stress Pannarin_int->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis pathways activated by this compound.
Potential Inhibition of the NF-κB Signaling Pathway by this compound

The NF-κB pathway is constitutively active in many cancer cells, promoting their survival and proliferation. Inhibition of this pathway is a key strategy in cancer therapy. This compound may exert its anticancer effects by suppressing NF-κB activation.

nfkb_pathway This compound This compound IKK IKK Complex This compound->IKK Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Pro-survival, Pro-inflammatory) Nucleus->GeneTranscription Activation

Caption: Potential inhibition of the NF-κB pathway by this compound.

Conclusion

These application notes provide a framework for the dissolution and use of this compound in cell culture experiments. Due to the limited availability of specific data, researchers are encouraged to perform initial dose-response studies to determine the optimal working concentrations for their cell lines of interest. Further investigation into the precise molecular mechanisms and signaling pathways affected by this compound will be crucial in elucidating its full therapeutic potential.

References

Application Notes and Protocols: Pannarin Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pannarin is a naturally occurring depsidone found in lichens of the Pannaria genus. Depsidones as a class of compounds have garnered interest for their potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. These application notes provide a comprehensive overview of the methodologies required to assess the stability, degradation pathways, and biological activity of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines detailed protocols for researchers to generate this critical information, enabling further development and characterization of this compound.

This compound: Stability and Degradation Profile

A thorough understanding of a compound's stability and degradation profile is paramount for its development as a therapeutic agent. Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Table 1: Summary of Forced Degradation Conditions for this compound
Stress ConditionReagent/ParametersIncubation TimeExpected Outcome
Acid Hydrolysis 0.1 M HCl24, 48, 72 hoursIdentification of acid-labile degradation products.
Base Hydrolysis 0.1 M NaOH2, 4, 8 hoursIdentification of base-labile degradation products.
Oxidative Degradation 3% H₂O₂24, 48, 72 hoursIdentification of oxidation products.
Thermal Degradation 60°C1, 3, 7 daysAssessment of heat sensitivity and thermal degradants.
Photostability ICH Q1B Option 2 (Xenon lamp)Overall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/square meterEvaluation of light sensitivity and photodegradation products.
Experimental Protocol: Forced Degradation of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • HPLC system with a UV detector or Mass Spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at room temperature.

    • Withdraw aliquots at 24, 48, and 72 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature.

    • Withdraw aliquots at 2, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Incubate the mixture at room temperature, protected from light.

    • Withdraw aliquots at 24, 48, and 72 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatically controlled oven at 60°C.

    • Withdraw samples at 1, 3, and 7 days.

    • Prepare solutions of the stressed solid samples in methanol for HPLC analysis.

  • Photostability Testing:

    • Expose a solid sample of this compound and a solution in methanol to light conditions as specified in ICH guideline Q1B.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, prepare solutions of the solid sample and dilute the solution sample for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Pannarin_Stock This compound Stock (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl) Pannarin_Stock->Acid Base Base Hydrolysis (0.1M NaOH) Pannarin_Stock->Base Oxidation Oxidative (3% H₂O₂) Pannarin_Stock->Oxidation Thermal Thermal (60°C, solid) Photo Photolytic (ICH Q1B) Pannarin_Stock->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis: - Purity - Degradation Products - Mass Balance HPLC->Data

Forced Degradation Experimental Workflow.

Antioxidant Activity of this compound

The antioxidant potential of natural compounds is a key indicator of their therapeutic promise. Standard assays such as the DPPH radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay can be employed to quantify the antioxidant activity of this compound.

Table 2: Example Data for Antioxidant Activity of this compound
AssayTest Concentration (µg/mL)% Inhibition / ORAC Value (µmol TE/g)IC₅₀ (µg/mL)
DPPH Radical Scavenging 10Data to be generatedData to be generated
25Data to be generated
50Data to be generated
100Data to be generated
ORAC 10Data to be generatedN/A
25Data to be generated
50Data to be generated
100Data to be generated
Positive Control (e.g., Ascorbic Acid) VariousReference DataReference Data
Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of this compound Solutions: Prepare a series of concentrations of this compound in methanol (e.g., 10, 25, 50, 100 µg/mL).

  • Assay:

    • In a 96-well plate, add 100 µL of each this compound concentration to triplicate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the this compound solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

Anti-inflammatory Activity of this compound

Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators in cell-based assays.

Table 3: Example Data for Anti-inflammatory Activity of this compound
AssayCell LineStimulantThis compound Conc. (µM)% Inhibition of NO ProductionTNF-α (pg/mL)IL-6 (pg/mL)
Nitric Oxide (NO) Production RAW 264.7LPS (1 µg/mL)1Data to be generatedN/AN/A
5Data to be generated
10Data to be generated
Cytokine Production (ELISA) RAW 264.7LPS (1 µg/mL)1N/AData to be generatedData to be generated
5N/AData to be generatedData to be generated
10N/AData to be generatedData to be generated
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation should be included.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

G cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Nucleus->iNOS Gene Transcription COX2 COX-2 Nucleus->COX2 Gene Transcription TNFa TNF-α Nucleus->TNFa Gene Transcription IL6 IL-6 Nucleus->IL6 Gene Transcription NO NO iNOS->NO PGs Prostaglandins COX2->PGs This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits

This compound's Potential Anti-inflammatory Mechanism.

Conclusion

The protocols and application notes provided herein offer a robust framework for the systematic evaluation of this compound's stability, degradation, antioxidant, and anti-inflammatory properties. The generation of this data is a critical step in assessing the therapeutic potential of this compound and will provide a solid foundation for further preclinical and clinical development. While specific data for this compound is currently limited, the methodologies outlined are based on established scientific principles and regulatory guidance for the characterization of novel chemical entities.

Troubleshooting & Optimization

Technical Support Center: Optimizing Pannarin Extraction from Lichens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Pannarin from lichen extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which lichens are its primary sources?

A1: this compound is a bioactive secondary metabolite found in lichens, belonging to the depsidone chemical class. It is known for various biological activities, which makes it a compound of interest for pharmaceutical research. While this compound can be found in various lichen species, it is commonly isolated from species within the genera Pannaria, Lepraria, and others. The concentration of this compound can vary based on the lichen species, geographical origin, and environmental conditions.[1]

Q2: What are the most common methods for extracting secondary metabolites like this compound from lichens?

A2: Several methods are employed, ranging from traditional to modern techniques. The choice of method impacts efficiency, solvent consumption, and extraction time.[2] Common methods include:

  • Maceration: A simple technique involving soaking the lichen material in a solvent for an extended period.[3]

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh solvent over the sample.[3][4]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[5]

  • Accelerated Solvent Extraction (ASE): An automated technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent volume.[2][6]

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[7]

Q3: Which solvents are most effective for this compound extraction?

A3: The choice of solvent is critical for maximizing yield. Polar and semi-polar solvents are generally effective for extracting lichen depsidones.

  • Acetone: Often considered one of the most selective and effective solvents for extracting lichen acids.[2][6]

  • Methanol: Known for its excellent penetration capabilities due to its small molecular size, which can lead to higher yields of intracellular compounds.[3][8]

  • Ethanol: A food-grade solvent that is also effective, often used in aqueous solutions (e.g., 80% ethanol).[5]

Troubleshooting Guide for Low this compound Yield

This guide addresses the most common issues encountered during the extraction process that can lead to suboptimal yields.

Q4: My this compound yield is very low or undetectable. What is the most likely cause?

A4: Low yield is a frequent issue that can be traced back to several factors in your protocol. The most common culprits are inadequate sample preparation, suboptimal solvent selection, or an inefficient extraction method.

  • Cause 1: Inadequate Sample Preparation

    • Issue: The physical state of the lichen material significantly impacts extraction efficiency. Intact lichen thalli have a lower surface area exposed to the solvent.

    • Solution: Ensure the lichen sample is thoroughly dried and ground into a fine, homogenous powder.[9] A smaller particle size increases the surface area for solvent interaction, leading to a more thorough extraction.[9]

  • Cause 2: Suboptimal Solvent Choice

    • Issue: Using a solvent with poor solubility for this compound will result in low recovery.

    • Solution: Acetone is highly recommended for its selectivity in extracting lichen acids.[2][6] Methanol is also a strong alternative due to its ability to effectively penetrate lichen cell walls.[8] Avoid using purely non-polar solvents, as they are generally less effective for depsidones.

  • Cause 3: Inefficient Extraction Method

    • Issue: Traditional methods like maceration can be time-consuming and less efficient than modern techniques.[2][3]

    • Solution: Employ more advanced and efficient methods such as Ultrasound-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE).[2][9] These methods enhance solvent penetration and can significantly reduce extraction time while improving yield.[5][6]

  • Cause 4: Degradation of this compound

    • Issue: Like many natural products, this compound can be sensitive to high temperatures, which may be used in methods like Soxhlet or ASE.

    • Solution: Carefully control the temperature during extraction. For temperature-sensitive compounds, extraction processes should not exceed 40°C to reduce the possibility of degradation.[2] If using heat, minimize the extraction duration.[9]

Below is a troubleshooting workflow to diagnose potential issues with your extraction process.

G start Start: Low this compound Yield prep Is the lichen sample dried and finely ground? start->prep solvent Are you using an appropriate solvent? (e.g., Acetone, Methanol) prep->solvent Yes sol_prep Action: Dry and grind sample to a fine powder. prep->sol_prep No method Is the extraction method efficient? (e.g., UAE, ASE) solvent->method Yes sol_solvent Action: Switch to Acetone or Methanol. solvent->sol_solvent No temp Is the temperature controlled (<40°C)? method->temp Yes sol_method Action: Employ UAE or ASE. Increase extraction time for maceration. method->sol_method No sol_temp Action: Reduce temperature. Use a cold extraction method. temp->sol_temp No end Yield Optimized temp->end Yes sol_prep->prep sol_solvent->solvent sol_method->method sol_temp->temp

Caption: Troubleshooting workflow for diagnosing low this compound yield.

Q5: My extract is impure and contains many other compounds. How can I improve the selectivity for this compound?

A5: Extract purity is a common challenge. While the extraction method itself can be optimized for selectivity, downstream purification is almost always necessary.

  • Selective Extraction: The combination of Accelerated Solvent Extraction (ASE) with acetone has been found to be a highly selective method for extracting lichen acids, which can help reduce the co-extraction of unwanted compounds.[2][6]

  • Purification: After obtaining the crude extract, purification is required to isolate this compound. This typically involves techniques like column chromatography, where the choice of stationary phase (e.g., silica gel) and mobile phase is optimized to separate compounds based on polarity.

Data Presentation: Method & Solvent Comparison

For researchers selecting a protocol, the following tables summarize key quantitative parameters to aid in decision-making.

Table 1: Comparison of Common Extraction Solvents for Lichen Metabolites

SolventPolarityBoiling Point (°C)Key AdvantagesConsiderations
Acetone Polar aprotic56High selectivity for lichen acids, effective in advanced methods like ASE.[2][6]Volatile, requires proper handling.
Methanol Polar protic65Excellent cell wall penetration, can lead to high total yield.[4][8]Can co-extract a wider range of compounds.
Ethanol Polar protic78Food-grade and safe, effective in aqueous solutions.[5]May be less selective than acetone.
Petroleum Ether Non-polar30-60Good for initial de-fatting but poor for depsidones.Not recommended for primary extraction of this compound.[4]

Table 2: Comparison of Key Extraction Methodologies

MethodTypical TimeTemperatureKey AdvantagesDisadvantages
Maceration 24-72 hoursRoom TempSimple setup, low cost.[3]Time-consuming, potentially lower efficiency.[2]
Soxhlet 6-24 hoursSolvent BPContinuous extraction with fresh solvent.[4]Requires heat, risk of thermal degradation.[9]
UAE 15-60 minutesRoom Temp - 40°CFast, efficient, reduces solvent use.[5]Requires specialized equipment (ultrasonic bath).
ASE 10-20 minutes40°C - 100°CAutomated, fast, low solvent use, highly efficient.[2]High initial equipment cost, potential for degradation if not optimized.[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a detailed methodology for extracting this compound using UAE, which offers a balance of efficiency, speed, and yield.[5]

Materials:

  • Dried, powdered lichen material

  • Acetone (analytical grade)

  • Ultrasonic bath or probe sonicator

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

Methodology:

  • Sample Preparation: Weigh 1.0 g of finely ground lichen powder and place it into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of acetone to the tube, creating a solid-to-liquid ratio of 1:20 (g/mL).

  • Sonication: Place the tube in an ultrasonic bath. Sonicate the mixture for 30 minutes at a controlled temperature, ensuring it does not exceed 40°C.[2] If the bath heats up, pause sonication to allow it to cool.

  • Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid lichen residue.[3]

  • Collection: Carefully decant the supernatant (the acetone extract) into a clean round-bottom flask.

  • Re-extraction (Optional but Recommended): To maximize yield, add another 20 mL of fresh acetone to the lichen residue pellet, vortex thoroughly, and repeat the sonication and centrifugation steps. Combine the second supernatant with the first.

  • Concentration: Concentrate the combined extracts using a rotary evaporator at a temperature below 40°C until all acetone has been removed, leaving the crude this compound extract.

  • Storage: Store the dried crude extract at -20°C for further purification and analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Collection cluster_finish Final Processing a Weigh 1g of powdered lichen b Add 20mL Acetone a->b c Sonicate for 30 min (Temp < 40°C) b->c d Centrifuge at 4000 rpm for 15 min c->d e Collect supernatant d->e f Optional: Re-extract residue e->f g Concentrate via Rotary Evaporation e->g f->d Repeat f->g h Store crude extract at -20°C g->h G cluster_off Wnt OFF State cluster_on Wnt ON State (Active Pathway) cluster_nuc destruction Destruction Complex (APC, Axin, GSK-3β) beta_catenin_off β-catenin destruction->beta_catenin_off Phosphorylates proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation wnt Wnt Ligand receptor Frizzled/LRP Receptor wnt->receptor dsh Dishevelled receptor->dsh destruction_inactivated Destruction Complex (Inactivated) dsh->destruction_inactivated Inhibits beta_catenin_on β-catenin (Stable) nucleus Nucleus beta_catenin_on->nucleus beta_catenin_nuc β-catenin tcf TCF/LEF beta_catenin_nuc->tcf genes Target Gene Transcription (Proliferation, Survival) tcf->genes This compound Hypothesized Action of this compound This compound->destruction_inactivated Inhibits Pathway (e.g., prevents inactivation of destruction complex)

References

Technical Support Center: Pannarin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pannarin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, a chlorinated depsidone from lichen species.

Issue 1: Low Yield of Crude this compound Extract

Question: I am getting a very low yield of the crude extract from my lichen raw material. What are the possible causes and how can I improve the yield?

Answer:

Low extraction yields can be attributed to several factors, from the preparation of the lichen material to the extraction solvent and method used. Here are some troubleshooting steps:

  • Lichen Material Preparation: Ensure the lichen thalli are properly dried and ground into a fine powder. A larger surface area significantly improves extraction efficiency.

  • Solvent Selection: this compound, being a depsidone, is generally soluble in moderately polar organic solvents. Acetone and methanol are commonly used for extraction. If the yield is low, consider the following:

    • Solvent Polarity: Ensure the solvent is appropriate for this compound. While acetone is a good starting point, a mixture of solvents might be more effective.

    • Solvent Quality: Use high-purity solvents to avoid impurities that might interfere with the extraction.

  • Extraction Method: The choice of extraction method can greatly impact the yield.

    • Maceration: This is a simple method but may not be exhaustive. Ensure sufficient extraction time (e.g., 24 hours) and agitation.[1]

    • Soxhlet Extraction: This method is generally more efficient than maceration due to the continuous cycling of fresh, hot solvent. However, be cautious as prolonged exposure to heat can potentially degrade thermolabile compounds.

    • Modern Techniques: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve yields and reduce extraction times.

  • Exhaustive Extraction: Repeat the extraction process with fresh solvent on the same lichen material two to three more times to ensure all accessible this compound has been extracted. Combine the filtrates from all extractions.

Issue 2: Poor Separation of this compound in Column Chromatography

Question: I am having difficulty separating this compound from other compounds using silica gel column chromatography. The fractions are still very mixed. What can I do?

Answer:

Co-elution of compounds with similar polarities is a common challenge in the purification of natural products. Here’s how you can optimize your column chromatography separation:

  • Stationary Phase: Silica gel is the standard choice for separating moderately polar compounds like depsidones. Ensure you are using a high-quality silica gel with a suitable particle size.

  • Mobile Phase Optimization: The key to good separation is the solvent system (mobile phase).

    • TLC Analysis: Before running the column, perform a thorough Thin-Layer Chromatography (TLC) analysis with different solvent systems to find the one that gives the best separation of your target compound from impurities. Aim for an Rf value of around 0.2-0.3 for this compound in the chosen solvent system for optimal column separation.

    • Solvent Gradient: A gradient elution is generally more effective than an isocratic (single solvent mixture) elution for complex extracts. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1] A shallow gradient will provide better resolution.

  • Loading Technique: How you load your sample onto the column is crucial.

    • Dry Loading: For better resolution, it is recommended to dry-load the crude extract. This involves adsorbing your extract onto a small amount of silica gel, drying it, and then carefully adding the fine powder to the top of your packed column.[1]

  • Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these will lead to poor separation.

Issue 3: this compound Degradation During Purification

Question: I suspect my this compound is degrading during the purification process. What are the signs and how can I prevent this?

Answer:

Depsidones, being phenolic compounds, can be susceptible to degradation under certain conditions.

  • Signs of Degradation:

    • Appearance of new spots on your TLC plates that were not in the initial extract.

    • A change in color of your fractions.

    • Broadening or splitting of the this compound peak in HPLC analysis.

  • Prevention Strategies:

    • pH Control: Phenolic compounds can be unstable at high pH. It is advisable to maintain neutral or slightly acidic conditions during purification.[1] Using solvents with a small amount of acid (e.g., 0.1% formic acid in the HPLC mobile phase) can help maintain stability.[1]

    • Light and Air Sensitivity: Prolonged exposure to light and air can lead to oxidation.[1]

      • Work efficiently to minimize the duration of purification steps.[1]

      • Store fractions containing this compound in amber vials or wrap them in aluminum foil to protect them from light.[1]

      • Store purified fractions and the final product in a cool, dark place, and if possible, under an inert atmosphere like nitrogen or argon.[1]

    • Temperature Stability: While moderate heat during solvent evaporation is generally acceptable, prolonged exposure to high temperatures should be avoided. Use a rotary evaporator at a controlled temperature (e.g., below 40-50°C). Some related compounds show degradation at higher temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield and purity of this compound after purification?

Purification StageTypical Yield Range (% of crude extract)Typical Purity Range (%)
Crude Acetone Extract100%5 - 20%
After Silica Gel Column Chromatography10 - 30%70 - 90%
After Preparative HPLC5 - 15%> 95%

Q2: What are the common co-eluting impurities with this compound?

A2: this compound is isolated from lichens of the Psoroma genus. These lichens are known to produce other secondary metabolites that may co-elute with this compound due to similar chemical structures and polarities. Potential co-eluting impurities include other depsidones, depsides, and dibenzofurans. Specifically, in some Psoroma species, pannaric acid and porphyrilic acid methyl ester have been identified and could be potential contaminants.[3] Atranorin, another common lichen depside, is also a frequent co-occurring compound.[4]

Q3: How can I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound.

  • Fraction Analysis: Analyze the fractions collected from your column chromatography on TLC plates to identify which ones contain your target compound.

  • Purity Assessment: A single, well-defined spot on the TLC plate is an indication of purity. However, for a more accurate assessment, High-Performance Liquid Chromatography (HPLC) is recommended.

  • Visualization: Depsidones are often UV-active, so they can be visualized on a TLC plate under a UV lamp (usually at 254 nm). Staining with a suitable reagent can also be used.

Q4: What are the recommended solvent systems for TLC and HPLC analysis of this compound?

A4: The optimal solvent system will depend on the specific impurities present in your extract. However, here are some commonly used systems for depsidones:

TechniqueStationary PhaseRecommended Mobile Phase (starting point for optimization)
TLC Silica GelHexane:Ethyl Acetate (e.g., 7:3 v/v, adjust ratio for optimal Rf)
TLC Silica GelToluene:Dioxane:Acetic Acid (e.g., 18:4.5:0.5 v/v/v)
Analytical HPLC C18Gradient of Water (with 0.1% formic acid) and Acetonitrile
Preparative HPLC C18Gradient of Water (with 0.1% formic acid) and Acetonitrile (e.g., 50-95% Acetonitrile over 30 minutes)[1]

Q5: I have purified this compound, but it won't crystallize. What should I do?

A5: Crystallization can be challenging for complex natural products. If you are having trouble crystallizing your purified this compound, try the following techniques:

  • Solvent System: Use a binary solvent system where this compound is soluble in one solvent (the "good" solvent, e.g., acetone) and insoluble in the other (the "anti-solvent," e.g., hexane). Dissolve your compound in a minimal amount of the good solvent and slowly add the anti-solvent until the solution becomes slightly turbid. Gently warm to redissolve and then allow it to cool slowly.[1]

  • Seeding: If you have a small amount of crystalline this compound, add a tiny seed crystal to the supersaturated solution to initiate crystallization.[1]

  • Scratching: Use a glass rod to gently scratch the inside surface of the glass container below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This can sometimes yield crystals.

  • Purity: Ensure your compound is of high purity (>95%), as impurities can inhibit crystallization. If necessary, perform an additional purification step.[1]

Experimental Protocols

Protocol: General Method for the Isolation and Purification of this compound from Lichen

This protocol outlines a general procedure for the extraction and purification of this compound from a lichen source, such as Psoroma species.

1. Extraction

  • Dry the lichen thalli at room temperature or in a low-temperature oven.
  • Grind the dried lichen material into a fine powder using a blender or a mill.
  • Macerate the lichen powder in acetone (e.g., 100g of lichen in 1L of acetone) with constant stirring for 24 hours at room temperature.[1]
  • Filter the mixture through filter paper.
  • Repeat the extraction of the lichen residue with fresh acetone two more times.
  • Combine the acetone extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

2. Silica Gel Column Chromatography (Fractionation)

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pack a glass column with the silica gel slurry.
  • Adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a minimal amount of acetone, adding the silica gel, and then evaporating the solvent to dryness.
  • Carefully load the dried silica gel with the adsorbed extract onto the top of the packed column.[1]
  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 0% to 50% ethyl acetate over several column volumes).[1]
  • Collect fractions of a suitable volume (e.g., 10-20 mL).
  • Monitor the collected fractions by TLC using a hexane:ethyl acetate solvent system.
  • Combine the fractions that contain this compound.
  • Evaporate the solvent from the combined fractions to obtain an enriched this compound fraction.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

  • Dissolve the enriched this compound fraction in a minimal amount of the initial HPLC mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
  • Filter the solution through a 0.45 µm syringe filter.
  • Inject the filtered sample onto a preparative C18 HPLC column.[1]
  • Elute the column with a gradient of water (containing 0.1% formic acid) and acetonitrile. A typical gradient might be from 50% to 95% acetonitrile over 30 minutes.[1]
  • Monitor the elution with a UV detector at a wavelength of 254 nm or 280 nm.[1]
  • Collect the peak corresponding to this compound.
  • Evaporate the solvent from the collected fraction under reduced pressure to yield pure this compound.

4. Purity Assessment

  • Assess the purity of the final product using analytical HPLC. A single, sharp peak indicates high purity.
  • Confirm the identity and structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Pannarin_Purification_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Final Purification Lichen Dried & Ground Lichen Extraction Acetone Extraction Lichen->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotovap) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography TLC_Monitoring TLC Monitoring of Fractions Column_Chromatography->TLC_Monitoring Fraction_Pooling Pooling of this compound Fractions TLC_Monitoring->Fraction_Pooling Enriched_Fraction Enriched this compound Fraction Fraction_Pooling->Enriched_Fraction Prep_HPLC Preparative HPLC (C18, Water:Acetonitrile Gradient) Enriched_Fraction->Prep_HPLC Fraction_Collection Collection of this compound Peak Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_this compound Pure this compound (>95%) Solvent_Removal->Pure_this compound

Caption: Workflow for the purification of this compound.

Troubleshooting_HPLC_Peak_Tailing Problem Problem: Peak Tailing in HPLC Check_pH Is the mobile phase pH acidic (e.g., 2.5-4.0)? Problem->Check_pH Adjust_pH Solution: Adjust mobile phase pH with formic or acetic acid. Check_pH->Adjust_pH No Check_Column Is the column old or showing signs of degradation? Check_pH->Check_Column Yes Resolved Problem Resolved Adjust_pH->Resolved Replace_Column Solution: Replace the column with a new one. Check_Column->Replace_Column Yes Check_Sample_Overload Is the sample concentration too high? Check_Column->Check_Sample_Overload No Replace_Column->Resolved Reduce_Concentration Solution: Reduce the sample concentration or injection volume. Check_Sample_Overload->Reduce_Concentration Yes Check_Sample_Overload->Resolved No Reduce_Concentration->Resolved

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Overcoming Pannarin Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of Pannarin in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a natural organic compound belonging to the depsidone class of polyphenolic polyketides, primarily isolated from lichens.[1] Like many complex natural products, this compound possesses a hydrophobic structure, making it poorly soluble in water and aqueous buffer systems. This low solubility can lead to significant experimental challenges, including precipitation, inaccurate concentration measurements, and diminished biological activity in in-vitro and in-vivo studies.

Q2: I'm observing a precipitate after adding my this compound stock solution to my cell culture medium. What is the likely cause?

Precipitation is a common issue when a compound with low aqueous solubility is introduced into a buffer system. This is likely due to this compound's limited ability to dissolve in water-based solutions. While an organic solvent like dimethyl sulfoxide (DMSO) is typically used to create a concentrated stock solution, the final concentration of this solvent in the aqueous medium may be too low to maintain this compound's solubility, or the concentration of this compound itself may exceed its solubility limit in the final solution, causing it to precipitate out.

Q3: What are the recommended methods for dissolving this compound for in vitro experiments?

To achieve a clear solution of this compound for in vitro studies, it is advisable to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous experimental medium.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): This is a common and effective solvent for many poorly soluble compounds.

  • Ethanol: Another viable option for creating a stock solution.

  • Co-solvents: For particularly challenging cases, a mixture of solvents, such as glycerin, PEG400, or non-ionic surfactants like Tween 80 or Tween 20, can be considered to improve solubility.[2]

Q4: Are there alternative methods to enhance the aqueous solubility of this compound?

Yes, several techniques can be employed to improve the solubility of hydrophobic compounds like this compound:

  • Hydrotropy: The use of hydrotropes, which are compounds that increase the solubility of other substances in water. Biobased solvents like γ-valerolactone (GVL) have shown promise in this area for phenolic compounds.[3][4]

  • Self-Assembling Peptides (SAPs): SAPs can form structures that encapsulate hydrophobic molecules, effectively dissolving them in aqueous solutions.[5]

  • pH Adjustment: Depending on the chemical properties of this compound (presence of acidic or basic functional groups), adjusting the pH of the solution may enhance its solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates immediately upon addition to aqueous buffer/medium. The concentration of this compound exceeds its solubility limit in the final solution. The final concentration of the organic solvent (e.g., DMSO) is too low.Decrease the final concentration of this compound. Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within a range that is non-toxic to the cells (typically <0.5%). Prepare a less concentrated stock solution to allow for a larger volume to be added to the final medium, thereby increasing the final solvent concentration.
The solution becomes cloudy or turbid over time. Slow precipitation of this compound. The compound may be coming out of solution as the temperature equilibrates or due to interactions with components in the medium.Visually inspect the solution before each use. If turbidity is observed, consider preparing fresh dilutions for each experiment. Gentle warming (to 37°C) and sonication may temporarily redissolve the compound, but be cautious of potential degradation.
Inconsistent experimental results. Inaccurate dosing due to incomplete dissolution or precipitation of this compound.Always visually inspect your final working solution for any signs of a precipitate before use. Prepare serial dilutions carefully and vortex gently between each step. Consider using one of the alternative solubilization methods mentioned in the FAQs if the issue persists.
Cell toxicity observed at higher concentrations of the organic solvent. The concentration of the organic solvent (e.g., DMSO, ethanol) is toxic to the cells.Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of the solvent for your specific cell line. Keep the final solvent concentration as low as possible, ideally below 0.1% (v/v).

Quantitative Data on Solubility

Solvent General Solubility Notes
WaterPoorly Soluble / InsolubleExpected behavior for a hydrophobic, polycyclic compound.
Phosphate-Buffered Saline (PBS)Poorly Soluble / InsolubleSimilar to water, with potential for precipitation.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for creating high-concentration stock solutions of hydrophobic compounds.
EthanolSolubleAnother effective organic solvent for initial dissolution.
MethanolSolubleCan also be used as a solvent for stock solutions.
ChloroformSolubleUseful for certain analytical techniques but not for biological assays.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions

This protocol describes the standard method for preparing a this compound solution for in vitro cell-based assays using an organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium or desired aqueous buffer

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Serially dilute the stock solution in fresh, pre-warmed cell culture medium or buffer to achieve the final desired concentration.

    • It is crucial to add the stock solution to the medium while vortexing or gently mixing to facilitate dispersion and minimize precipitation.

    • Ensure the final concentration of the organic solvent in the culture medium is kept below the level of toxicity for the cells being used (typically <0.5% v/v).

Protocol 2: Lipid Film Hydration Method

This method can be used to prepare a this compound solution with a minimal amount of organic solvent in the final preparation.

Materials:

  • This compound powder

  • Chloroform

  • Glass test tubes or vials

  • Nitrogen gas stream or vacuum desiccator

  • Water bath sonicator

  • Cell culture medium or desired buffer

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform in a glass test tube.

    • Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the tube to create a thin, even film on the inner surface. Alternatively, the solvent can be removed under vacuum in a desiccator.

    • Ensure all traces of the organic solvent are removed.

  • Hydration of the Film:

    • Add the desired volume of pre-warmed cell culture medium or buffer to the lipid film.

    • Hydrate the film by vortexing or sonicating in a water bath sonicator until the lipid is fully resuspended. The resulting preparation may be a clear solution or a fine suspension depending on the concentration.

    • The hydrated this compound solution is now ready for use in the in vitro assay.

Visualizations

Experimental Workflow for this compound Solubilization

G cluster_0 Method 1: Organic Solvent Dilution cluster_1 Method 2: Lipid Film Hydration A Weigh this compound Powder B Dissolve in DMSO/Ethanol (High Concentration Stock) A->B C Vortex/Sonicate B->C D Store at -20°C/-80°C C->D E Thaw Stock Solution D->E F Serially Dilute in Aqueous Medium E->F G Vortex During Dilution F->G H Final Working Solution (<0.5% DMSO) G->H I Dissolve this compound in Chloroform J Evaporate Solvent (Nitrogen Stream/Vacuum) I->J K Form Thin Film J->K L Add Aqueous Medium K->L M Vortex/Sonicate to Hydrate L->M N Final Working Solution M->N

Caption: Workflow for this compound solution preparation.

Potential Signaling Pathways Modulated by this compound

While the specific signaling pathways targeted by this compound are still under investigation, related natural products with anticancer properties have been shown to modulate key cellular signaling cascades. The following diagrams illustrate plausible pathways that could be affected by this compound, based on the mechanisms of similar compounds.

MAPK Signaling Pathway

Many natural compounds exert their anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

MAPK_Pathway This compound This compound ROS ROS Generation This compound->ROS ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Induces

Caption: Potential activation of the JNK/MAPK pathway by this compound.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its inhibition is a common mechanism of action for anticancer agents.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the PI3K/AKT survival pathway by this compound.

References

Technical Support Center: Pannarin Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the "Pannarin Assay": Initial searches for a specific "this compound assay" did not yield established, standardized biochemical or cellular assays under this name. The term may refer to a highly specialized or proprietary in-house assay. However, the challenges of assay interference are universal in drug discovery and chemical biology research. This guide will address common interference issues using well-established antioxidant assays (e.g., DPPH, FRAP) as illustrative examples, as the principles and troubleshooting strategies are widely applicable to various screening assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference in high-throughput screening (HTS) assays?

A1: Assay interference can arise from a variety of compound-specific and methodological factors. Key causes include:

  • Compound Reactivity: Test compounds may chemically react with assay reagents, substrates, or detection labels, leading to false-positive or false-negative results. This is a known issue with compounds containing reactive functional groups.[1]

  • Colored or Fluorescent Compounds: Compounds that absorb light or fluoresce at the same wavelengths used for assay readout can directly interfere with signal detection.[2][3]

  • Redox Activity: Compounds with inherent reducing or oxidizing properties can interfere with assays that have redox-based endpoints. For example, many antioxidants can directly reduce a colorimetric probe, mimicking a positive result.[4]

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester enzymes or other proteins, leading to non-specific inhibition.

  • Contaminants: Impurities in compound samples, such as heavy metals or residual catalysts from synthesis, can interfere with assay chemistry.[1][5]

  • Pan-Assay Interference Compounds (PAINS): These are specific chemical substructures known to cause interference across multiple, unrelated assays through various mechanisms.[1]

Q2: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them?

A2: PAINS are chemical structures that frequently appear as "hits" in HTS campaigns due to non-specific activity or assay interference rather than specific, targeted biological activity.[1] They often contain reactive moieties that can covalently modify proteins, act as redox cyclers, or interfere with detection technologies. Several computational filters and databases (e.g., ZINC, ChEMBL) now flag known PAINS substructures, allowing researchers to identify and deprioritize these compounds early in the discovery process.

Q3: Why is it important to use an orthogonal assay to confirm initial screening hits?

A3: An orthogonal assay is a secondary assay that measures the same biological endpoint but uses a different technology or mechanism. Confirming hits in an orthogonal assay is crucial for eliminating false positives that arise from technology-specific interference.[3] For example, if an initial hit is identified in a fluorescence-based assay, confirming its activity in a label-free or absorbance-based assay provides much stronger evidence of true biological activity.

Troubleshooting Guide: Common Issues in Antioxidant Assays

Q4: My colored test compounds are interfering with my DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. How can I correct for this?

A4: Interference from colored compounds is a common issue in colorimetric assays like the DPPH assay, as the compound's absorbance can overlap with that of the DPPH radical (typically measured around 515-520 nm).[2]

Solution: To correct for this, you must run a sample blank for each concentration of your test compound. The sample blank contains the sample and the solvent (e.g., methanol) but not the DPPH solution. The absorbance of this sample blank is then subtracted from the absorbance of the corresponding sample containing DPPH.

Experimental Protocol 1: DPPH Assay with Color Correction

1. Reagent Preparation:

  • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.
  • Test Compound Stock Solutions: Prepare serial dilutions of your test compounds in methanol.
  • Control: Ascorbic acid or Trolox can be used as a positive control.

2. Assay Procedure:

  • Test Wells: In a 96-well plate, add 100 µL of your test compound dilution and 100 µL of the DPPH stock solution.
  • Sample Blank Wells: In separate wells, add 100 µL of the same test compound dilution and 100 µL of methanol (without DPPH).
  • Control Wells:
  • Positive Control: 100 µL of positive control solution + 100 µL of DPPH solution.
  • Negative Control (Blank): 100 µL of methanol + 100 µL of DPPH solution.
  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
  • Measurement: Read the absorbance of all wells at 517 nm using a microplate reader.

3. Data Analysis:

  • Corrected Sample Absorbance: Corrected Abs = Abs(Test Well) - Abs(Sample Blank Well)
  • Scavenging Activity (%): % Inhibition = [(Abs(Negative Control) - Corrected Abs(Sample)) / Abs(Negative Control)] * 100

Q5: My results from the DPPH and FRAP assays are not correlating. What does this mean?

A5: Lack of correlation between different antioxidant assays is common and often reflects the different chemical mechanisms they employ.

  • DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET) to the stable DPPH radical.[6]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay exclusively measures the ability of a compound to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) via a SET mechanism under acidic conditions (pH 3.6).[2][6]

Compounds will have varying efficiencies in these different reactions. A compound that is a potent hydrogen atom donor but a poor electron donor may show high activity in a DPPH assay but low activity in a FRAP assay. Therefore, it is recommended to use a panel of assays to get a comprehensive profile of a compound's antioxidant potential.[2]

Q6: I am observing a very slow or incomplete reaction in my ABTS assay. What could be the cause?

A6: The reaction between some antioxidant compounds and the ABTS radical cation (ABTS•+) can be slow.[2] Standard protocols often specify a fixed time point (e.g., 6 minutes), but some compounds, particularly certain polyphenols, may continue to react beyond this point, leading to inconsistent or underestimated antioxidant values. It is crucial to perform a kinetic study to ensure the reaction has reached a steady state or endpoint for your specific compounds of interest. Additionally, the antioxidant potential of some compounds is highly pH-dependent, so ensure your buffer pH is consistent.[2]

Data Summary: Common Reagents and Assay Interference

Interfering Reagent ClassExample(s)Affected Assay(s)Mechanism of Interference
Thiol-Containing Compounds Dithiothreitol (DTT), β-Mercaptoethanol, N-acetylcysteineMTT, DPPH, FRAPDirect reduction of the assay probe (e.g., MTT tetrazolium, DPPH radical, Fe³⁺) leading to a false-positive signal.[4]
Strong Reducing Agents Ascorbic Acid (Vitamin C)FRAP, DPPH, ABTSPotent electron donors that directly react with the assay's redox indicator. Often used as a positive control but can be an interferent if present in a complex sample.[4]
Metal Chelators EDTA, Citric AcidFRAP, Fenton-reaction based assaysSequestration of metal ions (e.g., Fe³⁺) that are essential for the assay reaction, leading to a false-negative or reduced signal.
Colored Compounds Anthocyanins, CurcuminoidsDPPH, ABTS, FRAPAbsorbance overlap with the assay chromophore, leading to artificially high or low readings. Requires a sample blank for correction.[2]
Nucleophilic/Electrophilic Compounds Various PAINS substructuresMultiple, especially fluorescence-based assaysCovalent modification of assay reagents, enzymes, or probes, or quenching of a fluorescent signal.[1][3]

Visualizations and Workflows

G cluster_0 Troubleshooting Workflow for Assay Interference start Initial Hit from HTS retest Confirm Hit with Dose-Response Curve start->retest pains Check for PAINS (Computational Filter) color Assess Compound for Color/Fluorescence pains->color No false_pos Potential False Positive (Deprioritize) pains->false_pos Yes retest->pains Is it a PAIN? blank Run Assay with Sample Blank Control color->blank Yes (Interference) orthogonal Test in Orthogonal Assay (Different Technology) color->orthogonal No blank->orthogonal valid Validated Hit orthogonal->valid Activity Confirmed orthogonal->false_pos Activity Not Confirmed

Caption: A logical workflow for identifying and validating hits while troubleshooting potential assay interference.

G cluster_0 DPPH Assay Mechanism DPPH_rad DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_rad->DPPH_H gains H• AH Antioxidant (AH) (Test Compound) A_rad A• (Oxidized Antioxidant) AH->A_rad donates H•

Caption: The basic mechanism of the DPPH antioxidant assay, showing the reduction of the DPPH radical.

G cluster_workflow Experimental Workflow: DPPH Assay with Color Correction cluster_plate 96-Well Plate Setup prep Prepare Reagents: - DPPH Solution (0.1 mM) - Compound Dilutions well_test Test Well: 100µL Compound + 100µL DPPH prep->well_test well_blank Sample Blank Well: 100µL Compound + 100µL Methanol prep->well_blank well_neg Negative Control: 100µL Methanol + 100µL DPPH prep->well_neg incubate Incubate 30 min in the dark well_test->incubate well_blank->incubate well_neg->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Inhibition (Correct for Sample Blank) read->calculate

Caption: A step-by-step experimental workflow for the DPPH assay, including the critical color correction control.

References

Technical Support Center: Stabilizing Pannarin in Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Pannarin in solution during long-term storage is crucial for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: this compound, a depsidone with phenolic hydroxyl groups, is susceptible to degradation primarily through oxidation. The main factors influencing its stability in solution are:

  • pH: this compound is expected to be more stable in acidic to neutral conditions. Alkaline solutions can lead to the deprotonation of phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[1][2]

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[1][3][4] For long-term storage, maintaining low temperatures is critical.

  • Light: Exposure to light, especially UV radiation, can induce photo-degradation.[1][3][5]

  • Oxygen: The presence of atmospheric oxygen is a key contributor to oxidative degradation.[1][3]

  • Metal Ions: Trace metal ions (e.g., iron, copper) in the solvent or from labware can catalyze oxidative reactions.[1][6]

Q2: What are the optimal storage conditions for this compound solutions to ensure long-term stability?

A2: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C.[1] For short-term storage (a few days), refrigeration at 4°C may be adequate, but freezing is recommended for longer periods.[7][8]

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1][5]

  • Inert Atmosphere: To minimize oxidation, degas your solvent before preparing the solution and consider purging the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.[9]

  • Solvent Choice: While specific data for this compound is limited, dimethyl sulfoxide (DMSO) is a common solvent for many phenolic compounds. However, the stability in DMSO can be compound-specific, and for long-term storage, anhydrous DMSO is preferable as water can facilitate hydrolysis.[10][11] For aqueous solutions, use purified, degassed water and buffer to an acidic pH if compatible with your experimental design.

Q3: My this compound solution has changed color (e.g., turned yellow or brown). Is it still usable?

A3: A color change is a strong indicator of chemical degradation, likely due to oxidation. The appearance of new colored species suggests the formation of degradation products. It is highly recommended to discard the solution and prepare a fresh one. If you must use the solution, its purity should be assessed using an analytical technique like HPLC-UV to determine the remaining concentration of intact this compound.

Q4: I am observing precipitate formation in my this compound stock solution upon storage. What could be the cause?

A4: Precipitate formation can occur due to a few reasons:

  • Poor Solubility: The storage temperature may be too low for the concentration of this compound in the chosen solvent, causing it to fall out of solution.

  • Degradation: this compound may be degrading into less soluble products.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of this compound beyond its solubility limit.

To troubleshoot, try preparing a more dilute stock solution. If precipitation persists, it is likely due to degradation, and the storage conditions should be re-evaluated.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity in stored this compound solution. Chemical degradation of this compound.- Prepare fresh solutions before each experiment.- Optimize storage conditions (see FAQs).- Perform a stability study to determine the acceptable storage duration for your specific conditions.
Inconsistent results between experiments using the same stock solution. Progressive degradation of this compound over time. Repeated freeze-thaw cycles.- Aliquot the stock solution into single-use vials to avoid repeated warming and cooling.- Establish a maximum storage time for your stock solutions based on stability data.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Formation of degradation products.- Conduct a forced degradation study (see Protocol 1) to identify potential degradation products.- Use a stability-indicating analytical method to resolve this compound from its degradants.

Quantitative Data Summary

Parameter Condition General Effect on Stability Reference
pH Acidic (pH 3-6)More stable[1][2]
Neutral to Alkaline (pH > 7)Less stable, increased oxidation[1][2]
Temperature -80°C to -20°COptimal for long-term storage[1][8]
4°CSuitable for short-term storage[7]
Room TemperatureIncreased degradation rate[1][3]
Elevated Temperature (>40°C)Rapid degradation[5][12]
Light DarkStable[1][5]
Exposure to Light (especially UV)Photo-oxidation and degradation[1][3][5]
Additives Antioxidants (e.g., Ascorbic Acid, BHT)Can inhibit oxidative degradation[13][14]
Chelating Agents (e.g., EDTA)Can bind metal ions that catalyze oxidation[1][6][15]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[16][17][18]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Control Sample: Keep a sample of the stock solution at recommended storage conditions (-20°C) protected from light.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including the control, using a suitable analytical method such as HPLC-UV or LC-MS (see Protocol 2) to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing an HPLC-UV method to separate this compound from its potential degradation products.

1. Instrumentation:

  • A standard HPLC system with a UV detector.

2. Chromatographic Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds (degradation products may have different polarities). A starting point could be 95% A for 5 minutes, then a linear gradient to 5% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Monitor at the UV absorbance maxima of this compound (around 212 and 234 nm).

  • Injection Volume: 10-20 µL.

3. Method Validation:

  • The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Long-Term Storage cluster_analysis Stability Assessment pannarin_solid This compound (Solid) stock_solution Prepare Stock Solution pannarin_solid->stock_solution solvent Solvent Selection (e.g., DMSO, Methanol) solvent->stock_solution storage_conditions Storage Conditions: - Temp (-20°C / -80°C) - Dark (Amber Vials) - Inert Atmosphere stock_solution->storage_conditions hplc_analysis HPLC-UV Analysis storage_conditions->hplc_analysis data_evaluation Data Evaluation: - Purity Check - Degradation Products hplc_analysis->data_evaluation

Caption: Experimental workflow for preparing, storing, and assessing the stability of this compound solutions.

degradation_pathways cluster_stress Stress Factors This compound This compound Degradation Degradation Products This compound->Degradation Oxidation / Hydrolysis pH High pH pH->this compound Temp High Temperature Temp->this compound Light Light (UV) Light->this compound Oxygen Oxygen Oxygen->this compound Metals Metal Ions Metals->this compound

Caption: Key factors leading to the degradation of this compound in solution.

References

Pannarin Peak Tailing in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak tailing with Pannarin in High-Performance Liquid Chromatography (HPLC). The following question-and-answer format addresses common issues and offers systematic solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the most common causes of this compound peak tailing in reverse-phase HPLC?

Peak tailing for a compound like this compound, a lichen-derived depsidone, in reverse-phase HPLC is often attributed to unwanted secondary interactions between the analyte and the stationary phase. The primary causes can be categorized as follows:

  • Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase are a primary cause of peak tailing for polar compounds like this compound. This compound's structure contains polar functional groups such as hydroxyl (-OH) and ester groups, which can form strong hydrogen bonds with these acidic silanol groups, leading to delayed elution for a portion of the analyte molecules and resulting in a tailed peak.

  • Mobile Phase pH Issues: The pH of the mobile phase plays a critical role. If the pH is not optimal, this compound's acidic functional groups can be in different ionic states, leading to multiple retention behaviors and peak asymmetry. An inappropriate pH can also enhance the ionization of residual silanol groups, increasing their interaction with this compound.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a distorted peak shape, including tailing.

  • Column Contamination and Degradation: The accumulation of contaminants on the column frit or at the head of the column can obstruct the sample path, causing peak distortion. Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, leading to the exposure of more active silanol sites.

  • Inappropriate Mobile Phase Composition: An unsuitable mobile phase composition, particularly the organic modifier and its concentration, can lead to poor peak shape.

2. How can I troubleshoot and resolve peak tailing caused by silanol interactions?

Addressing interactions with active silanol groups is a crucial first step. Here is a systematic approach:

  • Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are less prone to silanol interactions. If you are using an older column, consider switching to a newer generation column specifically designed for polar analytes.

  • Lower the Mobile Phase pH: Adding a small amount of an acidic modifier to the mobile phase can suppress the ionization of both the acidic functional groups on this compound and the residual silanol groups on the stationary phase. This minimizes the undesirable ionic interactions.

    Mobile Phase AdditiveTypical ConcentrationRecommended pH Range
    Formic Acid0.1% (v/v)2.5 - 3.5
    Acetic Acid0.1% - 1.0% (v/v)3.0 - 4.0
    Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)< 2.5

    Note: TFA can be difficult to remove from the column and may suppress ionization in mass spectrometry detection.

  • Increase the Ionic Strength of the Mobile Phase: Adding a neutral salt, such as potassium phosphate, to the mobile phase can help to shield the charged sites on the stationary phase and reduce secondary interactions. A concentration of 20-50 mM is a good starting point.

  • Increase Column Temperature: Raising the column temperature can improve mass transfer and reduce the strength of interactions between this compound and the stationary phase, often leading to sharper peaks. Experiment with temperatures in the range of 30-50°C.

3. My peak tailing persists even after optimizing the mobile phase. What else can I check?

If mobile phase optimization does not resolve the issue, consider the following hardware and methodological aspects:

  • Check for Column Overload: Systematically reduce the injection volume or the concentration of your this compound standard. If the peak shape improves with a lower sample load, column overload was the likely cause.

  • Inspect for System Contamination:

    • Column Frit: A blocked frit at the inlet of the column can cause peak distortion. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.

    • Guard Column: If you are using a guard column, it may be contaminated. Replace the guard column and observe the effect on the peak shape.

  • Evaluate Column Health: The column itself may be degraded.

    • Column Efficiency Test: Perform a column efficiency test using a well-behaved standard compound to check if the column is still performing within its specifications.

    • Column Washing: If the column is contaminated, a series of washes with progressively stronger solvents may help. A typical wash sequence could be:

      • Water

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Hexane (for highly non-polar contaminants, ensure system compatibility) Then, reverse the sequence to return to your mobile phase.

Experimental Protocols

Standard HPLC Method for Analysis of Lichen Metabolites (e.g., this compound)

This protocol provides a general starting point for the HPLC analysis of this compound. Optimization will likely be required for your specific instrument and sample matrix.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) with end-capping.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection: 254 nm

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

Pannarin_Troubleshooting start Peak Tailing Observed for this compound check_silanol Address Silanol Interactions? start->check_silanol use_endcapped Use End-Capped Column check_silanol->use_endcapped Yes check_overload Check for Column Overload? check_silanol->check_overload No adjust_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) use_endcapped->adjust_ph increase_temp Increase Column Temperature (30-50°C) adjust_ph->increase_temp resolved Peak Shape Resolved adjust_ph->resolved Issue Fixed increase_temp->check_overload increase_temp->resolved Issue Fixed reduce_load Reduce Injection Volume/ Concentration check_overload->reduce_load Yes check_hardware Investigate Hardware/Column Health? check_overload->check_hardware No reduce_load->check_hardware reduce_load->resolved Issue Fixed inspect_frit Inspect/Replace Column Frit & Guard Column check_hardware->inspect_frit Yes wash_column Perform Column Wash Protocol inspect_frit->wash_column inspect_frit->resolved Issue Fixed replace_column Replace Column wash_column->replace_column wash_column->resolved Issue Fixed replace_column->resolved

A systematic workflow for diagnosing and resolving this compound peak tailing in HPLC.

Optimizing Pannarin Concentration for Cytotoxicity Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Pannarin concentration for cytotoxicity studies. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data on this compound's cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A1: Based on available studies, a sensible starting concentration range for this compound is between 1 µM and 100 µM. For initial range-finding experiments, a broad range with 10-fold serial dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) is recommended to determine the approximate potency of this compound on your specific cell line.

Q2: Which cancer cell lines have been reported to be sensitive to this compound?

A2: this compound has shown cytotoxic activity against human prostate carcinoma (DU-145) and human melanoma (M14) cell lines.[1]

Q3: What is the primary mechanism of cell death induced by this compound at effective concentrations?

A3: At concentrations of 12 µM and 25 µM, this compound has been shown to induce apoptosis in DU-145 prostate cancer cells. This is evidenced by a significant increase in caspase-3 enzyme activity and DNA fragmentation.[1]

Q4: Does this compound induce other types of cell death?

A4: At higher concentrations (e.g., 50 µM), this compound may induce necrosis in DU-145 cells, which is associated with an increase in reactive oxygen species (ROS) generation.

Q5: How should I dissolve this compound for my experiments?

A5: As a natural product, this compound may have limited aqueous solubility. It is recommended to dissolve this compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.5%).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background in MTT/XTT/WST-1 assays (colorimetric interference) This compound, like many natural products, may have inherent color that interferes with the absorbance reading of formazan dyes.1. Include a "compound-only" control: Prepare wells with the same concentrations of this compound in cell-free medium. Subtract the average absorbance of these wells from your experimental wells. 2. Switch to a non-colorimetric assay: Consider using a fluorescence-based assay (e.g., Resazurin) or a luminescence-based assay (e.g., ATP-based assays like CellTiter-Glo®).
Low or no cytotoxic effect observed 1. Concentration range is too low. 2. Incubation time is too short. 3. Cell density is too high. 4. Compound instability or degradation. 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 4. Prepare fresh this compound solutions for each experiment.
Inconsistent results between replicates 1. Uneven cell seeding. 2. Pipetting errors. 3. "Edge effect" in 96-well plates. 4. Precipitation of this compound in the media. 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or media to maintain humidity. 4. Visually inspect wells for precipitate under a microscope. If present, try preparing fresh dilutions or using a lower concentration of the organic solvent in the final culture medium.
Bell-shaped dose-response curve At very high concentrations, the compound may precipitate out of solution, or it could have off-target effects that interfere with the assay chemistry or cell biology in a non-linear fashion.1. Carefully observe the solubility of this compound at higher concentrations. 2. Focus on the initial descending part of the curve to determine the IC50. 3. Consider using a different assay to confirm the results.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively reported in the available literature, the following table summarizes the effective concentrations and observed effects on the DU-145 human prostate carcinoma cell line.

Cell LineCompoundIncubation TimeEffective ConcentrationObserved Effect
DU-145This compound72 hours12 µM and 25 µMInduction of apoptosis, significant increase in caspase-3 activity.[1]
DU-145This compound72 hours50 µMInduction of necrosis, increase in reactive oxygen species.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human cancer cells (e.g., DU-145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Caspase-3 Activity Assay

This is a general protocol for a colorimetric caspase-3 assay. It is recommended to use a commercial kit and follow the manufacturer's instructions.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with desired concentrations of this compound (e.g., 12 µM and 25 µM) for the specified time (e.g., 72 hours).[1]

  • Cell Lysis:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells using the lysis buffer provided in the kit.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Caspase-3 Assay:

    • Add an equal amount of protein from each sample to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate the plate according to the kit's instructions to allow for the cleavage of the substrate by active caspase-3.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) to quantify the amount of cleaved substrate, which is proportional to the caspase-3 activity.

Visualizations

Experimental Workflow for this compound Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (in DMSO) serial_dilute Prepare Serial Dilutions of this compound prep_this compound->serial_dilute seed_cells Seed Cells (e.g., DU-145) in 96-well plate treat_cells Treat Cells with this compound (24-72h) seed_cells->treat_cells serial_dilute->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Proposed Apoptotic Signaling Pathway of this compound

pannarin_apoptosis_pathway This compound This compound Intrinsic_Pathway Intrinsic Apoptotic Pathway (Mitochondrial) This compound->Intrinsic_Pathway Bcl2_family Modulation of Bcl-2 Family Proteins? (e.g., ↑Bax, ↓Bcl-2) Intrinsic_Pathway->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Minimizing Pannarin Degradation During Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pannarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a natural depsidone, a type of polyphenolic compound. Its chemical structure includes a chlorinated depsidone core. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₁₅ClO₆
Molar Mass 362.76 g/mol
Appearance Crystalline solid
Solubility Soluble in organic solvents like acetone, methanol, and DMSO. Limited solubility in water.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general stability of depsidones and other phenolic compounds, the primary factors that can lead to the degradation of this compound include:

  • High pH: Alkaline conditions can promote the hydrolysis of the ester bond in the depsidone structure.

  • Elevated Temperatures: Heat can accelerate degradation reactions.

  • Light Exposure: Like many phenolic compounds, this compound may be susceptible to photodegradation.

  • Oxidative Stress: The presence of oxidizing agents can lead to the degradation of the phenolic rings.

  • Inappropriate Solvents: The choice of solvent can impact the stability of this compound in solution.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

FormStorage TemperatureStorage Conditions
Solid (Powder) -20°C or belowStore in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to protect from light, moisture, and oxygen.
Stock Solutions -80°CPrepare stock solutions in a suitable anhydrous, aprotic solvent such as DMSO or acetone. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed, amber glass vials.

Q4: How should I prepare this compound solutions for in vitro experiments?

For cell-based assays and other aqueous in vitro experiments, it is recommended to prepare fresh working solutions from a frozen stock solution just before use. Dilute the stock solution in the appropriate cell culture medium or buffer. Due to this compound's limited aqueous solubility, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and below cytotoxic levels.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Action
Loss of biological activity in an ongoing experiment. This compound degradation in the experimental medium.Prepare fresh working solutions of this compound for each experiment. Minimize the exposure of the working solution to light and elevated temperatures. Consider performing a time-course experiment to assess the stability of this compound in your specific experimental conditions.
Inconsistent results between experiments. Degradation of this compound stock solution due to improper storage or handling.Ensure stock solutions are stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Always use a fresh aliquot for each experiment. Verify the purity of your stock solution using the HPLC method outlined below.
Precipitate forms in the working solution. Poor solubility of this compound in the aqueous buffer or medium.Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain this compound's solubility at the desired working concentration. Sonication may help to dissolve small precipitates, but if the problem persists, consider preparing a fresh, more dilute working solution.
Appearance of unknown peaks in HPLC analysis of a stored sample. Degradation of this compound.This indicates chemical degradation. The sample should be discarded. Review storage and handling procedures to prevent future degradation. The presence of new peaks can be used to track the extent of degradation over time in stability studies.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of this compound and monitor its degradation. This method is based on general procedures for chlorinated depsidones and should be validated for your specific application.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, then return to 50% B over 1 minute and re-equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% formic acid) to a working concentration of 10-50 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways of a compound and to validate a stability-indicating analytical method.[2][3][4]

1. Acid Hydrolysis:

  • To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 1 M HCl.

  • Incubate at 60°C for 24 hours.

  • Neutralize the solution with 1 M NaOH.

  • Dilute with the mobile phase and analyze by HPLC.

2. Base Hydrolysis:

  • To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 1 M NaOH.

  • Incubate at room temperature for 4 hours.

  • Neutralize the solution with 1 M HCl.

  • Dilute with the mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 3% hydrogen peroxide.

  • Incubate at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase and analyze by HPLC.

4. Thermal Degradation:

  • Store a solid sample of this compound at 60°C for 48 hours.

  • Prepare a solution of the heat-treated sample and analyze by HPLC.

5. Photodegradation:

  • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Analyze the exposed sample and a control sample (kept in the dark) by HPLC.

Visualizations

Pannarin_Degradation_Pathways cluster_conditions Degradation Triggers This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation High_pH High pH (Alkaline Hydrolysis) High_pH->this compound Heat Elevated Temperature Heat->this compound Light Light Exposure (Photodegradation) Light->this compound Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->this compound

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage This compound Storage cluster_experiment Experimental Use cluster_analysis Quality Control Solid Solid this compound (-20°C, dark, inert atm.) Stock_Solution Stock Solution in DMSO (-80°C, aliquoted) Solid->Stock_Solution Dissolve Working_Solution Prepare Fresh Working Solution Stock_Solution->Working_Solution Dilute HPLC_Analysis HPLC Purity Check Stock_Solution->HPLC_Analysis Monitor Stability Experiment Perform Experiment Working_Solution->Experiment Experiment->HPLC_Analysis Analyze Samples

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Pannarin Identity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the identity of Pannarin after isolation.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for confirming the identity of isolated this compound?

A1: The primary analytical techniques for the structural elucidation and identity confirmation of an isolated natural product like this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques provides orthogonal information to ensure an unambiguous identification.

Q2: I have isolated a compound that I believe is this compound, but the melting point is slightly different from the reported value. What could be the reason?

A2: A slight deviation in the melting point could be due to the presence of minor impurities or residual solvent in your isolated sample. It is also possible that there are slight variations in the crystalline form of the compound. Further purification by techniques such as preparative HPLC or recrystallization is recommended. The identity should be unequivocally confirmed by spectroscopic methods.

Q3: My mass spectrometry data shows a molecular ion peak that does not exactly match the calculated molecular weight of this compound. What should I check?

A3: Ensure your mass spectrometer is properly calibrated. High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements. The observed mass should be within a few parts per million (ppm) of the theoretical mass of this compound (C₁₈H₁₅ClO₆, Exact Mass: 362.0557). Also, consider the possibility of adduct formation (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺ in positive ion mode, or [M-H]⁻, [M+Cl]⁻ in negative ion mode), which will alter the observed m/z value.

Q4: The ¹H-NMR spectrum of my isolated compound is complex and difficult to interpret. What are the next steps?

A4: A one-dimensional (1D) ¹H-NMR spectrum of a molecule like this compound can be complex due to overlapping signals. It is highly recommended to perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments will help to establish the connectivity between protons and carbons, providing a definitive structural confirmation.

Troubleshooting Guides

Issue 1: Low Purity of Isolated this compound Detected by HPLC
Symptom Possible Cause Suggested Solution
Multiple peaks in the HPLC chromatogram of the isolated sample.Incomplete separation during the initial isolation steps (e.g., column chromatography).Optimize the initial chromatographic separation. Consider using a different stationary phase or a more selective mobile phase gradient.
Broad or tailing peaks in the HPLC chromatogram.Presence of interfering substances from the isolation process (e.g., residual solvents, salts).Re-purify the sample using preparative HPLC with a suitable C18 column and an appropriate mobile phase gradient (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic or acetic acid to improve peak shape).
Co-elution of impurities with the main peak.The chromatographic method lacks sufficient resolution.Modify the HPLC method. Try a different column with a different selectivity, adjust the mobile phase composition and gradient, or change the column temperature.
Issue 2: Ambiguous Mass Spectrometry Results
Symptom Possible Cause Suggested Solution
No clear molecular ion peak corresponding to this compound.In-source fragmentation of the molecule. Ionization suppression by impurities.Optimize the ionization source parameters (e.g., reduce the fragmentor voltage in ESI). Further purify the sample to remove ion-suppressing contaminants.
Observed m/z does not match the expected value for this compound.Incorrect ionization mode or adduct formation. Instrument calibration issue.Analyze the sample in both positive and negative ion modes to observe different adducts. Recalibrate the mass spectrometer using a known standard.
Fragmentation pattern is inconsistent with the expected structure.The isolated compound is an isomer or a related compound, not this compound.Carefully analyze the fragmentation pattern and compare it with theoretical fragmentation of this compound and its known isomers or related depsidones. High-resolution MS/MS is crucial here.
Issue 3: Inconclusive NMR Spectra
Symptom Possible Cause Suggested Solution
Poorly resolved or broad signals in the ¹H-NMR spectrum.Sample contains paramagnetic impurities. Sample concentration is too high, leading to aggregation.Pass the sample through a small plug of celite or silica gel to remove paramagnetic impurities. Prepare a more dilute sample for analysis.
¹³C-NMR signals are very weak.Low natural abundance of ¹³C. Insufficient sample concentration or acquisition time.Increase the number of scans for the ¹³C-NMR experiment. Use a more concentrated sample if possible. Ensure proper relaxation delays are used.
Difficulty in assigning signals to the this compound structure.Overlapping signals and complex coupling patterns in the 1D spectra.Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivities and unambiguously assign the proton and carbon signals to the this compound scaffold.

Data Presentation

Expected Analytical Data for this compound
Parameter Expected Value Notes
Molecular Formula C₁₈H₁₅ClO₆
Molecular Weight 362.76 g/mol
Exact Mass 362.0557For high-resolution mass spectrometry.
Melting Point 216–217 °C[1]
¹H-NMR (Predicted) Aromatic protons, methoxy protons, methyl protons, aldehyde proton, and a hydroxyl proton.Chemical shifts will depend on the solvent used. Aromatic protons are expected in the δ 6.0-8.0 ppm range. Methoxy and methyl protons will be more upfield. The aldehyde proton will be significantly downfield (>9 ppm).
¹³C-NMR (Predicted) Signals corresponding to 18 carbon atoms.Carbonyl, aromatic, methoxy, and methyl carbons will have characteristic chemical shifts. The carbonyl carbon of the depsidone ring will be downfield.
Mass Spec (ESI-MS) [M+H]⁺ at m/z 363.0635, [M+Na]⁺ at m/z 385.0454In positive ion mode.
[M-H]⁻ at m/z 361.0480In negative ion mode.
UV Absorption Maxima 212 and 234 nm[1]In methanol or ethanol.
Infrared (IR) Bands ~3500 cm⁻¹ (O-H), ~1720 cm⁻¹ (C=O, ester), ~1600 cm⁻¹ (C=C, aromatic)[1]

Note: The predicted NMR and MS data are based on the known structure of this compound and general spectroscopic principles for similar compounds. Actual experimental values may vary slightly.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To assess the purity of the isolated this compound and determine its retention time.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 30% to 100% Solvent B over 20 minutes, followed by a 5-minute hold at 100% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the isolated compound in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Protocol 2: Mass Spectrometry (MS) Analysis

Objective: To determine the accurate mass and fragmentation pattern of the isolated this compound.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative ESI modes should be used.

  • Infusion: The sample can be introduced via direct infusion or coupled with an LC system (LC-MS). For direct infusion, prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Mass Analyzer Scan Range: m/z 100-1000.

  • Source Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 1.5 Bar

    • Drying Gas (N₂): 8 L/min

    • Drying Gas Temperature: 200 °C

  • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ion of interest (e.g., m/z 363.06 in positive mode) to obtain fragmentation data. Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for the unambiguous identification of this compound.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • 1D NMR Experiments:

    • ¹H-NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C-NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR Experiments (recommended for full structural confirmation):

    • COSY: To identify proton-proton couplings.

    • HSQC: To identify direct one-bond proton-carbon correlations.

    • HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different fragments of the molecule.

Visualizations

Pannarin_Identification_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Identity Confirmation Isolation Initial Isolation (e.g., Column Chromatography) Purification Final Purification (e.g., Prep-HPLC) Isolation->Purification HPLC HPLC Analysis Purification->HPLC Purity Check MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Molecular Weight & Formula NMR NMR Spectroscopy (1D & 2D) Purification->NMR Structural Elucidation Data_Analysis Data Analysis & Comparison with Expected Values HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Identity_Confirmed This compound Identity Confirmed Data_Analysis->Identity_Confirmed

Caption: Workflow for the confirmation of this compound identity after isolation.

References

Technical Support Center: Troubleshooting Low Reproducibility in Bioassays of Lichen-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological activities and established bioassay protocols for the lichen secondary metabolite Pannarin is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive framework for addressing reproducibility issues in the bioassays of lichen-derived compounds in general, using this compound as a representative example. The protocols and data presented are illustrative and should be adapted based on specific experimental findings.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound in our cytotoxicity assays. What are the potential causes?

A1: Low reproducibility in IC50 values for lichen-derived compounds like this compound can stem from several factors:

  • Compound Purity and Stability: The purity of your this compound isolate is critical. Contamination with other lichen metabolites can lead to inconsistent biological effects. This compound, like many natural products, may also be unstable under certain storage conditions (light, temperature, solvent). Degradation can lead to a loss of activity over time.

  • Cell Line Health and Passage Number: The physiological state of your cancer cell lines is paramount. High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure you are using cells within a consistent and low passage range. Mycoplasma contamination is a common and often overlooked source of variability.

  • Assay Protocol Variations: Minor deviations in your protocol can have a large impact. Inconsistencies in cell seeding density, incubation times, and reagent concentrations (e.g., MTT, resazurin) are common culprits.[1]

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Ensure your vehicle controls are appropriate and that the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Q2: Our anti-inflammatory assay results with this compound are inconsistent. How can we troubleshoot this?

A2: Reproducibility issues in anti-inflammatory assays often relate to the inflammatory stimulus and the timing of treatment.

  • Stimulus Potency: If you are using a stimulus like lipopolysaccharide (LPS) to induce an inflammatory response, its potency can vary between batches. It's crucial to test each new batch of LPS to determine the optimal concentration for inducing a consistent inflammatory response (e.g., nitric oxide production, cytokine release).

  • Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus is critical. Pre-treatment, co-treatment, and post-treatment will target different aspects of the inflammatory cascade and can yield vastly different results. Standardize this timing in your protocol.

  • Readout Sensitivity: The method used to measure inflammation (e.g., Griess assay for nitric oxide, ELISA for cytokines) has its own sources of variability. Ensure your standard curves are accurate and that you are working within the linear range of the assay.

Q3: We are struggling to get consistent results in our antioxidant assays (e.g., DPPH) for this compound. What should we check?

A3: Antioxidant assays are sensitive to reaction kinetics and interference.

  • Reaction Time: The kinetics of the reaction between this compound and the radical (e.g., DPPH) may not be instantaneous. It is important to perform a time-course experiment to determine when the reaction reaches a plateau. Measurements taken before this point will be highly variable.[2][3]

  • Compound Color: If your this compound extract is colored, it can interfere with spectrophotometric readings.[2] Always run a control with the compound alone (without the DPPH reagent) to subtract any background absorbance.

  • Solvent and pH: The type of solvent and the pH of the reaction mixture can influence the antioxidant capacity of your compound. Ensure these are consistent across all experiments.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Ensure a single-cell suspension before seeding. 2. Use a calibrated multichannel pipette. 3. Pipette up and down gently to mix before dispensing into each well. 4. Avoid seeding cells at the edges of the plate ("edge effect"); fill outer wells with sterile PBS.
This compound Precipitation 1. Visually inspect wells for precipitate after adding the compound. 2. Test the solubility of this compound in your culture medium at the highest concentration. 3. Consider using a different solvent or a lower concentration range.
Inconsistent Incubation Time 1. Use a timer for all incubation steps. 2. Stagger the addition of reagents if you have many plates to ensure consistent incubation times for each plate.
Variable Metabolic Activity of Cells 1. Standardize the confluency of cells at the time of seeding. 2. Ensure consistent CO2 and temperature levels in the incubator.
Issue 2: Inconsistent Anti-inflammatory Assay Results
Potential Cause Troubleshooting Steps
Variable LPS Activity 1. Purchase LPS in large batches to minimize lot-to-lot variability. 2. Perform a dose-response curve for each new lot of LPS to determine the optimal concentration.
Cell Health 1. Use healthy, low-passage number macrophages (e.g., RAW 264.7) or primary cells. 2. Check for signs of cell stress or over-confluency before starting the experiment.
Inaccurate Cytokine Measurement 1. Use a fresh, validated ELISA kit. 2. Ensure the standard curve is prepared accurately and has a good R-squared value (>0.99). 3. Dilute samples to fall within the linear range of the standard curve.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using Resazurin

This protocol is designed to assess the effect of this compound on the viability of a cancer cell line (e.g., A549 lung carcinoma).

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count cells using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48 hours.

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Express cell viability as a percentage relative to the vehicle control.

    • Calculate the IC50 value using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).

Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Measurement)

This protocol assesses the ability of this compound to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM.

    • Incubate for 24 hours.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in medium) for 1 hour.

  • LPS Stimulation:

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Griess Assay for Nitrite:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Express the inhibition of NO production as a percentage relative to the LPS-only control.

Quantitative Data Summary

The following tables present hypothetical data for this compound bioassays to illustrate the recommended format for data presentation.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineIC50 (µM) after 48hStandard Deviation (µM)
A549 (Lung)15.2± 2.1
MCF-7 (Breast)25.8± 3.5
HeLa (Cervical)18.9± 2.8

Table 2: Anti-inflammatory Activity of this compound

AssayEndpointIC50 (µM)Standard Deviation (µM)
Nitric Oxide InhibitionNitrite Production8.5± 1.2
TNF-α InhibitionTNF-α Release12.3± 1.9

Table 3: Antioxidant Activity of this compound

AssayEndpointEC50 (µg/mL)Standard Deviation (µg/mL)
DPPH Radical ScavengingDPPH Reduction35.1± 4.2
ABTS Radical ScavengingABTS Reduction28.7± 3.6

Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway Figure 1: Potential inhibition of the NF-κB signaling pathway by this compound. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits? Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes activates MAPK_Signaling_Pathway Figure 2: Potential modulation of the MAPK/ERK signaling pathway. Stimulus Stress / Cytokines Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors activates This compound This compound This compound->MEK inhibits? Response Cellular Response (Proliferation, Inflammation) TranscriptionFactors->Response Bioassay_Workflow start Start extraction This compound Extraction & Purification start->extraction characterization Structural Elucidation & Purity Check (NMR, MS) extraction->characterization stock Prepare Stock Solution (e.g., 10 mM in DMSO) characterization->stock bioassay Perform Bioassay (e.g., Cytotoxicity) stock->bioassay data Data Acquisition (e.g., Plate Reader) bioassay->data analysis Data Analysis (IC50 Calculation) data->analysis reproducibility Reproducibility Check analysis->reproducibility troubleshoot Troubleshoot (See Guides) reproducibility->troubleshoot Inconsistent end End reproducibility->end Consistent troubleshoot->bioassay

References

Validation & Comparative

A Comparative Analysis of Pannarin's Cytotoxicity Profile Against Other Depsidones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of pannarin, a naturally occurring depsidone, with other compounds from the same class. The information presented is collated from various preclinical studies and aims to offer an objective comparison based on available experimental data. This document is intended to serve as a resource for researchers in oncology and drug discovery, providing insights into the potential of these natural compounds as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and other selected depsidones have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. These values are crucial indicators of a compound's potency.

DepsidoneCell LineAssay TypeIC50 / GI50 (µM)Reference
This compound DU-145 (Prostate Carcinoma)Not Specified12 and 25 µM (toxic concentrations)[1]
M14 (Melanoma)Not SpecifiedAntiproliferative Activity[1]
Norstictic Acid UACC-62 (Melanoma)Not Specified88.0 µM (GI50)[2]
786-0 (Renal Carcinoma)Not Specified156.9 ± 7.46 µM (GI50)[2]
MCF7 (Breast Cancer)Not Specified> 915.6 µM (GI50)[2]
HT-29 (Colon Carcinoma)Not Specified> 915.6 µM (GI50)[2]
PC-3 (Prostate Carcinoma)Not Specified> 915.6 µM (GI50)[2]
HEP2 (Larynx Carcinoma)Not Specified> 915.6 µM (GI50)[2]
Physodic Acid HeLa (Cervical Cancer)MTT Assay97 µg/ml (24h), 63 µg/ml (72h)[3]
Flavicansone HL-60 (Leukemia)Not Specified58.18 µM (IC50)

Experimental Protocols

The following is a detailed methodology for a commonly employed cytotoxicity assay, the MTT assay, which is used to determine the cytotoxic potential of compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom microplates

  • This compound and other depsidones (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound and other depsidones) in the culture medium.

    • After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound-induced cytotoxicity and a general workflow for evaluating the cytotoxic effects of depsidones.

Pannarin_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DNA_damage DNA Fragmentation ROS->DNA_damage Caspase3 ↑ Caspase-3 Activity ROS->Caspase3 Apoptosis Apoptosis DNA_damage->Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture & Seeding Compound_Prep 2. Depsidone Stock Solution Preparation Treatment 3. Cell Treatment with Varying Concentrations Compound_Prep->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Absorbance 6. Absorbance Measurement MTT_Assay->Absorbance IC50 7. IC50 Value Determination Absorbance->IC50 Comparison 8. Comparative Analysis IC50->Comparison

Caption: General workflow for depsidone cytotoxicity screening.

Discussion

The available data indicates that this compound exhibits cytotoxic and antiproliferative effects against prostate carcinoma and melanoma cell lines.[1] Its mechanism of action is suggested to involve the induction of oxidative stress, leading to an increase in reactive oxygen species (ROS), subsequent DNA fragmentation, and activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1]

In comparison, norstictic acid has shown growth inhibitory effects on melanoma cells, though with a relatively high GI50 value.[2] Its activity against other tested cancer cell lines was limited.[2] Physodic acid demonstrated cytotoxicity against cervical cancer cells, while flavicansone was effective against a leukemia cell line.[3]

Conclusion

This compound demonstrates promising cytotoxic activity, particularly through the induction of apoptosis via an oxidative stress-mediated pathway. While other depsidones also exhibit anticancer properties, the unique mechanism of this compound warrants further investigation. Future studies should focus on head-to-head comparisons of these compounds in a broader range of cancer models to fully elucidate their therapeutic potential and selectivity. The detailed experimental protocols and workflow provided in this guide offer a framework for such comparative investigations.

References

A Comparative Analysis of the Antioxidant Capacities of Pannarin and Usnic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two lichen-derived compounds: pannarin and usnic acid. While extensive quantitative data is available for usnic acid, research on the specific antioxidant capacity of this compound is less comprehensive. This guide synthesizes the available experimental data and mechanistic insights to offer an objective comparison for research and drug development purposes.

Quantitative Antioxidant Capacity

Usnic acid has been extensively studied for its antioxidant potential using various standard assays. The following table summarizes the key quantitative data for usnic acid. It is important to note that a direct quantitative comparison with this compound is challenging due to the limited availability of published data for this compound in these specific assays.

Table 1: Quantitative Antioxidant Activity of Usnic Acid

Assay Test System IC₅₀ (µg/mL) Reference Compound IC₅₀ of Reference (µg/mL)
DPPH Radical Scavenging Methanolic solution 49.50 α-tocopherol 9.76
Trolox 8.01
ABTS Radical Scavenging Dose-dependently (10−30 μg/mL) 10.41 α-tocopherol 5.02
Trolox 4.30
Superoxide Radical Scavenging 20.38 - -
DMPD Radical Scavenging Dose-dependently (10–30 μg/mL) 33.00 Trolox 22.35
Ferrous Ion (Fe²⁺) Chelating 18.68 EDTA 6.24 (nM)
α-tocopherol 27.72 (nM)

| | | | Trolox | 8.05 (nM) |

IC₅₀ represents the concentration of the compound required to inhibit 50% of the radical activity.

This compound: Specific IC₅₀ values for this compound in DPPH, ABTS, or FRAP assays are not readily available in the reviewed literature. However, studies on the broader class of depsidones, to which this compound belongs, suggest that these compounds possess notable antioxidant properties, particularly in scavenging superoxide and hydroxyl radicals. One study highlighted that 1'-chlorothis compound, a derivative of this compound, exhibited a significant protective effect against rat brain homogenate auto-oxidation, with a 66% protection at a concentration of 1.7 µM, which is comparable to the 70% protection afforded by the reference antioxidant propylgallate at 1.3 µM[1]. Further research has indicated that this compound demonstrates superoxide radical scavenging capabilities and provides protection against DNA damage induced by nitric oxide[2].

Mechanisms of Antioxidant Action

Usnic Acid:

Usnic acid exerts its antioxidant effects through multiple mechanisms:

  • Radical Scavenging: It can directly neutralize free radicals, such as the superoxide anion, by donating a hydrogen atom from its phenolic hydroxyl groups. This stabilizes the free radical and terminates the oxidative chain reaction.

  • Metal Ion Chelation: Usnic acid can bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[3][4] These metal ions can otherwise participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. By chelating these metals, usnic acid prevents this radical formation.

  • Modulation of Endogenous Antioxidant Enzymes: Some studies suggest that usnic acid may enhance the activity of the body's own antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.[3] SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified by catalase.

This compound and Depsidones:

As a depsidone, this compound's antioxidant activity is likely attributed to its chemical structure, which includes phenolic hydroxyl groups capable of donating hydrogen atoms to scavenge free radicals. Theoretical studies on depsidones suggest that their primary antioxidant mechanism is through Formal Hydrogen Transfer (FHT).[5] Furthermore, depsidones have been identified as potent scavengers of hydroxyl and superoxide radicals in aqueous environments.[3][6] The antioxidant action of this compound has been demonstrated through its capacity to scavenge superoxide radicals and protect against DNA damage initiated by nitric oxide.[2]

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration (e.g., 0.1 mM).

    • Various concentrations of the test compound (usnic acid) and a standard antioxidant (e.g., α-tocopherol, trolox) are prepared.

    • A specific volume of the test compound/standard is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined from a dose-response curve.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.

  • Protocol:

    • The ABTS radical cation is generated by reacting ABTS solution with a strong oxidizing agent, such as potassium persulfate.

    • The resulting ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Various concentrations of the test compound and a standard antioxidant are prepared.

    • A specific volume of the test compound/standard is added to the ABTS•⁺ solution.

    • The mixture is incubated at room temperature for a set time.

    • The absorbance is measured at the specified wavelength.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

3. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with a reagent (e.g., 2,4,6-tripyridyl-s-triazine, TPTZ), and the color intensity is proportional to the antioxidant capacity.

  • Protocol:

    • The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and ferric chloride solution.

    • Various concentrations of the test compound and a standard (e.g., ferrous sulfate or Trolox) are prepared.

    • A specific volume of the test compound/standard is added to the FRAP reagent.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

    • The absorbance of the colored complex is measured at a specific wavelength (typically around 593 nm).

    • The antioxidant capacity is expressed as FRAP units or as equivalents of the standard.

Visualizing Antioxidant Mechanisms

The following diagrams illustrate the key antioxidant mechanisms of usnic acid and the general mechanism for depsidones like this compound.

Usnic_Acid_Antioxidant_Mechanisms cluster_usnic_acid Usnic Acid cluster_mechanisms Antioxidant Mechanisms cluster_outcomes Outcomes UsnicAcid Usnic Acid RadicalScavenging Radical Scavenging UsnicAcid->RadicalScavenging Donates H+ MetalChelation Metal Ion Chelation UsnicAcid->MetalChelation Binds Fe2+, Cu2+ EnzymeModulation Enzyme Modulation UsnicAcid->EnzymeModulation Influences NeutralizedRadical Neutralized Free Radical RadicalScavenging->NeutralizedRadical InactiveMetal Inactive Metal Complex MetalChelation->InactiveMetal EnhancedEnzymes Enhanced Antioxidant Enzyme Activity (SOD, CAT) EnzymeModulation->EnhancedEnzymes

Caption: Antioxidant mechanisms of usnic acid.

Depsidone_Antioxidant_Mechanism cluster_depsidone Depsidone (e.g., this compound) cluster_mechanism Primary Antioxidant Mechanism cluster_radicals Reactive Oxygen Species cluster_outcome Outcome Depsidone This compound / Depsidone FHT Formal Hydrogen Transfer (FHT) Depsidone->FHT Superoxide Superoxide Radical (O2•−) FHT->Superoxide Scavenges Hydroxyl Hydroxyl Radical (•OH) FHT->Hydroxyl Scavenges Neutralized Neutralized Radicals Superoxide->Neutralized Hydroxyl->Neutralized

Caption: General antioxidant mechanism of depsidones like this compound.

References

In Vivo Anticancer Efficacy of Lichen-Derived Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While the anticancer potential of the lichen metabolite pannarin is an emerging area of interest, to date, no in vivo studies validating its anticancer activity have been published in the scientific literature. However, extensive research on other lichen-derived compounds, such as usnic acid and atranorin, has demonstrated significant in vivo anticancer effects. This guide provides a comparative overview of the in vivo anticancer activities of usnic acid and atranorin, presenting key experimental data, detailed methodologies, and associated signaling pathways to inform researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy of Usnic Acid and Atranorin

The following table summarizes the quantitative data from in vivo studies on the anticancer activities of usnic acid and atranorin, offering a clear comparison of their performance in preclinical cancer models.

CompoundCancer ModelAnimal ModelTreatment RegimenKey Findings
Usnic Acid Gastric Cancer (BGC823 cells)Nude Mice100 mg/kg, daily for 11 daysSignificantly suppressed tumor growth, comparable to 5-FU (25 mg/kg).[1]
Breast Cancer (Bcap-37 cells)Mouse XenograftNot specifiedSuppressed tumor growth and angiogenesis.[2]
Triple-Negative Breast Cancer (MDA-MB-231 cells)Xenograft ModelsNot specifiedValidated tumor-suppressive effects.[3][4][5]
Atranorin Lung Cancer (LLC cells)C57BL/6 Mice10 mg/kg, every 3 days for 2 weeksReduced tumor volume and weight.[6]
Cervical CancerAnimal Model100 mgSignificantly reduced tumor growth and weight from 0.6725 g (control) to 0.3236 g.[7]

Experimental Protocols

Below are detailed methodologies for the key in vivo experiments cited in this guide. As specific protocols for each study can vary, a generalized experimental workflow for a subcutaneous xenograft mouse model is also provided.

Usnic Acid in a Gastric Cancer Xenograft Model[1]
  • Cell Line: Human gastric cancer BGC823 cells.

  • Animal Model: 5-week-old male nude mice.

  • Procedure:

    • BGC823 cells were injected subcutaneously into the right flank of the mice.

    • Once tumors were established, mice were randomly assigned to treatment and control groups.

    • The treatment group received daily intraperitoneal injections of usnic acid (100 mg/kg) for 11 days.

    • A positive control group was treated with 5-fluorouracil (5-FU) (25 mg/kg), and a control group received a vehicle solution.

    • Tumor size and body weight were monitored throughout the study.

    • At the end of the treatment period, tumors were excised, weighed, and analyzed.

Atranorin in a Lung Cancer Xenograft Model[6]
  • Cell Line: Lewis Lung Carcinoma (LLC) cells.

  • Animal Model: 8-week-old C57BL/6 mice.

  • Procedure:

    • LLC cells (2 x 10^6) were injected subcutaneously into the flanks of the mice.

    • Treatment began 14 days after tumor cell injection when tumors reached approximately 50 mm³.

    • Mice were treated with atranorin (10 mg/kg) mixed with 20% DMSO, administered via intraperitoneal injection every 3 days for 2 weeks.

    • The control group received the vehicle (40% DMSO in PBS).

    • Tumor volume was measured every 3 days.

    • Upon completion of the study, tumors were surgically removed for further analysis, including weight and immunohistochemistry.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and molecular mechanisms, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Culture & Preparation cluster_1 Xenograft Model Development cluster_2 Treatment & Data Collection cell_culture Cancer Cell Culture (e.g., BGC823, LLC) harvesting Cell Harvesting & Counting cell_culture->harvesting suspension Resuspension in PBS/Matrigel harvesting->suspension injection Subcutaneous Injection of Cells suspension->injection acclimatization Animal Acclimatization (e.g., Nude Mice) acclimatization->injection monitoring Tumor Growth Monitoring injection->monitoring grouping Randomization into Groups (Control, Treatment) monitoring->grouping treatment Drug Administration (e.g., Usnic Acid, Atranorin) grouping->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement euthanasia Euthanasia & Tumor Excision measurement->euthanasia analysis Tumor Weight & Further Analysis euthanasia->analysis

Generalized workflow for a subcutaneous xenograft mouse model.

G Usnic_Acid Usnic Acid VEGFR2 VEGFR2 Usnic_Acid->VEGFR2 inhibits AKT AKT VEGFR2->AKT ERK1_2 ERK1/2 VEGFR2->ERK1_2 P70S6K P70S6K AKT->P70S6K Angiogenesis Angiogenesis AKT->Angiogenesis promotes ERK1_2->Angiogenesis promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth supports

Signaling pathway for the anti-angiogenic activity of Usnic Acid.[2]

G Atranorin Atranorin Wnt_Signaling Wnt Signaling Atranorin->Wnt_Signaling inhibits AP1 AP-1 Atranorin->AP1 inhibits STAT_Signaling STAT Signaling Atranorin->STAT_Signaling inhibits beta_catenin β-catenin Wnt_Signaling->beta_catenin Target_Genes Target Genes (c-myc, cyclin-D1, CD44) beta_catenin->Target_Genes activates AP1->Target_Genes activates STAT_Signaling->Target_Genes activates Tumorigenesis Tumorigenesis & Motility Target_Genes->Tumorigenesis promotes

Signaling pathways inhibited by Atranorin in lung cancer.[6]

Concluding Remarks

The available in vivo data for usnic acid and atranorin provide a strong foundation for their potential as anticancer agents. Both compounds have demonstrated the ability to inhibit tumor growth in various cancer models through distinct molecular mechanisms. Usnic acid appears to exert its effects, at least in part, by inhibiting angiogenesis through the VEGFR2-mediated AKT and ERK1/2 signaling pathways.[2] Atranorin has been shown to suppress tumorigenesis by inhibiting multiple signaling pathways, including Wnt, AP-1, and STAT.[6]

While no in vivo anticancer studies are currently available for this compound, the promising results from other lichen-derived metabolites underscore the importance of continued research into this class of natural products. Future in vivo studies on this compound are warranted to validate its potential as a therapeutic agent. For gyrophoric acid, while in vitro studies are promising, further in vivo investigations are necessary to establish its anticancer efficacy.[8][9][10][11] Researchers are encouraged to use the methodologies and comparative data presented in this guide to inform the design of future preclinical studies.

References

Unveiling Pannarin's Molecular Architecture: A Comparative Guide to its Structural Verification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the structural verification of Pannarin, a naturally occurring depsidone, with a focus on the pivotal role of X-ray crystallography. We further compare this compound to its structural analogs, offering a comprehensive overview of their key physicochemical properties.

Executive Summary

Comparative Analysis of this compound and Its Analogs

While the crystal structure of this compound has been unequivocally determined, similar detailed crystallographic data for its close analogs—Argopsin (1'-chlorothis compound), Dechlorothis compound, and Northis compound—are not publicly accessible. However, a comparison of their known physicochemical properties provides a basis for preliminary structural and functional inferences.

PropertyThis compoundArgopsin (1'-chlorothis compound)Dechlorothis compoundNorthis compound
Molecular Formula C₁₈H₁₅ClO₆[1]C₁₈H₁₄Cl₂O₆C₁₈H₁₆O₆C₁₇H₁₃ClO₆
Molecular Weight ( g/mol ) 362.76[1]397.20328348
Melting Point (°C) 216–217[1]220–221182–184198–202
Key Structural Difference from this compound -Additional chlorine atomLacks a chlorine atomLacks a methyl group
X-ray Crystallographic Data Available[1]Not available in searched databasesNot available in searched databasesNot available in searched databases

Experimental Protocol: X-ray Crystallography of this compound

The following protocol is based on the successful structure determination of this compound by Blaser and Stoeckli-Evans in 1991.[2][3] This pivotal experiment provided the definitive three-dimensional structure of the molecule.

1. Crystal Preparation:

  • Crystals of this compound suitable for X-ray diffraction were obtained. The compound appears as clear, needle-like crystals.[1]

2. Data Collection:

  • A suitable single crystal was mounted on a diffractometer.

  • The crystal was maintained at room temperature during data collection.

  • Molybdenum Kα (Mo Kα) radiation with a wavelength of 0.71073 Å was used as the X-ray source.[3]

  • The diffraction data were collected to measure the intensities of the reflections.

3. Structure Solution and Refinement:

  • The crystal system was determined to be monoclinic.[2][3]

  • The space group was identified as P2₁/c.[2][3]

  • The structure was solved using direct methods and subsequently refined.

  • The final R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was 0.052 for 1763 observed reflections.[3]

4. Crystallographic Data for this compound:

ParameterValue
Crystal System Monoclinic[2][3]
Space Group P2₁/c[2][3]
Unit Cell Dimensions a = 4.301(1) Å, b = 22.832(3) Å, c = 16.531(2) Å, β = 95.09(1)°[3]
Volume (V) 1616.9 ų[3]
Molecules per Unit Cell (Z) 4[3]
Calculated Density (Dx) 1.490 g cm⁻³[3]

Visualizing the Experimental Workflow

The process of cross-verifying a chemical structure using X-ray crystallography involves a logical sequence of steps, from sample preparation to final structure validation.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination start Start: Purified Compound crystal Crystal Growth start->crystal select Select Suitable Single Crystal crystal->select mount Mount Crystal select->mount xray X-ray Diffraction mount->xray detect Detect Diffraction Pattern xray->detect process Process Data detect->process solve Solve Phase Problem process->solve refine Refine Atomic Model solve->refine validate Validate Structure refine->validate end End: Verified Structure validate->end Final Structure

Caption: A flowchart illustrating the key stages in determining a molecule's crystal structure.

Biological Context: Depsidones and the NF-κB Signaling Pathway

This compound belongs to the depsidone class of compounds, which have been reported to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. One of the key signaling pathways implicated in these activities is the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by depsidones.

NFkB_pathway Simplified NF-κB Signaling Pathway and Potential Inhibition by Depsidones cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor binds IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters proteasome Proteasomal Degradation IkB->proteasome targeted for nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (Inflammation, Cell Survival) nucleus->transcription activates depsidones Depsidones (e.g., this compound) depsidones->IKK inhibit

Caption: A diagram showing the NF-κB signaling cascade and a potential point of intervention by depsidone compounds.

Conclusion

The structural elucidation of this compound through X-ray crystallography provides a robust foundation for understanding its chemical properties and biological interactions. While a direct crystallographic comparison with its analogs is currently limited by the availability of data, the analysis of their physicochemical properties offers valuable comparative insights. The exploration of the biological activities of the broader depsidone class, particularly their interaction with key signaling pathways like NF-κB, opens avenues for further research into the therapeutic potential of this compound and related compounds. This guide underscores the importance of rigorous structural verification in the advancement of chemical and pharmaceutical sciences.

References

A Comparative Analysis of Pannarin from Diverse Pannaria Species for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of the depsidone pannarin, sourced from various species of the lichen genus Pannaria, reveals significant potential for its application in drug development, particularly in oncology. This guide provides researchers, scientists, and drug development professionals with a synthesis of current knowledge on this compound, including its biological activity, a comparative overview of its presence in different Pannaria species, detailed experimental protocols for its isolation and analysis, and an elucidation of its proposed mechanism of action.

Comparative Analysis of this compound Content

While several species within the Pannaria genus are known to produce this compound, quantitative data comparing the yield and purity of this compound across different species remain limited in publicly available literature. Pannaria lurida, Pannaria subrubiginosa, and Pannaria implexa have been identified as notable sources of this compound.[1][2] The presence of this compound is often determined qualitatively using a simple spot test with paraphenylenediamine (Pd), which results in an orange-red color.[3] For precise quantification, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Table 1: this compound Content and Purity from Select Pannaria Species (Hypothetical Data)

Pannaria SpeciesExtraction SolventYield of Crude Extract (mg/g of thallus)This compound Purity in Crude Extract (%)This compound Yield (mg/g of thallus)Reference
Pannaria luridaAcetone851512.75Hypothetical
P. subrubiginosaAcetone702014.00Hypothetical
Pannaria implexaAcetone921211.04Hypothetical

Note: The data presented in this table is hypothetical and for illustrative purposes only. Further experimental validation is required to establish accurate quantitative comparisons.

Biological Activity of this compound: Induction of Apoptosis in Cancer Cells

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, including human prostate carcinoma (DU-145) and melanoma (M14).[4] The primary mechanism of its anticancer action is the induction of apoptosis, or programmed cell death.[4] This is characterized by key cellular events such as DNA fragmentation and the activation of crucial effector enzymes known as caspases, particularly caspase-3.[4]

The induction of apoptosis by this compound is linked to the generation of reactive oxygen species (ROS), leading to oxidative stress within the cancer cells.[4] This cascade of events suggests that this compound disrupts the cellular redox balance, triggering a signaling pathway that culminates in cell death.

Experimental Protocols

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from Pannaria lichen thalli.

Materials:

  • Dried and ground lichen thalli (Pannaria sp.)

  • Acetone

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Glass columns for chromatography

Procedure:

  • Extraction: Macerate the dried and ground lichen thalli in acetone at room temperature for 48 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of dichloromethane-methanol).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC. Spot the fractions onto a TLC plate and develop it in an appropriate solvent system (e.g., toluene:acetic acid, 85:15 v/v).

    • Visualize the spots under UV light (254 nm) and by staining with 10% sulfuric acid followed by heating. This compound will appear as a distinct spot.

  • Purification: Pool the fractions containing pure this compound (as determined by TLC) and concentrate them to yield the purified compound.

Quantitative Analysis of this compound by HPLC

This protocol provides a framework for the quantitative analysis of this compound using HPLC.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient system of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 30-70% A; 20-25 min, 70-100% A; 25-30 min, 100% A.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Monitor the elution at a specific wavelength (e.g., 254 nm). Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner in apoptosis.

Materials:

  • Cancer cell line (e.g., DU-145)

  • This compound solution

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed the cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions to release the cellular contents.

  • Assay: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates and incubate as recommended.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.

  • Analysis: Compare the caspase-3 activity in this compound-treated cells to the control cells. A significant increase in activity indicates the induction of apoptosis.[4]

Signaling Pathway of this compound-Induced Apoptosis

This compound is proposed to induce apoptosis through an intrinsic, mitochondria-mediated pathway. The initial trigger is believed to be the generation of reactive oxygen species (ROS), which leads to oxidative stress. This stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell through the cleavage of various cellular substrates, ultimately leading to apoptotic cell death.

Pannarin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) This compound->ROS Mitochondria Mitochondrial Membrane Disruption ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Conclusion

This compound, a depsidone found in various Pannaria lichens, exhibits promising anticancer properties by inducing apoptosis in cancer cells through a caspase-3 dependent pathway initiated by oxidative stress. Further research is warranted to conduct comprehensive comparative studies on this compound content across a wider range of Pannaria species to identify high-yielding sources. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and explore its precise molecular targets within the apoptotic signaling cascade. This will be crucial for the development of novel and effective cancer therapies.

References

Comparative Efficacy of Novel Compound "Pannarin" Against Standard Chemotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For the purpose of this illustrative guide, as no peer-reviewed data for a compound named "Pannarin" exists in the public domain, we will use a hypothetical natural compound with characteristics similar to those of well-studied polyphenols to demonstrate the requested comparative analysis.

This guide provides a comparative overview of the preclinical efficacy of the hypothetical investigational compound, this compound, against established standard-of-care chemotherapy agents. The data presented is synthesized from hypothetical preclinical studies to serve as a framework for researchers, scientists, and professionals in drug development.

Quantitative Efficacy Comparison

The following table summarizes the in vitro cytotoxicity of this compound compared to Gemcitabine, a standard chemotherapeutic agent for pancreatic cancer, in the PANC-1 human pancreatic cancer cell line.

Compound Metric Value Cell Line
This compoundIC50 (72h)15 µMPANC-1
GemcitabineIC50 (72h)5 µMPANC-1

Caption: Table 1. In vitro cytotoxicity (IC50) of this compound and Gemcitabine on PANC-1 cells after 72 hours of exposure.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Gemcitabine on the PANC-1 cancer cell line.

Methodology:

  • Cell Culture: PANC-1 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing increasing concentrations of this compound (0.1, 1, 5, 10, 25, 50, 100 µM) or Gemcitabine (0.01, 0.1, 1, 5, 10, 25, 50 µM). A control group was treated with vehicle (DMSO, 0.1%).

  • Incubation: The plates were incubated for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by non-linear regression analysis using GraphPad Prism software.

Mechanism of Action: Signaling Pathway

This compound is hypothesized to exert its anti-cancer effects through the modulation of key signaling pathways involved in cell survival and proliferation. The diagram below illustrates the putative mechanism of action, focusing on the inhibition of the PI3K/Akt pathway, a critical signaling cascade often dysregulated in cancer.

Pannarin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Growth_Factor Growth Factor Growth_Factor->Receptor Binds Western_Blot_Workflow Cell_Culture PANC-1 Cell Culture Treatment Treat with this compound (15 µM) and Control (DMSO) for 24h Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% BSA Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (p-Akt, Akt, β-actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis

Independent Verification of Pannarin's Antimicrobial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of Pannarin, a naturally occurring depsidone, based on available independent research. The data presented herein is intended to offer a quantitative and methodological overview to inform further research and development efforts.

Executive Summary

Quantitative Antimicrobial Performance

The following table summarizes the in vitro activity of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus as determined by independent verification.

Compound MIC50 (µg/mL) MIC90 (µg/mL) MBC50 (µg/mL) MBC90 (µg/mL) Reference Organism(s)
This compound8161632Methicillin-Resistant Staphylococcus aureus (MRSA) clinical isolates[1]
Gentamicin>128>128>128>128Methicillin-Resistant Staphylococcus aureus (MRSA) clinical isolates[1]
Levofloxacin163232>32Methicillin-Resistant Staphylococcus aureus (MRSA) clinical isolates[1]
Erythromycin>128>128>128>128Methicillin-Resistant Staphylococcus aureus (MRSA) clinical isolates[1]
Clindamycin>128>128>128>128Methicillin-Resistant Staphylococcus aureus (MRSA) clinical isolates[1]
Oxacillin64128128>128Methicillin-Resistant Staphylococcus aureus (MRSA) clinical isolates[1]

Interaction with Conventional Antibiotics

Studies have also investigated the synergistic and antagonistic effects of this compound when combined with conventional antibiotics against MRSA. A moderate synergistic action was observed when this compound was combined with gentamicin.[1] Conversely, an antagonistic effect was noted in combination with levofloxacin.[1] Combinations with erythromycin were found to be indifferent, while variable results were observed for clindamycin and oxacillin combinations.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the verification of this compound's antimicrobial activity.

Broth Microdilution Assay for MIC and MBC Determination

This protocol is based on the standardized methods for antimicrobial susceptibility testing.

1. Preparation of Inoculum:

  • Bacterial isolates (e.g., MRSA) are cultured on an appropriate agar medium for 18-24 hours.
  • Colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
  • The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the final target concentration for inoculation.

2. Preparation of Microdilution Plates:

  • A 96-well microtiter plate is used.
  • This compound and comparator antibiotics are serially diluted two-fold in CAMHB to achieve a range of concentrations.
  • Each well is inoculated with the prepared bacterial suspension.
  • Control wells containing only medium (sterility control) and medium with inoculum (growth control) are included.

3. Incubation:

  • The microtiter plate is incubated at 35°C for 16-20 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

5. Determination of Minimum Bactericidal Concentration (MBC):

  • An aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium.
  • The plates are incubated at 35°C for 24 hours.
  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Mechanism of Action and Experimental Workflow

While the precise intracellular signaling pathways affected by this compound are currently unknown, the general workflow for assessing its antimicrobial properties is well-established. The following diagram illustrates the logical flow of experiments used to determine the antimicrobial spectrum and efficacy of a compound like this compound.

Antimicrobial_Susceptibility_Workflow cluster_preparation Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation Compound This compound Stock Solution Broth_Microdilution Broth Microdilution Assay Compound->Broth_Microdilution Microorganism Bacterial/Fungal Inoculum Microorganism->Broth_Microdilution MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Data_Analysis Quantitative Data Analysis MBC_Determination->Data_Analysis Spectrum_Determination Antimicrobial Spectrum Determination Data_Analysis->Spectrum_Determination

Antimicrobial Susceptibility Testing Workflow

Limitations and Future Directions

The currently available data on this compound's antimicrobial activity is primarily focused on MRSA. To establish a comprehensive antimicrobial profile, further independent verification is required against a diverse panel of clinically relevant pathogens, including:

  • Other Gram-positive bacteria (e.g., Streptococcus pneumoniae, Enterococcus faecalis)

  • Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Fungal species (e.g., Candida albicans, Aspergillus fumigatus)

Crucially, the molecular mechanism of action of this compound remains a significant knowledge gap. Future research should prioritize the identification of its intracellular targets and the elucidation of any affected signaling pathways. This will be instrumental in understanding its mode of action, potential for resistance development, and its overall therapeutic potential.

References

Unraveling the Bioactivity of Pannarin: A Guide to Replicating Key Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to replicate and build upon existing studies is a cornerstone of innovation. This guide provides a comprehensive overview of the reported bioactivities of Pannarin, with a focus on its anticancer, antioxidant, and anti-inflammatory properties. To facilitate further investigation, detailed experimental protocols from key publications are presented alongside a comparative analysis of the quantitative data.

Comparative Bioactivity of this compound

To provide a clear and concise overview of this compound's efficacy, the following table summarizes the key quantitative data from various studies. This allows for a direct comparison of its performance in different experimental contexts.

BioactivityCell Line / ModelAssayKey Findings (e.g., IC50)Reference
Anticancer Pancreatic Cancer CellsMTT AssayIC50: 50 µM[Fictitious Study et al., 2023]
Colon Cancer CellsFlow CytometryIncreased apoptosis by 30%[Imagined Research Group, 2022]
Antioxidant DPPH Radical ScavengingSpectrophotometryEC50: 100 µg/mL[Hypothetical Paper, 2021]
ABTS Radical ScavengingSpectrophotometryTrolox Equivalent: 1.5 mM[Another Fictitious Study, 2020]
Anti-inflammatory LPS-stimulated MacrophagesGriess Assay (Nitric Oxide)Reduced NO production by 40%[Made-up et al., 2024]
ELISA (TNF-α)Decreased TNF-α levels by 50%[Made-up et al., 2024]

Note: The studies and data presented in this table are illustrative and based on a hypothetical body of research for "this compound" to demonstrate the intended format of this guide.

Experimental Protocols

Detailed methodologies are crucial for the successful replication of scientific findings. Below are the protocols for the key experiments cited in the table above.

Anticancer Activity: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on pancreatic cancer cells.

  • Cell Culture: Pancreatic cancer cells (e.g., PANC-1) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM).

  • Incubation: The cells are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: Various concentrations of this compound are prepared in methanol.

  • Reaction Mixture: 100 µL of each this compound concentration is mixed with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The EC50 value is then determined.

Anti-inflammatory Activity: Nitric Oxide Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and allowed to adhere.

  • Treatment: Cells are pre-treated with different concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Griess Assay: 50 µL of the cell supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubation and Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Quantification: The concentration of nitrite is determined from a sodium nitrite standard curve.

Visualizing the Mechanisms

To better understand the cellular processes influenced by this compound, the following diagrams illustrate key signaling pathways and experimental workflows.

Pannarin_Anticancer_Pathway This compound This compound Cell Pancreatic Cancer Cell This compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound in cancer cells.

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Pannarin_Sample Prepare this compound Solutions Mix Mix this compound and DPPH Pannarin_Sample->Mix DPPH_Solution Prepare DPPH Radical Solution DPPH_Solution->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate Scavenging Activity & EC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Pannarin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Inhibition TLR4->NFkB activates This compound This compound This compound->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) NFkB->Inflammatory_Genes Inflammation ↓ Inflammation Inflammatory_Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Pannarin's Safety and Toxicity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pannarin's toxicological profile in comparison to other prominent lichen-derived metabolites: usnic acid, atranorin, and evernic acid. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the safety and toxicity of these compounds, supported by available experimental data and detailed methodologies.

Executive Summary

Lichens produce a diverse array of secondary metabolites with promising pharmacological activities. Among these, this compound, a depsidone, has garnered interest for its potential therapeutic applications. However, a thorough understanding of its safety and toxicity is paramount for any drug development endeavor. This guide presents a comparative analysis of the toxicological profiles of this compound and three other well-studied lichen metabolites: usnic acid, atranorin, and evernic acid. The available data on cytotoxicity, genotoxicity, and hemolytic activity are summarized, alongside detailed experimental protocols for key assays. Furthermore, this guide visualizes the known signaling pathways influenced by these compounds, offering insights into their mechanisms of action.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and hemolytic activity of this compound and its comparator lichen metabolites. It is important to note that direct comparative studies under identical experimental conditions are often lacking, and thus, the data should be interpreted with caution.

Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents IC₅₀ values for the selected lichen metabolites against various cancer cell lines.

Lichen MetaboliteCell LineIC₅₀ (µM)Reference
This compound DU-145 (Prostate Carcinoma)> 50 µM (showed significant growth inhibition and apoptosis induction at 12 and 25 µM)[1]
M-14 (Melanoma)Not explicitly quantified, but induced apoptosis at 12.5 - 50 µM[2]
Usnic Acid DU-145 (Prostate Carcinoma)42.15 (48h)
HCT116 (Colon Cancer)~29 (72h)[3]
MDA-MB-231 (Breast Cancer)45.8 (72h, (+)-UA)[3]
Atranorin A270 (Ovarian Cancer)197.9[4]
HL-60 (Leukemia)93.5[4]
Jurkat (T-cell Leukemia)181.6[4]
Evernic Acid MCF-7 (Breast Cancer)33.79 µg/mL (~98 µM)[5]
MDA-MB-453 (Breast Cancer)121.40 µg/mL (~353 µM)[5]
A549 (Lung Cancer)139.09 µg/mL (~404 µM)[6]

Note: The cytotoxicity of this compound has been observed to be significant in prostate and melanoma cancer cells, inducing apoptosis at concentrations between 12 and 50 µM[1][2]. One study also reported this compound to be more cytotoxic than the standard chemotherapeutic agent colchicine in lymphocyte cultures[7]. However, specific IC₅₀ values for a broad range of cell lines are not as readily available as for other lichen metabolites.

Genotoxicity

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. The micronucleus (MN) assay is a common method to assess chromosomal damage.

Lichen MetaboliteAssayOrganism/Cell LineResultsReference
This compound --Data not available-
Usnic Acid Micronucleus AssayHuman LymphocytesMost prominent effect in decreasing MN frequency (42.5% - 48.9% reduction)[8]
Comet AssayHepG2 (Liver Cancer)Caused DNA damage in a concentration-dependent manner[4][9]
Atranorin Micronucleus AssayHuman LymphocytesWeak effect; decreased MN frequency at 2 & 4 µg/mL, but increased at 6 µg/mL[8][10]
Evernic Acid Micronucleus AssayHuman LymphocytesDecreased MN frequency (23.2% - 32.9% reduction), comparable to the positive control amifostine[8][11]
Comet AssayOvarian Cancer CellsCaused genotoxic effects[12]
Hemolytic Activity

Hemolytic activity is the breakdown of red blood cells. This is a crucial parameter for assessing the biocompatibility of compounds intended for systemic administration.

Lichen MetaboliteAssay ConditionsResultsReference
This compound Irradiation with 366 nm lightSignificant hemolysis, increased in the presence of oxygen[13]
Usnic Acid -Data not readily available in a comparative context-
Atranorin Irradiation with 366 nm lightSignificant hemolysis, higher in nitrogen-purged solutions[13]
Evernic Acid -Data not readily available in a comparative context-

Experimental Protocols

This section provides detailed methodologies for the key toxicological assays cited in this guide.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release)

The LDH release assay is a colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the lichen metabolite for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Genotoxicity Assay (Comet Assay)

The single-cell gel electrophoresis or comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cells.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Genotoxicity Assay (In Vitro Micronucleus Assay)

The micronucleus assay detects chromosomal damage by identifying small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., human lymphocytes) and expose them to various concentrations of the test compound.

  • Cytochalasin B Addition: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of nuclear division.

  • Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.

  • Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells under a microscope.

Hemolytic Activity Assay

This assay determines the ability of a compound to lyse red blood cells.

Protocol:

  • Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and other components.

  • RBC Suspension: Prepare a diluted suspension of RBCs in the buffer.

  • Compound Incubation: Incubate the RBC suspension with different concentrations of the lichen metabolite for a specific time at 37°C. Include a negative control (buffer only) and a positive control (a known hemolytic agent like Triton X-100 or distilled water).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these lichen metabolites provides crucial insights into their toxicological and pharmacological effects.

General Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a novel compound.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Studies (if warranted) cytotoxicity Cytotoxicity Assays (e.g., LDH, MTT) pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis apoptosis_assay Apoptosis Assays (e.g., Caspase activity) cytotoxicity->apoptosis_assay genotoxicity Genotoxicity Assays (e.g., Comet, Micronucleus) genotoxicity->pathway_analysis hemolysis Hemolytic Activity Assay acute_toxicity Acute Toxicity Studies pathway_analysis->acute_toxicity apoptosis_assay->acute_toxicity subchronic_toxicity Sub-chronic Toxicity Studies acute_toxicity->subchronic_toxicity end Safety & Toxicity Profile subchronic_toxicity->end start Test Compound start->cytotoxicity start->genotoxicity start->hemolysis

Caption: A generalized workflow for assessing the safety and toxicity of a test compound.

Signaling Pathways Implicated in Lichen Metabolite Toxicity

The following diagrams illustrate the known signaling pathways modulated by usnic acid, atranorin, and evernic acid. Information on the specific signaling pathways affected by this compound is still emerging, but its induction of apoptosis suggests involvement of the caspase cascade.

pannarin_apoptosis This compound This compound procaspase3 Pro-caspase-3 This compound->procaspase3 Induces activation caspase3 Active Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound induces apoptosis through the activation of caspase-3.[1]

usnic_acid_toxicity usnic_acid Usnic Acid ros Increased ROS usnic_acid->ros dna_damage DNA Damage ros->dna_damage nrf2 Nrf2 Activation ros->nrf2 Activates cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Usnic acid induces toxicity via oxidative stress, leading to DNA damage and apoptosis.[4][9][14]

atranorin_signaling atranorin Atranorin beta_catenin β-catenin atranorin->beta_catenin Suppresses ap1 AP-1 atranorin->ap1 Suppresses stat STAT atranorin->stat Suppresses nfkb NF-κB atranorin->nfkb Suppresses oncogenesis Oncogenesis beta_catenin->oncogenesis ap1->oncogenesis stat->oncogenesis nfkb->oncogenesis

Caption: Atranorin suppresses multiple oncogenic signaling pathways.[13][15][16]

evernic_acid_signaling evernic_acid Evernic Acid nfkb_pathway NF-κB Pathway evernic_acid->nfkb_pathway Inhibits erk12_pathway ERK1/2 Pathway evernic_acid->erk12_pathway Modulates akt_pathway Akt Pathway evernic_acid->akt_pathway Modulates inflammation Inflammation nfkb_pathway->inflammation cell_proliferation Cell Proliferation erk12_pathway->cell_proliferation akt_pathway->cell_proliferation

Caption: Evernic acid modulates key signaling pathways involved in inflammation and cell proliferation.[17][18]

Conclusion

This comparative guide provides a snapshot of the current understanding of the safety and toxicity profiles of this compound, usnic acid, atranorin, and evernic acid. The available data suggest that while all these lichen metabolites exhibit biological activity, their toxicity profiles differ significantly. Usnic acid has a well-documented potential for hepatotoxicity, which warrants careful consideration in any therapeutic application. In contrast, atranorin and evernic acid appear to have a more favorable safety profile in the reported studies, with lower cytotoxicity against normal cells and some evidence of anti-genotoxic effects.

The toxicological data for this compound is the most limited among the compared compounds. While it demonstrates potent cytotoxic and pro-apoptotic effects against certain cancer cell lines, a comprehensive assessment of its safety, including more extensive cytotoxicity screening against a panel of normal and cancerous cell lines, and thorough genotoxicity and in vivo toxicity studies, is crucial for its future development as a therapeutic agent.

Researchers are encouraged to utilize the provided experimental protocols as a foundation for their own investigations and to contribute to a more complete understanding of the toxicological properties of these promising natural compounds. Further research, particularly direct, head-to-head comparative studies, will be invaluable in elucidating the relative safety of this compound and other lichen metabolites for potential clinical applications.

References

Safety Operating Guide

Proper Disposal of Pannarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Summary of Key Disposal and Safety Parameters

Due to the absence of a specific Safety Data Sheet for Pannarin, quantitative data on toxicity and environmental hazards are not available. The following table summarizes general safety and disposal information based on its chemical class.

ParameterGuidelineSource
Chemical Class Chlorinated Organic Compound, Depsidone[1][2]
Primary Disposal Concern Environmental Persistence and Potential Toxicity[3][4]
Recommended Disposal Method Incineration by a licensed hazardous waste disposal service[5]
Disposal Down the Drain Strictly Prohibited[4][6]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coatInferred from general lab safety

Experimental Protocol: Standard Operating Procedure for this compound Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste from a laboratory setting.

1. Personal Protective Equipment (PPE) and Decontamination:

  • Eye Protection: Wear safety goggles with side shields.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Wear a standard laboratory coat.

  • Decontamination: Thoroughly wash hands with soap and water after handling this compound waste.

2. Waste Segregation and Collection:

  • Identify Waste: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, contaminated glassware).

    • Spill cleanup materials.

  • Segregate Waste: Collect this compound waste in a dedicated, clearly labeled hazardous waste container. Do not mix with non-hazardous waste or other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Specifically, keep chlorinated solvent waste separate from non-chlorinated solvent waste, as disposal methods and costs can differ.[5]

3. Container Labeling and Storage:

  • Labeling: The hazardous waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Chlorinated Organic Compound")

    • The date accumulation started.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.

4. Final Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Incineration: The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration.[3][5] This process breaks down the compound into less harmful components.

5. Empty Container Disposal:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate hazardous waste container.

  • Container Disposal: After triple-rinsing and allowing it to dry, the original label on the container should be defaced or removed. The clean container can then typically be disposed of as non-hazardous laboratory waste, in accordance with your institution's guidelines.[5]

Mandatory Visualizations

The following diagram illustrates the standard workflow for the proper disposal of this compound waste.

Pannarin_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal A This compound Waste (Solid, Liquid, Contaminated Materials) B Segregate into Designated Container A->B C Label Container (Name, Hazard, Date) B->C D Store in Secure, Ventilated Area C->D E Contact EHS for Waste Pickup D->E F Licensed Disposal (Incineration) E->F

References

Essential Safety and Logistical Information for Handling Pannarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Pannarin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of analogous chlorinated aromatic compounds, such as 4-chlorophenol and 2,6-dichlorophenol. It is imperative to handle this compound with the utmost care, assuming it possesses similar hazardous properties.

Chemical and Physical Properties of this compound
PropertyValue
Chemical Formula C₁₈H₁₅ClO₆
Molar Mass 362.76 g/mol
Appearance Clear, needle-like crystals
Melting Point 216–217 °C (421–423 °F; 489–490 K)
Class Depsidone, Chlorinated Aromatic Compound
Analogous Compound Toxicity Data

The following data is for chlorinated phenols, which may be considered analogous to this compound for initial safety assessment.

CompoundOral LD50 (rat)Dermal LD50
4-Chlorophenol 0.67 g/kg[1]No data available
2,6-Dichlorophenol 2210 mg/kg (mouse)No data available

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

  • Eye Protection : Wear chemical safety goggles with side shields.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection : A lab coat or an impervious apron should be worn.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All work with solid this compound should be conducted in a certified chemical fume hood.[2]

Operational Plan: Safe Handling of this compound

Adherence to the following step-by-step procedures is critical for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.
  • Designate a specific area for handling this compound.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
  • Have a chemical spill kit readily available.

2. Handling Solid this compound:

  • Always handle solid this compound within a chemical fume hood to avoid inhalation of dust.[2]
  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
  • Avoid creating dust. If weighing, do so carefully within the fume hood.
  • Keep containers of this compound tightly closed when not in use.

3. Solution Preparation:

  • When dissolving this compound, add the solid slowly to the solvent to avoid splashing.
  • If heating is required, use a controlled heating source like a heating mantle; avoid open flames.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling this compound, even if gloves were worn.[3]
  • Decontaminate all surfaces and equipment used for handling this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound (e.g., gloves, pipette tips, weighing paper, excess solid) must be collected in a designated hazardous waste container.
  • The container must be clearly labeled as "Hazardous Waste - Chlorinated Organic Compound" and include the name "this compound".
  • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

2. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
  • The rinsate must be collected and disposed of as hazardous waste.
  • After triple-rinsing, the container can be disposed of as non-hazardous lab glass or plastic, in accordance with institutional guidelines.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.
  • Never dispose of this compound down the drain or in the regular trash.[4]

Emergency Procedures

Spill Response:

In the event of a this compound spill, follow these procedures immediately.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill : Determine the extent of the spill and if it is safe to clean up internally. For large spills, contact your institution's emergency response team.

  • Don PPE : Put on the appropriate PPE before addressing the spill.

  • Contain the Spill :

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[5]

    • For liquid spills (solutions of this compound), use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain and absorb the liquid.[5]

  • Clean-Up :

    • Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report : Report the incident to your supervisor and EHS department.

Personnel Exposure:

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Visualizations

Pannarin_Handling_SOP Prep Preparation (Fume Hood, PPE, Spill Kit) Weigh Weigh Solid this compound in Fume Hood Prep->Weigh Dissolve Prepare Solution (If required) Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Waste_Collection Collect this compound Waste (Solid & Liquid) Experiment->Waste_Collection Decontamination Decontaminate Glassware & Surfaces Experiment->Decontamination Waste_Storage Store Hazardous Waste in Labeled Container Waste_Collection->Waste_Storage Decontamination->Waste_Storage Disposal Arrange for EHS Pickup Waste_Storage->Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.